Methyl 3-amino-2-methylpyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-2-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDCUNZSNDZNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253551 | |
| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-39-6 | |
| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate
This guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-amino-2-methylpyridine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. Drawing upon established principles of heterocyclic chemistry, this document outlines a rational, multi-step approach, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Introduction: The Significance of Substituted Aminopyridines
Substituted aminopyridine carboxylates are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules. The unique arrangement of a methyl group at the 2-position, an amino group at the 3-position, and a methyl carboxylate at the 4-position in the target molecule, this compound, offers a versatile platform for the synthesis of novel therapeutic agents. The amino group provides a key handle for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the exploration of diverse chemical space.
Proposed Synthetic Strategy: A Four-Step Approach
A robust and logical synthetic route to this compound has been devised, commencing with the commercially available 2-methylpyridine-4-carboxylic acid. The proposed four-step synthesis involves:
-
Nitration of the pyridine ring at the 3-position.
-
Esterification of the carboxylic acid to its methyl ester.
-
Reduction of the nitro group to the desired amino functionality.
This strategy is designed to be efficient and scalable, employing well-established chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Step 1: Regioselective Nitration of 2-Methylpyridine-4-carboxylic acid
The introduction of a nitro group at the 3-position of the pyridine ring is a critical and potentially challenging step. Direct nitration of pyridine derivatives can be sluggish and often requires harsh conditions due to the electron-deficient nature of the ring. Furthermore, the directing effects of the existing substituents must be carefully considered. The methyl group at the 2-position is an activating, ortho-para director, while the carboxylic acid at the 4-position is a deactivating, meta-director. This combination, in theory, favors substitution at the 3 and 5-positions. However, the position between two substituents (C3) is sterically hindered.
A more reliable method for the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅)[1]. This reagent can effect nitration under milder conditions than the conventional mixed acid (HNO₃/H₂SO₄) method.
Experimental Protocol: Nitration
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylpyridine-4-carboxylic acid | 137.14 | 10.0 g | 0.073 |
| Dinitrogen pentoxide (N₂O₅) | 108.01 | 8.6 g | 0.080 |
| Sulfuric acid (98%) | 98.08 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.073 mol) of 2-methylpyridine-4-carboxylic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of 8.6 g (0.080 mol) of dinitrogen pentoxide in 20 mL of dichloromethane.
-
Slowly add the N₂O₅ solution to the stirred sulfuric acid solution of the starting material over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-nitropyridine-4-carboxylic acid.
-
The crude product may be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Expected Outcome:
This procedure is expected to yield 2-methyl-3-nitropyridine-4-carboxylic acid as a solid. The yield will depend on the regioselectivity of the nitration. It is advisable to characterize the product thoroughly using NMR spectroscopy to confirm the position of the nitro group.
Step 2: Esterification of 2-Methyl-3-nitropyridine-4-carboxylic acid
The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation that can be effectively achieved through Fischer esterification. This acid-catalyzed reaction with methanol will proceed to form the desired ester. It is performed at this stage to avoid potential side reactions with the amino group that will be present after the reduction step.
Experimental Protocol: Fischer Esterification
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-nitropyridine-4-carboxylic acid | 182.13 | 10.0 g | 0.055 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric acid (98%) | 98.08 | 2 mL | - |
Procedure:
-
To a solution of 10.0 g (0.055 mol) of 2-methyl-3-nitropyridine-4-carboxylic acid in 100 mL of methanol in a round-bottom flask, slowly add 2 mL of concentrated sulfuric acid with cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and carefully wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl 2-methyl-3-nitropyridine-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Outcome:
This reaction should provide Methyl 2-methyl-3-nitropyridine-4-carboxylate as a solid or oil in good yield.
Step 3: Reduction of the Nitro Group
The final step in this synthetic sequence is the reduction of the 3-nitro group to the corresponding 3-amino group. Catalytic hydrogenation is a clean and efficient method for this transformation and is generally compatible with ester functionalities.
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methyl-3-nitropyridine-4-carboxylate | 196.15 | 5.0 g | 0.025 |
| Palladium on Carbon (10% Pd) | - | 0.5 g | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen gas (H₂) | 2.02 | - | - |
Procedure:
-
In a hydrogenation vessel, dissolve 5.0 g (0.025 mol) of Methyl 2-methyl-3-nitropyridine-4-carboxylate in 100 mL of methanol.
-
Carefully add 0.5 g of 10% palladium on carbon to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by monitoring the hydrogen uptake or by TLC/HPLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization or column chromatography if necessary.
Expected Outcome:
This catalytic hydrogenation should afford the target molecule, this compound, in high yield as a solid.
Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
Conclusion and Future Perspectives
This technical guide outlines a plausible and robust synthetic route for the preparation of this compound. The proposed pathway relies on well-established and scalable chemical transformations. For researchers and drug development professionals, this molecule represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further optimization of each step, particularly the regioselective nitration, may be necessary to maximize the overall yield and purity of the final product. The development of alternative synthetic strategies that offer improved efficiency or milder reaction conditions would also be a valuable contribution to the field.
References
-
Amerigo Scientific. 2-Methylpyridine-4-carboxylic acid (97%). [Link]
-
Pipzine Chemicals. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. [Link]
-
ResearchGate. The reduction of vic-substituted 3-nitropyridines. [Link]
-
RSC Publishing. Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]
-
PMC. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
- Google Patents.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
- Google Patents.
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
- Google Patents.
-
ResearchGate. Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. [Link]
-
TSI Journals. SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. [Link]
-
ResearchGate. Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. [Link]
-
Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]
-
Wikipedia. 2-Methylpyridine. [Link]
-
ResearchGate. Enantioselective Hydrogenation. III. Methyl Pyruvate Hydrogenation Catalyzed by Alkaloid-Modified Iridium. [Link]
-
NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
Sources
An In-depth Technical Guide to Methyl 3-amino-2-methylpyridine-4-carboxylate
As a Senior Application Scientist, I must preface this guide by noting that "Methyl 3-amino-2-methylpyridine-4-carboxylate" is a specialty chemical, and as such, publicly available, in-depth research and application data are not as extensive as for more common reagents. The following guide has been compiled by synthesizing information from available technical data sheets, analogous chemical structures, and established principles of organic chemistry to provide a comprehensive overview for researchers and drug development professionals.
This guide provides a detailed exploration of the chemical and physical properties of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. We will delve into its structure, synthesis, reactivity, and safety considerations, offering insights grounded in established chemical principles.
Core Chemical Properties and Structure
This compound is a heterocyclic compound featuring a pyridine ring substituted with three functional groups: an amino group at the 3-position, a methyl group at the 2-position, and a methyl carboxylate group at the 4-position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 14237-77-9 | |
| Molecular Formula | C8H10N2O2 | |
| Molecular Weight | 166.18 g/mol | |
| Canonical SMILES | CC1=C(C(=C(N=C1)C)N)C(=O)OC | |
| InChI | InChI=1S/C8H10N2O2/c1-5-4-9-6(2)7(10)8(5)11-3/h4H,10H2,1-3H3 | |
| Appearance | Light yellow to yellow to orange powder to crystal |
The arrangement of these functional groups on the pyridine core dictates the molecule's electronic properties and reactivity. The electron-donating amino and methyl groups, combined with the electron-withdrawing methyl carboxylate group, create a unique electronic environment that influences its role as a potential building block in organic synthesis.
Synthesis and Purification
While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach would involve the construction of the substituted pyridine ring through a multi-step condensation reaction, followed by functional group manipulations.
Conceptual Synthetic Workflow:
A potential pathway could involve the Hantzsch pyridine synthesis or a variation thereof, starting from more readily available precursors.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Purification Protocol (General):
Given its crystalline nature, purification would likely involve the following steps:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical and would need to be determined empirically.
-
Cooling: Allow the solution to cool slowly to room temperature, then potentially in an ice bath to promote crystallization.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Chemical Reactivity and Potential Applications
The reactivity of this compound is governed by its functional groups.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This makes it a key handle for introducing further complexity into the molecule. It is a common starting point for the synthesis of fused heterocyclic systems.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.
-
Ester Group: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides.
Potential Applications in Drug Discovery:
The substituted pyridine scaffold is a common motif in many biologically active compounds. The functional groups present in this compound make it an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, the amino group can be used to link the molecule to other pharmacophores.
Caption: Key reaction pathways for derivatization.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile building block with significant potential in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique combination of functional groups provides multiple avenues for derivatization, allowing for the creation of diverse molecular architectures. While detailed studies on this specific compound are limited, its structural motifs are present in numerous bioactive molecules, suggesting its utility in the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Spectroscopic Characterization of Methyl 3-amino-2-methylpyridine-4-carboxylate: A Technical Guide
Molecular Structure and its Spectroscopic Implications
Methyl 3-amino-2-methylpyridine-4-carboxylate possesses a unique arrangement of functional groups on a pyridine ring, each contributing distinct signatures to its spectra. The amino group, methyl group, and methyl ester, along with the pyridine core, provide a rich tapestry of spectroscopic information waiting to be unraveled. Understanding the interplay of these groups is crucial for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the protons of the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (C5-H) | ~7.8 - 8.2 | Doublet | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing ester group. |
| Pyridine-H (C6-H) | ~6.8 - 7.2 | Doublet | 1H | Shielded relative to C5-H due to the ortho amino group's electron-donating effect. |
| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration; broad due to quadrupole broadening and potential exchange. In some aminopyridine derivatives, this signal appears as a singlet around δ 5.11 ppm.[1] |
| Ester Methyl (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | Typical chemical shift for a methyl ester. |
| Ring Methyl (-CH₃) | ~2.3 - 2.6 | Singlet | 3H | Located in a relatively shielded region of the aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine carbons are particularly sensitive to the nature and position of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~165 - 170 | Typical chemical shift for an ester carbonyl carbon. |
| Pyridine C2 | ~155 - 160 | Substituted with a methyl group and adjacent to the amino group. |
| Pyridine C3 | ~140 - 145 | Substituted with an amino group. |
| Pyridine C4 | ~110 - 115 | Substituted with the carboxylate group. |
| Pyridine C5 | ~135 - 140 | Aromatic CH. |
| Pyridine C6 | ~115 - 120 | Aromatic CH. |
| Ester Methyl (-OCH₃) | ~50 - 55 | Typical chemical shift for a methyl ester carbon. |
| Ring Methyl (-CH₃) | ~15 - 20 | Aliphatic carbon attached to an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
A generalized protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-N, and C-O bonds, as well as vibrations from the aromatic pyridine ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type | Notes |
| Amino (N-H) | 3300 - 3500 | Symmetric and Asymmetric Stretching | For primary amines, two bands are expected. The IR spectra of some 2-aminopyridine derivatives show characteristic NH stretching bands in the range of 3361–3365 cm⁻¹.[1] |
| Aromatic C-H | 3000 - 3100 | Stretching | Typically weak to medium intensity. |
| Aliphatic C-H | 2850 - 3000 | Stretching | From the methyl groups. |
| Carbonyl (C=O) | 1700 - 1730 | Stretching | Strong absorption, characteristic of an ester. |
| Aromatic C=C and C=N | 1450 - 1650 | Ring Stretching | A series of bands of variable intensity. The NH₂ scissoring vibration can also appear in this region, typically around 1650 cm⁻¹.[2] |
| C-N | 1250 - 1350 | Stretching | |
| C-O | 1000 - 1300 | Stretching | Two bands are expected for the ester C-O bonds. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound is expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight.
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
The molecular ion peak (M⁺) would be observed at m/z = 166.
Common Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 135 [M - 31]⁺ is expected.
-
Loss of the methyl ester group (-COOCH₃): A fragment at m/z = 107 [M - 59]⁺ could be observed.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the [M - OCH₃]⁺ fragment could lead to a peak at m/z = 91.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solids), gas chromatography (GC-MS), or liquid chromatography (LC-MS). For a pure, relatively volatile solid, GC-MS is a common and effective technique.
-
Ionization: Electron Ionization (EI) is a standard hard ionization technique that provides detailed fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion peak with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical process of elucidating the structure of this compound.
Caption: Workflow for the spectroscopic characterization of a target molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established chemical principles and analysis of related structures, the described experimental protocols provide a solid foundation for researchers to obtain and interpret empirical data. The unique spectral signatures of this molecule, arising from its specific substitution pattern on the pyridine ring, make it an excellent case study for the application of modern spectroscopic techniques in chemical and pharmaceutical research.
References
-
Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamdani, A. A. S., & Al-Jabor, H. A. A. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5678. [Link]
-
Mary, Y. S., & Mohan, S. (2011). Spectroscopic investigations of 2-aminopyridine. TSI, 10(4), 1072-1075. [Link]
-
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. [Link]
-
Wang, H., Li, Y., Zhang, Y., & Zhang, G. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1543. [Link]
-
Grammaticakis, P. (1953). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 75(1), 209-212. [Link]
-
Ahmad, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3183. [Link]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
- Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Grozinger, K. G., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]
-
Global Substance Registration System. (n.d.). METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. [Link]
-
NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. In NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. [Link]
Sources
An In-depth Technical Guide to Methyl 3-amino-2-methylpyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-methylpyridine-4-carboxylate, also known by its IUPAC name Methyl 3-amino-2-methylisonicotinate, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring, positions it as a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery.
It is important to note that while the existence of this compound is confirmed with the CAS Number 1227581-39-6 , detailed experimental data and extensive literature on this specific molecule are limited.[1][2] Therefore, this guide will draw upon established principles of heterocyclic chemistry and leverage data from closely related structural analogs to provide a robust and insightful technical discussion. The principles and methodologies described herein are intended to be broadly applicable to the synthesis and study of substituted aminopyridine carboxylates.
Chemical Identity and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its identity and physical properties. These parameters govern its behavior in chemical reactions, its formulation potential, and its interaction with biological systems.
Molecular Structure
The structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position, a methyl group at the 2-position, and a methyl carboxylate group at the 4-position.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Data
| Property | Value/Prediction | Source |
| CAS Number | 1227581-39-6 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Purity | ≥95% | [2] |
| Appearance | Likely a solid, crystalline powder (inferred from analogs) | N/A |
| Melting Point | Not available. Analogs like 3-aminopyridine-4-carboxylic acid have high melting points (305-310 °C). | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
Synthesis Strategies
The synthesis of this compound can be approached through several established routes in heterocyclic chemistry. The choice of a particular synthetic pathway will depend on the availability of starting materials, desired scale, and required purity.
General Approach: Esterification of the Carboxylic Acid
A common and straightforward method for the synthesis of methyl esters is the esterification of the corresponding carboxylic acid. This involves the reaction of 3-amino-2-methylpyridine-4-carboxylic acid with methanol in the presence of an acid catalyst.
Diagram: General Esterification Workflow
Caption: A generalized workflow for the synthesis via esterification.
A convenient method for this transformation involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be effective for the preparation of a variety of amino acid methyl esters.[3]
Experimental Protocol: Esterification using TMSCl/Methanol
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-2-methylpyridine-4-carboxylic acid in methanol.
-
Reagent Addition: Slowly add trimethylchlorosilane to the stirred suspension. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired ester.
-
Purification: The product can be purified by recrystallization or by neutralization with a base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent and subsequent purification by column chromatography.
The causality behind this experimental choice lies in the mild reaction conditions and the high yields often associated with this method. The in situ generation of HCl from TMSCl and methanol provides the necessary acid catalysis for the esterification.[3]
De Novo Synthesis of the Pyridine Ring
More complex synthetic strategies involve the construction of the substituted pyridine ring from acyclic precursors. While specific literature for the target molecule is scarce, established methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof, could be adapted.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its functional groups: the nucleophilic amino group, the electrophilic ester, and the pyridine ring itself. This combination of functionalities makes it a versatile scaffold in medicinal chemistry.
Reactions of the Amino Group
The amino group can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups.
These reactions are fundamental in the construction of more complex molecules, allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).
Reactions of the Ester Group
The methyl ester can be:
-
Hydrolyzed: Converted back to the carboxylic acid under acidic or basic conditions.
-
Amidated: Reacted with amines to form amides.
-
Reduced: Converted to a primary alcohol using a reducing agent like lithium aluminum hydride.
The ability to modify the ester group provides further opportunities for derivatization and the synthesis of a wide range of analogs.
Potential as a Pharmacophore
Substituted aminopyridines are a well-established class of pharmacophores found in numerous approved drugs and clinical candidates.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. The overall substitution pattern can be tailored to achieve specific interactions with biological targets such as enzymes and receptors.
Aminopyrazole derivatives, which share some structural similarities with aminopyridines, have shown a broad range of biological activities, including kinase inhibition, and anticancer, antibacterial, and anti-inflammatory properties.[5] This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally similar compounds can provide guidance on its safe handling.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Based on data for similar compounds like methyl isonicotinate, this class of chemicals may cause skin, eye, and respiratory irritation.[6]
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its versatile functionality allows for a wide range of chemical transformations, making it an attractive scaffold for the development of novel compounds with diverse biological activities. While further research is needed to fully elucidate its properties and applications, the principles and methodologies outlined in this guide provide a solid foundation for its synthesis, handling, and utilization in research and drug development.
References
-
methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
Methyl isonicotinate. In Wikipedia. Retrieved from [Link]
-
CAS 1227581-39-6: Methyl 3-amino-2-methyl-4-pyridinecarbox… Retrieved from [Link]
-
Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Retrieved from [Link]
-
Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. Retrieved from [Link]
-
methyl 3-cyano-2-hydroxy-6-methylisonicotinate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-. Retrieved from [Link]
-
1227581-39-6,this compound ... Retrieved from [Link]
-
杂环类化合物-化工字典-盖德化工网. Retrieved from [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
-
Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. Retrieved from [Link]
-
(PDF) Insights into Synthesis, Crystal Structure, Bioactivity and Computational Studies of Cu(II) and Zn(II) Carboxylates Containing Aminopyridine - ResearchGate. (2023, May 19). Retrieved from [Link]
-
2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem. Retrieved from [Link]
- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents.
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Retrieved from [Link]
-
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF - ResearchGate. (2025, August 4). Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - Semantic Scholar. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved from [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. Retrieved from [Link]
-
Synthesis of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine carboxamides and evaluation of their antitubercular activity - PubMed. (2025, November 1). Retrieved from [Link]
Sources
- 1. 1227581-39-6 Cas No. | Methyl 3-amino-2-methylisonicotinate | Apollo [store.apolloscientific.co.uk]
- 2. 1227581-39-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Technical Guide to Methyl 3-amino-2-methylpyridine-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. Their inherent aromaticity, hydrogen bonding capabilities, and tunable electronic properties make them privileged structures in the design of novel therapeutic agents and functional materials. This guide provides an in-depth technical overview of a specific, highly functionalized building block: Methyl 3-amino-2-methylpyridine-4-carboxylate .
As a senior application scientist, my objective is not merely to present data, but to provide a cohesive understanding of this molecule's character, its synthesis, and its potential. We will explore the causality behind its properties and the strategic considerations for its use in complex synthetic applications. This document is structured to serve as a practical reference for laboratory professionals engaged in cutting-edge research and development.
Part 1: Core Compound Identification and Physicochemical Profile
The precise identification of a chemical entity is the bedrock of reproducible science. This compound is a distinct molecule with specific identifiers that differentiate it from near-isomers.
The molecular structure features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an amino group, and at the 4-position with a methyl carboxylate group. This specific arrangement of functional groups dictates its reactivity and potential applications. The electron-donating nature of the amino and methyl groups, combined with the electron-withdrawing character of the carboxylate, creates a unique electronic profile within the pyridine ring, influencing its role as a synthetic intermediate.
A summary of its core identifiers and properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Methyl 3-amino-2-methylisonicotinate | [1] |
| CAS Number | 1227581-39-6 | [1][2][3][4][5] |
| Molecular Formula | C8H10N2O2 | [4][6][7][8][9][] |
| Molecular Weight | 166.18 g/mol | [4][7] |
| MDL Number | MFCD16611579 | [1][2] |
| Purity | Typically ≥97% | [1] |
Note: Physicochemical properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically upon receipt of the material.
Part 2: Synthesis Strategy and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, we can infer a logical synthetic pathway based on established pyridine chemistry. A common and effective strategy for constructing such polysubstituted pyridines is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.
However, for this particular substitution pattern, a more likely modern approach involves the modification of a pre-existing pyridine ring. A plausible retrosynthetic analysis suggests a pathway originating from a dichlorinated pyridine precursor.
Proposed Synthetic Workflow:
The following workflow is a scientifically grounded hypothesis for the synthesis, designed to be a self-validating process where the success of each step confirms the viability of the next.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol Insight:
-
Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination.
-
Rationale: Starting with a commercially available dichloropyridine derivative, the first challenge is the regioselective introduction of the amino group. The chlorine at the 3-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic factors. A protected amine (like a benzophenone imine) followed by hydrolysis, or a direct Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand, would be the method of choice. This provides precise control and typically high yields.
-
Protocol Outline:
-
To a solution of Methyl 2,3-dichloropyridine-4-carboxylate in an anhydrous solvent (e.g., toluene or dioxane), add a source of ammonia (e.g., benzophenone imine), a palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand (e.g., BINAP).
-
Add a base (e.g., NaOtBu) and heat the reaction mixture under an inert atmosphere (N2 or Ar) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
If a protected amine was used, deprotection (e.g., with mild acid) would follow to yield Methyl 3-amino-2-chloropyridine-4-carboxylate.
-
-
-
Step 2: Cross-Coupling for Methylation.
-
Rationale: With the amino group in place, the remaining chlorine at the 2-position serves as a handle for introducing the methyl group via a cross-coupling reaction. A Suzuki coupling (using a methylboronic acid derivative) or a Stille coupling (using a methyltin reagent) are reliable methods. These reactions are well-tolerated by the existing functional groups (amine and ester).
-
Protocol Outline:
-
Combine Methyl 3-amino-2-chloropyridine-4-carboxylate, a methyl source (e.g., methylboronic acid or trimethylboroxine), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent mixture (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete as monitored by LC-MS.
-
Cool the reaction, perform an aqueous workup, and extract the final product.
-
Purify via flash chromatography or recrystallization to obtain the target compound.
-
-
Part 3: Analytical Characterization and Quality Control
Ensuring the identity and purity of the final compound is critical. A multi-technique approach is necessary for unambiguous characterization.
Standard Analytical Workflow:
Caption: A standard workflow for the analytical quality control of the final product.
Key Analytical Data Interpretation:
-
¹H NMR Spectroscopy: Expect distinct signals for the two aromatic protons on the pyridine ring, the amino protons (which may be broad), the methyl ester protons (singlet, ~3.9 ppm), and the C2-methyl protons (singlet, ~2.5 ppm). The specific chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The spectrum should show eight distinct carbon signals, including the carbonyl carbon of the ester and the carbons of the pyridine ring, whose shifts are influenced by the attached functional groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the formula C8H10N2O2. The measured mass should be within 5 ppm of the theoretical mass (166.0742).
-
HPLC/UPLC: This is the gold standard for purity assessment. A high-purity sample (>97%) should exhibit a single major peak under various detection wavelengths.
| Analysis Technique | Purpose | Expected Result |
| ¹H NMR | Structural Elucidation | Signals corresponding to all protons in unique chemical environments. |
| ¹³C NMR | Carbon Skeleton Confirmation | 8 distinct carbon signals. |
| HRMS (ESI+) | Molecular Formula Verification | [M+H]⁺ ion at m/z ≈ 167.0815. |
| HPLC | Purity Determination | Purity ≥ 97% area. |
Part 4: Applications in Research and Drug Discovery
Substituted aminopyridines are valuable intermediates in drug discovery. The specific arrangement of functional groups in this compound makes it a versatile scaffold for building more complex molecules.
-
Scaffold for Kinase Inhibitors: The aminopyridine core is a well-known "hinge-binding" motif for many protein kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, while the other positions can be elaborated to achieve potency and selectivity.
-
Intermediate for Bioactive Heterocycles: The amino and ester functionalities are handles for further chemical transformations.[11] The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions, a cornerstone of medicinal chemistry.[12]
-
Potassium Channel Blockers: Aminopyridine derivatives themselves are known to function as potassium channel blockers.[13] While this specific molecule's activity is not reported, it could serve as a starting point for developing new modulators of ion channels, which are important targets for neurological and cardiovascular diseases.[13]
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminopyridines should be used to guide handling procedures.
-
Hazard Classification (Anticipated): Based on related compounds like 2-aminopyridine and 3-aminopyridine, this substance should be treated as toxic if swallowed or in contact with skin, and as a skin and eye irritant.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[14]
References
-
Autech Industry Co.,Limited. 1227581-39-6,this compound. Available from: [Link]
-
LookChem. 4-Pyridinecarboxylic acid, 3-aMino-2-Methyl-, Methyl ester CAS 1227581-39-6. Available from: [Link]
-
AOB Med(奥佰医药). This compound. Available from: [Link]
-
Chem-Station. 1227581-39-6・this compound. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Aminopyridines. Available from: [Link]
-
Alkali Metals Ltd. MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Available from: [Link]
-
National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link]
-
Nia Innovation. N-(2-Hydroxyethyl)-N-phenyl nitrous amide. Available from: [Link]
-
Chemical Register. USA Chemical Suppliers - Products: '0-9', Page: 368. Available from: [Link]
-
Kanto Chemical Co., Inc. General Catalog of Kanto Reagents, Chemicals & Biologicals. Available from: [Link]
- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
National Center for Biotechnology Information. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]
-
University of Warsaw. Electronic Supporting Materials Heat of formation distributions of component involved in bi-component cocrystals and simple bina. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]
-
GlobalRx. Clinical Profile of 4-Aminopyradine Reagent. Available from: [Link]
- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. WO2014027251A2 - Aminopyridine compounds and their uses.
-
PubChemLite. 2-amino-4-methylpyridine-3-carboxylic acid (C7H8N2O2). Available from: [Link]
-
National Center for Biotechnology Information. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem. Available from: [Link]
Sources
- 1. 1227581-39-6 Cas No. | Methyl 3-amino-2-methylisonicotinate | Apollo [store.apolloscientific.co.uk]
- 2. 1227581-39-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-Pyridinecarboxylic acid, 3-aMino-2-Methyl-, Methyl ester CAS#: 1227581-39-6 [amp.chemicalbook.com]
- 4. allbiopharm.com [allbiopharm.com]
- 5. 1227581-39-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. niainnovation.in [niainnovation.in]
- 7. USA Chemical Suppliers - Products: '0-9', Page: 368 [americanchemicalsuppliers.com]
- 8. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 9. rsc.org [rsc.org]
- 11. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. geneseo.edu [geneseo.edu]
- 16. epa.gov [epa.gov]
- 17. alkalimetals.com [alkalimetals.com]
A Technical Guide to the Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate
Abstract
Methyl 3-amino-2-methylpyridine-4-carboxylate is a highly functionalized pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis presents a unique challenge in achieving the desired 1,2,3,4-substitution pattern. While de novo construction of such a pyridine ring is possible, it often involves complex multi-component reactions with potential regioselectivity issues. This guide details a robust and logical three-step synthetic sequence beginning from a commercially available starting material, 2-methylisonicotinic acid. The chosen strategy relies on well-established, high-yielding functional group interconversions, offering a reliable and scalable pathway for researchers in drug development and organic synthesis. We will explore the causality behind each experimental step, provide detailed protocols, and discuss key field-proven insights for procedural success.
Retrosynthetic Analysis and Strategy Selection
The synthesis of polysubstituted pyridines can be approached through two primary strategies: de novo ring formation (e.g., Hantzsch or Guareschi-Thorpe synthesis) or functionalization of a pre-existing pyridine core.[1] For the target molecule, this compound, a de novo approach would require a complex condensation of acyclic precursors, where controlling the precise placement of the four different substituents can be challenging.
A more direct and controllable route is a Functional Group Interconversion (FGI) strategy. This approach begins with a pyridine ring already possessing some of the required substituents and sequentially modifies it. Our selected strategy commences with the readily available 2-methyl-4-pyridinecarboxylic acid (also known as 2-methylisonicotinic acid).[2][3] This precursor contains the C2-methyl group and the C4-carboxylic acid, simplifying the synthetic challenge to two key transformations: esterification of the acid and introduction of the C3-amino group. The most reliable method to install an amino group at the C3 position is through the reduction of a C3-nitro precursor. This leads to the following logical retrosynthetic disconnection:
Caption: Retrosynthetic analysis of the target molecule.
This FGI pathway is advantageous due to its reliance on predictable and well-documented reactions, minimizing the risk of side products and simplifying purification.
Analysis of Starting Materials and Reagents
The success of any synthesis is predicated on the quality and proper handling of its starting materials. The primary precursor for this route is commercially available and requires no prior synthesis.
Table 1: Key Starting Material Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 2-Methyl-4-pyridinecarboxylic Acid | 4021-11-8 | C₇H₇NO₂ | 137.14 | 295-299 (decomposes) |
Key Reagents:
-
Methanol (CH₃OH): Serves as both the solvent and reagent for esterification. Must be anhydrous.
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst for the esterification process.[4] It is highly corrosive and hygroscopic.
-
Nitrating Mixture (HNO₃/H₂SO₄): A combination of concentrated nitric and sulfuric acids used to generate the nitronium ion (NO₂⁺) for electrophilic aromatic substitution.[5] This mixture is extremely corrosive and reactions are highly exothermic.
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst for the reduction of the nitro group via catalytic hydrogenation. It is flammable, especially when dry and saturated with hydrogen.
Detailed Synthetic Protocol & Workflow
The overall synthetic workflow is a linear three-step process. Each step is designed to be high-yielding and produce an intermediate that can be purified by standard laboratory techniques.
Caption: Overall synthetic workflow from starting material to final product.
Step 1: Fischer Esterification of 2-Methyl-4-pyridinecarboxylic Acid
Objective: To convert the carboxylic acid into its corresponding methyl ester, increasing its solubility in organic solvents for the subsequent nitration step.
Causality: The Fischer-Speier esterification is an equilibrium-controlled reaction.[6] By using methanol as the solvent, its large excess shifts the equilibrium towards the product side, ensuring a high conversion rate. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.[7][8]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-pyridinecarboxylic acid (10.0 g, 72.9 mmol).
-
Add anhydrous methanol (150 mL) to the flask. Stir the suspension.
-
Carefully add concentrated sulfuric acid (4.0 mL, 75 mmol) dropwise to the stirring suspension. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Pour the residue slowly over crushed ice (approx. 200 g) and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-methylpyridine-4-carboxylate as an oil or low-melting solid.
Step 2: Regioselective Nitration
Objective: To introduce a nitro group onto the pyridine ring at the C3 position. This is the key step for installing the precursor to the final amino group.
Expertise & Insights: The nitration of a substituted pyridine ring is governed by the electronic effects of the existing substituents. The C2-methyl group is an activating, ortho, para-director. The C4-methyl ester is a deactivating, meta-director. Both groups direct the incoming electrophile (NO₂⁺) to the C3 and C5 positions. However, the C3 position is sterically less hindered and electronically favored, making it the primary site of nitration.[9] The reaction must be performed at low temperatures to control the strong exotherm and prevent dinitration or side reactions.
Experimental Protocol:
-
In a flask cooled to 0 °C in an ice-salt bath, add concentrated sulfuric acid (25 mL).
-
While maintaining the temperature at 0-5 °C, slowly add the Methyl 2-methylpyridine-4-carboxylate (8.0 g, 52.9 mmol) from Step 1.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL) to concentrated sulfuric acid (4.0 mL) at 0 °C.
-
Add the prepared nitrating mixture dropwise to the pyridine solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 300 g).
-
Neutralize the solution with a cold, concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of ~7.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield Methyl 2-methyl-3-nitropyridine-4-carboxylate .
Step 3: Nitro Group Reduction
Objective: To reduce the nitro group to the target primary amine, completing the synthesis.
Trustworthiness: Catalytic hydrogenation with H₂ gas and a palladium catalyst is a clean and highly efficient method for reducing aromatic nitro groups.[10] Unlike reductions with metals like tin (Sn) or iron (Fe) in acid, this method avoids harsh acidic workups and the generation of metallic waste streams, simplifying purification to simple filtration and solvent removal.[11]
Experimental Protocol:
-
To a hydrogenation flask, add Methyl 2-methyl-3-nitropyridine-4-carboxylate (5.0 g, 25.5 mmol) from Step 2.
-
Add methanol (100 mL) to dissolve the solid.
-
Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w) to the solution. Caution: Pd/C may be pyrophoric.
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake (typically 3-5 hours).
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be recrystallized (e.g., from an ethyl acetate/hexane mixture) to yield pure This compound .
Expected Characterization Data
A successful synthesis will yield a final product with the following characteristics.
Table 2: Characterization of this compound
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H, H-6), 7.10 (d, 1H, H-5), 4.50 (br s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃), 2.55 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 155.0, 148.0, 135.5, 120.0, 115.5, 52.0, 22.0 |
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. J.C.S. Chem. Comm., 487-488.
-
ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines with. Retrieved from [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
- Holt, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-134.
-
PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyridine-4-carboxylic acid. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylisonicotinic acid | 4021-11-8 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. aiinmr.com [aiinmr.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Methyl 3-amino-2-methylpyridine-4-carboxylate Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of structural analogs of Methyl 3-amino-2-methylpyridine-4-carboxylate. The content herein is curated to provide both foundational knowledge and actionable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Therapeutic Potential of the Aminopyridine Carboxylate Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. When functionalized with both an amino group and a carboxylate ester, as in the case of this compound, the resulting molecule possesses a unique electronic and steric profile that can be exploited for targeted drug development.
Aminopyridine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Notably, certain aminopyridines act as potassium channel blockers, with applications in treating neurological conditions such as multiple sclerosis.[3] The strategic placement of substituents on the pyridine ring, such as the methyl group at the 2-position and the amino group at the 3-position, can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic methodologies to create a diverse library of analogs based on this core structure and explore their potential biological activities.
Synthetic Strategies for 3-Amino-2-methylpyridine-4-carboxylate Analogs
The synthesis of substituted pyridine carboxylates can be approached through various routes, often tailored to the desired substitution pattern. Multi-component reactions and functional group transformations of pre-existing pyridine rings are common strategies.
General Synthetic Workflow
A general workflow for the synthesis and evaluation of these analogs is depicted below. This process begins with the selection of appropriate starting materials and progresses through synthesis, purification, characterization, and biological screening.
Caption: A generalized workflow for the synthesis and evaluation of pyridine carboxylate analogs.
Key Synthetic Protocols
One versatile approach to constructing the pyridine ring is through the reaction of enamines with other suitable reagents. For instance, the reaction of azlactones with enamines of ethyl acetoacetate can yield highly substituted tetrahydropyridine derivatives, which can be further modified.[4]
Step-by-step Methodology: [4]
-
A mixture of an appropriate azlactone (10 mmol) and an enamine of ethyl acetoacetate (10 mmol) is heated at 180°C for 1.5 hours in the absence of a solvent.
-
The reaction mixture is then cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., Chloroform-Ethyl Acetate, 10:1) to yield the desired tetrahydropyridine-3-carboxylate.
Subsequent aromatization of dihydropyridine intermediates is a crucial step to obtain the final pyridine carboxylate analogs. This can often be achieved through oxidation or elimination reactions.
Step-by-step Methodology:
-
The purified dihydropyridine derivative from the previous step is dissolved in a suitable solvent (e.g., ethanol).
-
A solution of sodium hydroxide (3 mmol) in water (0.8 ml) is added to the suspension of the dihydropyridine (1 mmol).[4]
-
The mixture is heated under reflux for 1.5 hours.[4]
-
The reaction mixture is then concentrated under reduced pressure to one-third of its original volume.[4]
-
The resulting solid is collected by filtration, washed, and dried to yield the aromatized pyridine-3-carboxylate.
Structural Characterization of Analogs
The unambiguous determination of the chemical structure of newly synthesized analogs is paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data for a Representative Analog
The following table summarizes the expected spectroscopic data for a representative 3-amino-2-methylpyridine-4-carboxylate analog, based on data from structurally similar compounds.[2][5]
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amino protons. Chemical shifts and coupling constants will be indicative of the substitution pattern. For example, the methyl protons at the 2-position would likely appear as a singlet around δ 2.1 ppm.[5] |
| ¹³C NMR | Resonances for the pyridine ring carbons, the methyl carbon, and the carboxylate carbon. The chemical shifts will provide information about the electronic environment of each carbon atom. For instance, the methyl carbon might resonate around δ 19.0 ppm.[5] |
| FT-IR | Characteristic stretching vibrations for the N-H bond of the amino group (around 3400-3200 cm⁻¹), the C=O bond of the ester (around 1700 cm⁻¹), and C=C/C=N bonds of the pyridine ring.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the analog, along with characteristic fragmentation patterns. |
Biological Evaluation and Structure-Activity Relationships (SAR)
The synthesized analogs should be subjected to a battery of biological assays to determine their therapeutic potential. Based on the known activities of related aminopyridine compounds, promising areas for investigation include their effects on ion channels and their potential as enzyme inhibitors.
Potential Biological Targets and Assay Protocols
Rationale: 4-aminopyridine is a known blocker of voltage-gated potassium channels.[3] Analogs of this compound may exhibit similar or improved activity.
Experimental Protocol: Electrophysiological Recording [3]
-
Cells expressing the target Kᵥ channel (e.g., Shaker K⁺ channels) are cultured and prepared for patch-clamp recording.
-
Whole-cell voltage-clamp recordings are performed to measure potassium currents.
-
The synthesized compounds are dissolved in an appropriate vehicle and perfused onto the cells at various concentrations.
-
The concentration-response relationship is determined by measuring the inhibition of the potassium current at each compound concentration.
-
The IC₅₀ value (the concentration at which 50% of the maximal current is inhibited) is calculated to quantify the potency of each analog.
Structure-Activity Relationship (SAR) Insights
By systematically modifying the substituents on the pyridine ring and correlating these changes with biological activity, a structure-activity relationship can be established.
Caption: Key areas for structural modification to explore the SAR of the core scaffold.
Key Considerations for SAR:
-
Position and Nature of Substituents: The placement of electron-donating or electron-withdrawing groups on the pyridine ring can significantly alter the pKa of the amino group and the overall electronic distribution, thereby affecting target binding. For instance, a methyl group at the 3-position of 4-aminopyridine was found to increase its potency as a K⁺ channel blocker approximately 7-fold compared to the parent compound.[3]
-
Modification of the Amino Group: Alkylation or acylation of the 3-amino group can influence the compound's ability to act as a hydrogen bond donor, which may be critical for target engagement.
-
Variation of the Ester Group: Altering the ester moiety can impact the compound's solubility, metabolic stability, and potential for acting as a prodrug.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a framework for the creation of a diverse library of analogs. Through rigorous characterization and systematic biological evaluation, particularly focusing on targets such as ion channels and enzymes, the full therapeutic potential of this chemical class can be elucidated. Future work should focus on optimizing the lead compounds identified through SAR studies to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of advancing them into preclinical and clinical development.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25.
- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
- Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. (2019). Scientific Reports, 9(1), 11663.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(9), 837-845.
- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7686.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Methyl 3-amino-2-methylpyridine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of Methyl 3-amino-2-methylpyridine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document delves into the core aspects of its synthesis, chemical characterization, reactivity, and its burgeoning role as a versatile scaffold in the development of novel therapeutic agents. The insights provided herein are grounded in established chemical principles and supported by relevant literature, offering a practical resource for professionals in the field.
Introduction: The Significance of the Aminopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif that is ubiquitously found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design.[2] Among the various substituted pyridines, the 3-aminopyridine-4-carboxylate framework serves as a crucial intermediate for the synthesis of a diverse range of therapeutic agents, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3]
This compound (also known as Methyl 3-amino-2-methylisonicotinate), with the CAS Number 1227581-39-6, is a specific derivative within this class that offers a unique combination of functional groups: a nucleophilic amino group, a sterically influential methyl group, and a reactive carboxylate ester.[4] This trifecta of functionalities allows for a wide range of chemical modifications, making it an invaluable tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Synthesis and Mechanistic Considerations
While a specific, detailed, and peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for structurally analogous compounds, particularly the synthesis of the key intermediate, 3-amino-2-chloro-4-methylpyridine.[5][6]
A proposed synthetic pathway is outlined below, emphasizing the causal relationships behind the chosen reagents and reaction conditions. This protocol is designed to be a self-validating system, with logical checkpoints for characterization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Esterification of 2-Methyl-3-nitropyridine-4-carboxylic acid
-
Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial transformation as the ester group is generally less reactive under the subsequent reduction conditions and serves as a key functional handle for later modifications. The use of thionyl chloride (SOCl₂) with methanol is a classic and highly effective method for this esterification, proceeding through an acyl chloride intermediate.
-
Procedure:
-
To a solution of 2-Methyl-3-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-methyl-3-nitropyridine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The final step is the selective reduction of the nitro group to the corresponding primary amine. This transformation is pivotal as the amino group is a key site for further derivatization. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for this purpose. Alternatively, reduction using tin(II) chloride (SnCl₂) in hydrochloric acid is a robust and widely used method for nitro group reductions in aromatic systems.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve Methyl 2-methyl-3-nitropyridine-4-carboxylate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Physicochemical Properties and Characterization
The accurate characterization of this compound is essential for its use in subsequent synthetic and biological applications. The expected physicochemical properties and spectral data are summarized below, based on data for analogous compounds.
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not widely reported, expected to be in the range of 80-120 °C |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.0-8.2 (d, 1H, pyridine H-6)
-
δ 7.0-7.2 (d, 1H, pyridine H-5)
-
δ 4.5-5.0 (br s, 2H, -NH₂)
-
δ 3.9 (s, 3H, -OCH₃)
-
δ 2.5 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 168-170 (C=O)
-
δ 150-155 (pyridine C-2)
-
δ 145-150 (pyridine C-6)
-
δ 135-140 (pyridine C-3)
-
δ 120-125 (pyridine C-4)
-
δ 115-120 (pyridine C-5)
-
δ 52-54 (-OCH₃)
-
δ 20-23 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching)
-
1720-1700 (C=O stretching of ester)
-
1620-1580 (C=C and C=N stretching of pyridine ring)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 167.08 [M+H]⁺
-
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its three key functional groups. Understanding this reactivity is paramount for its effective utilization as a synthetic intermediate.
Reactivity Profile Diagram
Caption: Reactivity profile of this compound.
-
Amino Group: The primary amino group at the 3-position is a potent nucleophile, readily undergoing reactions such as N-alkylation, N-acylation, and diazotization followed by substitution (Sandmeyer-type reactions). This allows for the introduction of a wide variety of substituents at this position.[7]
-
Ester Group: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The ester can also be reduced to the corresponding alcohol.
-
Pyridine Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-donating amino group and the electron-withdrawing carboxylate group will influence the regioselectivity of such reactions. The pyridine nitrogen can also be oxidized to an N-oxide, which can alter the reactivity of the ring and provide another handle for functionalization.
Applications in Medicinal Chemistry and Drug Development
The 3-amino-2-methylpyridine-4-carboxylate scaffold is a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its utility stems from the ability to readily modify the functional groups to explore the chemical space around the core structure.
Role as a Versatile Intermediate
This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. For example, the amino and ester functionalities can be utilized in condensation reactions to form fused ring systems, which are often found in pharmacologically active compounds.
Potential Therapeutic Areas
Derivatives of the aminopyridine scaffold have shown promise in a variety of therapeutic areas:
-
Antibacterial Agents: The pyridine moiety is present in numerous antibacterial drugs. The ease of functionalization of this compound allows for the synthesis of novel derivatives that can be screened for activity against a range of bacterial pathogens, including drug-resistant strains.[2][8]
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate a pyridine core. The 3-amino-2-methylpyridine-4-carboxylate scaffold can be used to generate libraries of compounds for screening against various cancer cell lines and molecular targets.[1][3]
-
Anti-inflammatory Drugs: The anti-inflammatory properties of certain pyridine derivatives are well-documented. This scaffold provides a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents.[3][9]
Workflow for a Drug Discovery Program
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups on a privileged pyridine scaffold allows for the efficient synthesis of diverse compound libraries. While detailed synthetic and characterization data for this specific molecule are not yet widely published, this guide provides a robust framework based on established chemical principles and data from closely related analogs. As the demand for novel therapeutic agents continues to grow, the importance of such versatile intermediates in the drug discovery pipeline is undeniable. Researchers and scientists who can effectively harness the synthetic potential of this compound will be well-positioned to contribute to the development of the next generation of medicines.
References
-
Chem-Impex. 3-Amino-2-methylpyridine. Available from: [Link]
-
Chemical Synthesis Database. methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. Available from: [Link]
-
Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. Available from: [Link]
-
Chemical Synthesis Database. methyl 3-cyano-2-hydroxy-6-methylisonicotinate. Available from: [Link]
-
Potočňák, I., et al. (2011). Two new nickel(II) carboxylates with 3- and 4-aminopyridine: Syntheses, structures, and magnetic properties. Monatshefte für Chemie - Chemical Monthly, 143(1). Available from: [Link]
-
Sanna, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 999. Available from: [Link]
- Boehringer Ingelheim Pharmaceuticals, Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. US6399781B1.
-
Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Inorganics, 11(4), 152. Available from: [Link]
-
Nishiwaki, N., et al. (2006). Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. Synlett, 2006(1), 0001–0003. Available from: [Link]
- Boehringer Ingelheim Pharma KG. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. WO2000043365A1.
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15682-15713. Available from: [Link]
-
Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. ResearchGate. Available from: [Link]
-
Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available from: [Link]
- Roussel Uclaf. (1989). PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE. Google Patents. FR2632303A1.
-
Organic Syntheses. 3-Aminopyridine. Available from: [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936384. Available from: [Link]
-
Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic Chemistry, 58(15), 10107–10117. Available from: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1227581-39-6 Cas No. | Methyl 3-amino-2-methylisonicotinate | Apollo [store.apolloscientific.co.uk]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Discovery and History of Aminopyridine Carboxylates
Foreword: The Enduring Legacy of a Versatile Scaffold
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide offers a comprehensive exploration of the aminopyridine carboxylates. This class of molecules, elegant in its simplicity, has carved a remarkable path from early synthetic curiosities to vital components in modern therapeutics and chemical manufacturing. We will journey through the historical milestones of their discovery, delve into the intricacies of their synthesis, and illuminate the diverse biological activities that continue to capture the scientific imagination. This is not merely a recitation of facts, but a narrative of scientific inquiry, experimental rationale, and the enduring quest for molecular solutions to complex biological challenges.
Part 1: A Chronicle of Discovery and Synthetic Evolution
The story of aminopyridine carboxylates is intrinsically linked to the broader history of pyridine chemistry, which began in earnest in the 19th century.[1] The initial isolation of pyridine in 1846 laid the groundwork for over a century of research into its derivatives.[1] Pyridine carboxylic acids, such as nicotinic acid (vitamin B3), were among the early derivatives to gain significant attention due to their biological importance.[2][3][4] The pursuit of aminopyridine carboxylates arose from the desire to functionalize the pyridine ring further, introducing an amino group that could serve as a handle for creating more complex molecules with diverse properties.
Early synthetic efforts were often extensions of established reactions in aromatic chemistry, adapted for the unique electronic nature of the pyridine ring. One of the foundational methods for introducing an amino group onto a pyridine ring is the Hofmann rearrangement , a classic reaction that converts a carboxamide to a primary amine with one fewer carbon atom. This method proved instrumental in the early synthesis of aminopyridines from their corresponding pyridine carboxamides.
The logical progression was to apply this reaction to pyridine dicarboxylic acids to generate aminopyridine carboxylic acids. For instance, the synthesis of 2-aminonicotinic acid has been achieved through a multi-step process starting from quinoline. The oxidation of quinoline yields 2,3-pyridinedicarboxylic acid, which is then converted to the corresponding anhydride. Ammonolysis of the anhydride followed by a Hofmann degradation successfully introduces the amino group at the 2-position.[5]
Another key historical route to aminopyridine carboxylates involves nucleophilic aromatic substitution. The presence of electron-withdrawing groups on the pyridine ring facilitates the displacement of a leaving group, such as a halogen, by an amine. A common and historically significant example is the synthesis of 2-aminonicotinic acid from 2-chloronicotinic acid by reaction with ammonia.[6] This approach has been refined over the years, with modern variations employing microwave assistance to improve reaction times and yields.[7]
The timeline below highlights some of the key developments in the synthesis of pyridine and its derivatives, which paved the way for the exploration of aminopyridine carboxylates.
Caption: A simplified timeline illustrating the major milestones in the history of pyridine chemistry.
Part 2: The Modern Synthetic Toolkit for Aminopyridine Carboxylates
Building upon these historical foundations, the modern synthetic chemist has a diverse array of methods to access aminopyridine carboxylates with high efficiency and selectivity. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Nucleophilic Aromatic Substitution: A Workhorse Reaction
The reaction of a halopyridine carboxylic acid with an amine remains a cornerstone of aminopyridine carboxylate synthesis. The reactivity of the halopyridine is influenced by the position of the halogen and the presence of other substituents on the ring.
Experimental Protocol: Synthesis of 2-Aminonicotinic Acid from 2-Chloronicotinic Acid
This protocol details the synthesis of 2-aminonicotinic acid, a valuable intermediate in the pharmaceutical and agrochemical industries.[6]
Step 1: Reaction Setup
-
In a pressure-rated reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and a significant excess of aqueous ammonia (e.g., 28-30% solution). The excess ammonia serves as both the nucleophile and the solvent.
Step 2: Reaction Conditions
-
Seal the vessel and heat the mixture to a temperature typically ranging from 150-180°C. The reaction is usually maintained at this temperature for several hours (e.g., 6-12 hours) with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
-
The resulting crude product is then dissolved in a minimal amount of hot water.
-
Acidify the solution with an appropriate acid (e.g., hydrochloric acid or acetic acid) to the isoelectric point of 2-aminonicotinic acid (typically around pH 3-4). This will cause the product to precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove any remaining impurities.
-
Dry the purified 2-aminonicotinic acid under vacuum to obtain the final product.
Causality Behind Experimental Choices:
-
Excess Ammonia: The use of a large excess of ammonia drives the equilibrium of the reaction towards the product and helps to minimize the formation of byproducts.
-
High Temperature and Pressure: The carbon-chlorine bond in 2-chloronicotinic acid is relatively strong. High temperatures and the resulting increase in pressure are necessary to provide sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution.
-
Acidification for Precipitation: 2-aminonicotinic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Adjusting the pH to its isoelectric point minimizes its solubility in water, leading to efficient precipitation and purification.
The Hofmann Rearrangement: A Classic Route with Modern Applications
The Hofmann rearrangement provides a powerful method for the synthesis of aminopyridine carboxylates from pyridine dicarboxylic acid derivatives. This reaction is particularly useful when the desired amino-substituted product is not readily accessible through other routes.
Experimental Protocol: General Procedure for the Hofmann Rearrangement of a Pyridine Carboxamide
This protocol outlines the general steps for the conversion of a pyridine carboxamide to the corresponding aminopyridine.
Step 1: Formation of the N-bromoamide
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve the starting pyridine carboxamide (1 equivalent) in a solution of sodium hydroxide in water.
-
Slowly add a solution of bromine (1 equivalent) in sodium hydroxide to the cooled amide solution with vigorous stirring. The temperature should be maintained below 10°C during the addition. This results in the formation of the N-bromoamide intermediate.
Step 2: Rearrangement to the Isocyanate
-
After the addition of bromine is complete, the reaction mixture is gently warmed. As the temperature rises, the N-bromoamide undergoes rearrangement to form an isocyanate intermediate. This is the key step of the Hofmann rearrangement.
Step 3: Hydrolysis to the Amine
-
The isocyanate is then hydrolyzed in the basic reaction mixture to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.
-
The reaction mixture is often heated to ensure complete hydrolysis and decarboxylation.
Step 4: Work-up and Isolation
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to neutralize any remaining base and to protonate the product amine, forming its salt.
-
The product can then be isolated by various methods, such as extraction with an organic solvent or by crystallization of the salt.
-
To obtain the free amine, the salt is dissolved in water and treated with a base to deprotonate the amino group, followed by extraction or filtration.
Caption: A schematic representation of the key stages in the Hofmann rearrangement for the synthesis of aminopyridines.
Part 3: Biological Significance and Therapeutic Applications
The introduction of an amino and a carboxyl group onto the pyridine scaffold gives rise to a diverse range of biological activities. While some aminopyridine carboxylates serve as crucial metabolic building blocks, others have been developed into potent therapeutic agents.
4-Aminopyridine and its Carboxylate Derivatives: Modulators of Neuronal Excitability
The most well-studied aminopyridine in a therapeutic context is undoubtedly 4-aminopyridine (dalfampridine). Its primary mechanism of action is the blockade of voltage-gated potassium channels in neurons. In demyelinated axons, the exposure of these potassium channels leads to a leakage of potassium ions, which can impair the propagation of action potentials. By blocking these channels, 4-aminopyridine helps to restore axonal conduction.
This mechanism of action is the basis for its use in improving walking in patients with multiple sclerosis. While 4-aminopyridine itself is not a carboxylate, its discovery and development have spurred research into related structures, including aminopyridine carboxylates, for neurological applications. 4-Aminopyridine-2-carboxylic acid, for example, is a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders.
Caption: A simplified diagram illustrating how 4-aminopyridine blocks potassium channels to restore nerve impulse conduction in demyelinated axons.
Other Aminopyridine Carboxylates: An Expanding Pharmacological Landscape
Beyond the realm of neurology, other aminopyridine carboxylate isomers have demonstrated a wide range of biological activities.
-
2-Aminonicotinic Acid Derivatives: These compounds have been investigated for their potential as tuberculostatic agents.[8] They also serve as precursors for the synthesis of molecules with diverse pharmacological profiles.
-
6-Aminonicotinic Acid Analogues: A series of 6-aminonicotinic acid analogues have been synthesized and characterized as novel GABAA receptor agonists.[9] This finding opens up new avenues for the design of therapeutic agents targeting the GABAergic system, which is implicated in anxiety, epilepsy, and other neurological and psychiatric disorders.
The following table summarizes the key biological activities and therapeutic potential of different aminopyridine carboxylate isomers.
| Aminopyridine Carboxylate Isomer | Key Biological Activity/Target | Therapeutic Potential |
| 4-Aminopyridine-2-carboxylic acid | Intermediate for neurological drugs | Treatment of neurological disorders |
| 2-Aminonicotinic acid | Tuberculostatic activity | Anti-tuberculosis agents |
| 6-Aminonicotinic acid | GABAA receptor agonism | Anxiolytics, anticonvulsants |
Part 4: Future Directions and Uncharted Territories
The journey of aminopyridine carboxylates is far from over. The versatility of this scaffold, combined with an ever-expanding understanding of its structure-activity relationships, ensures its continued relevance in drug discovery and development.
Future research is likely to focus on several key areas:
-
Development of Subtype-Selective Ion Channel Modulators: Building on the success of 4-aminopyridine, there is a significant opportunity to develop aminopyridine carboxylates that selectively target specific subtypes of potassium channels, potentially leading to therapies with improved efficacy and fewer side effects.
-
Exploration of Novel Biological Targets: The discovery of 6-aminonicotinic acid analogues as GABAA receptor agonists highlights the potential for aminopyridine carboxylates to interact with a broader range of biological targets than previously appreciated. High-throughput screening and computational modeling will be instrumental in identifying new therapeutic applications.
-
Advancements in Synthetic Methodology: The development of more efficient, sustainable, and scalable synthetic routes to aminopyridine carboxylates will be crucial for their widespread application. This includes the use of flow chemistry, green solvents, and novel catalytic systems.
References
-
Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved from [Link]
- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. (2009). Tetrahedron Letters, 50(21), 2481-2483.
- Synthesis of some 2-aminonicotinic acid derivatives. (1975). Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640.
- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. (2014). European Journal of Medicinal Chemistry, 85, 434-444.
- 2-aminonicotinic acid synthetic method. (n.d.). Google Patents.
-
The Synthesis of Pyridine; Over a Century of Research. (2014). SlideServe. Retrieved from [Link]
-
Pyridine carboxylic acid and the copper salts thereof. (1940). SciSpace. Retrieved from [Link]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1-21.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]
- Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
-
The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Role of 6-Aminonicotinic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Isonicotinamide supplementation extends chronological lifespan and inhibits nucleotide salvage in yeast. (2018). Aging Cell, 17(5), e12807.
- The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. (2018). Nutrients, 10(9), 1244.
-
Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). (2019). ResearchGate. Retrieved from [Link]
-
6-Aminonicotinic acid. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (2022). Beilstein Journal of Organic Chemistry, 18, 1282-1288.
Sources
- 1. PPT - The Synthesis of Pyridine; Over a Century of Research PowerPoint Presentation - ID:3663825 [slideserve.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate: An Application and Protocol Guide
Abstract
This comprehensive guide details a robust and reproducible three-stage synthetic protocol for the preparation of Methyl 3-amino-2-methylpyridine-4-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis commences with the nitration of commercially available 2-methylisonicotinic acid, followed by a classical Fischer esterification, and culminates in the selective reduction of the nitro group. This document provides an in-depth explanation of the experimental choices, detailed step-by-step protocols, and guidance on reaction monitoring and product purification. The methodologies presented are designed for researchers, scientists, and professionals in drug development, offering both a primary and an alternative route for the final reduction step to ensure experimental flexibility.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development. The strategic placement of the amino, methyl, and carboxylate functionalities on the pyridine ring allows for diverse downstream chemical modifications, enabling the exploration of a broad chemical space for therapeutic applications.
This guide presents a logical and well-established synthetic pathway, breaking down the synthesis into three distinct stages. Each stage is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and important considerations for successful execution.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-stage process, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Nitration of 2-Methylisonicotinic Acid
The initial step involves the electrophilic aromatic substitution of 2-methylisonicotinic acid to introduce a nitro group at the 3-position of the pyridine ring. This is achieved using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine-4-carboxylic Acid
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylisonicotinic Acid | 137.14 | 10.0 g | 0.073 mol |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
| Fuming Nitric Acid | 63.01 | 15 mL | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (30 mL). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid (15 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: To the cooled nitrating mixture, add 2-methylisonicotinic acid (10.0 g) portion-wise over 30 minutes, maintaining the internal temperature below 15 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Precipitation and Filtration: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 3-4. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 2-methyl-3-nitropyridine-4-carboxylic acid.
Stage 2: Fischer Esterification
The second stage involves the conversion of the carboxylic acid group of 2-methyl-3-nitropyridine-4-carboxylic acid to its corresponding methyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as both the reactant and the solvent drives the equilibrium towards the product.[1][2][3][4]
Experimental Protocol: Synthesis of Methyl 2-methyl-3-nitropyridine-4-carboxylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-nitropyridine-4-carboxylic Acid | 182.12 | 10.0 g | 0.055 mol |
| Methanol | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-3-nitropyridine-4-carboxylic acid (10.0 g) in methanol (150 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (5 mL) to the suspension while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Pour the residue into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-3-nitropyridine-4-carboxylate. The product can be purified by column chromatography on silica gel if necessary.
Stage 3: Selective Nitro Group Reduction
The final stage is the selective reduction of the nitro group to an amine, yielding the target compound. This transformation must be performed under conditions that do not affect the methyl ester functionality. Two effective methods are presented here: catalytic hydrogenation and chemical reduction with stannous chloride.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methyl-3-nitropyridine-4-carboxylate | 196.15 | 5.0 g | 0.025 mol |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ supply | - |
Procedure:
-
Reaction Setup: To a hydrogenation flask, add a solution of methyl 2-methyl-3-nitropyridine-4-carboxylate (5.0 g) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be purified by recrystallization or column chromatography.
Method B: Chemical Reduction with Stannous Chloride
Reduction with stannous chloride (SnCl₂) in a protic solvent is a classic and highly chemoselective method for converting aromatic nitro compounds to anilines, particularly in the presence of ester groups.[5][6][7][8][9]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methyl-3-nitropyridine-4-carboxylate | 196.15 | 5.0 g | 0.025 mol |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 28.2 g | 0.125 mol |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-methyl-3-nitropyridine-4-carboxylate (5.0 g) in ethanol (100 mL).
-
Reagent Addition: Add stannous chloride dihydrate (28.2 g, 5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice.
-
Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify by column chromatography or recrystallization as needed.
Visualization of the Synthetic Pathway
Caption: Detailed three-stage synthetic pathway.
Conclusion
The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. The protocols for nitration, Fischer esterification, and selective nitro reduction are based on well-established chemical transformations and have been detailed to ensure reproducibility. The provision of two alternative methods for the final reduction step offers flexibility depending on the available resources and equipment. Adherence to the described procedures and safety precautions will enable the successful synthesis of this valuable chemical intermediate for applications in pharmaceutical research and development.
References
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Sn2+ reduction. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. scispace.com [scispace.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: High-Purity Isolation of Methyl 3-amino-2-methylpyridine-4-carboxylate for Pharmaceutical Research
Abstract
Methyl 3-amino-2-methylpyridine-4-carboxylate is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical intermediates. The presence of both a basic amino group and a pyridine nitrogen, coupled with a hydrolyzable methyl ester, presents unique challenges for achieving the high purity (>99.5%) required for drug development and clinical applications. This guide provides a comprehensive overview and detailed protocols for three primary purification strategies: optimized flash column chromatography, recrystallization, and acid-base liquid-liquid extraction. We delve into the rationale behind methodological choices, offering field-proven insights to overcome common issues such as peak tailing in chromatography and solvent selection for recrystallization, enabling researchers to select and implement the most effective strategy based on their specific impurity profile and scale.
Introduction: The Challenge of Purifying Aminopyridine Scaffolds
The purity of an active pharmaceutical ingredient (API) or its key intermediates is non-negotiable. For a compound like this compound, impurities can lead to downstream reaction failures, altered biological activity, and unforeseen toxicological profiles. The molecule's structure dictates the purification challenges:
-
Dual Basicity: The pyridine nitrogen (pKa ≈ 5-6) and the exocyclic amino group are basic sites.[1] These groups can interact strongly with acidic stationary phases (like silica gel), leading to poor separation and sample loss.[1]
-
Ester Functionality: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming the corresponding carboxylic acid as a key impurity.
-
Solid-State Properties: Like many of its isomers, the target compound is expected to be a solid at room temperature, making recrystallization a viable but highly solvent-dependent technique.[2]
This document serves as a practical guide to navigate these challenges, ensuring the isolation of material that meets the stringent requirements of pharmaceutical research.
Pre-Purification Analysis and Strategy Selection
Before any purification attempt, a thorough analysis of the crude material is essential. A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ¹H NMR spectroscopy will reveal the nature and extent of impurities. This impurity profile is critical for selecting the most efficient purification path.
Common Impurities to Identify:
-
Unreacted Starting Materials: Specific to the synthetic route used.
-
Isomeric Byproducts: Formed during substitution reactions on the pyridine ring.
-
Hydrolyzed Carboxylic Acid: From exposure to water in acidic or basic conditions.
-
Residual Solvents: From the reaction workup.
The following decision tree provides a logical framework for choosing an initial purification strategy.
Caption: Purification strategy decision workflow.
Method 1: Optimized Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately clean to very complex mixtures. For basic compounds like this compound, success hinges on neutralizing the acidic nature of the standard silica gel stationary phase.
3.1 Principle of Operation The separation is based on the differential partitioning of the compound and its impurities between a solid stationary phase and a liquid mobile phase. The key is to mitigate the strong, non-ideal ionic interactions between our basic analyte and the acidic silanol groups on the silica surface, which cause significant peak tailing.[1]
3.2 Critical Parameter Optimization
| Parameter | Standard Approach | Optimized for Aminopyridines | Rationale |
| Stationary Phase | Silica Gel | Silica Gel + Base Additive or Alumina (basic) | The addition of a competing base to the mobile phase shields the analyte from acidic silanol sites.[1] Alumina provides a basic surface, naturally reducing these interactions. |
| Mobile Phase | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate + 0.5-1% Triethylamine (TEA) | TEA acts as a competing base, binding to the active silanol sites on the silica gel, which allows the aminopyridine compound to elute with a symmetrical peak shape.[1] |
| Sample Loading | Wet Loading (in mobile phase) | Dry Loading (adsorbed onto silica) | Dry loading often provides superior resolution by ensuring the sample is introduced to the column in a very tight, concentrated band. |
3.3 Detailed Protocol: Chromatography on Silica Gel
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically starting with a 4:1 mixture of Hexane:Ethyl Acetate. Add triethylamine (TEA) to a final concentration of 1% (v/v). The optimal polarity should be determined beforehand by TLC, aiming for an Rf value of ~0.3 for the target compound.
-
Sample Preparation (Dry Loading): Dissolve ~1 g of crude product in a minimal amount of dichloromethane or ethyl acetate. Add ~2-3 g of silica gel to the solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed, forming a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the mobile phase and apply positive pressure. Begin collecting fractions immediately.
-
Monitoring: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. The added TEA is volatile and will be removed during this step.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvents.
Method 2: Recrystallization for High-Purity Polishing
Recrystallization is an ideal final step for removing minor impurities and achieving high crystalline purity, provided the crude product is already relatively pure (>85%).
4.1 Principle of Operation This technique relies on the differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.
4.2 Solvent Selection Finding the right solvent is an empirical process. The goal is to identify a solvent system where the compound is highly soluble when hot and poorly soluble when cold.
| Solvent | Boiling Point (°C) | Properties & Rationale |
| Isopropanol | 82.5 | A polar protic solvent that often works well for moderately polar compounds. |
| Ethyl Acetate | 77.1 | A moderately polar solvent; can be paired with a non-polar co-solvent like hexane. |
| Toluene | 110.6 | A non-polar aromatic solvent; good for dissolving less polar impurities. |
| Acetonitrile | 81.6 | A polar aprotic solvent. |
| Methanol | 64.7 | Often dissolves aminopyridines well, but solubility might be too high at room temperature for good recovery.[2] |
4.3 Detailed Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of crude product in ~0.5 mL of various candidate solvents. Heat the soluble samples and cool them in an ice bath to observe crystal formation.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven. The temperature should be kept well below the compound's melting point.
Method 3: Acid-Base Liquid-Liquid Extraction
This technique is highly effective for separating the basic target compound from neutral or acidic impurities. It leverages the compound's ability to be protonated and move into an aqueous phase.
5.1 Principle of Operation The basic nitrogen atoms on the pyridine ring and amino group can be protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequently, neutralizing the aqueous layer with a base deprotonates the compound, making it insoluble in water and allowing it to be re-extracted into a fresh organic solvent.
Caption: Workflow for acid-base extraction purification.
5.2 Detailed Protocol: Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Note: If using DCM, the organic layer will be the bottom layer.
-
Wash (Optional): Wash the organic layer one more time with 1M HCl to ensure complete extraction of the product. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide with stirring until the pH is basic (pH 8-9, check with pH paper). The product should precipitate or form an oil.
-
Back-Extraction: Extract the now-neutral product from the aqueous layer by adding fresh ethyl acetate or DCM. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine all the final organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Summary and Recommendations
The optimal purification strategy depends on the scale, initial purity, and nature of the impurities.
| Method | Typical Purity | Throughput | Primary Use Case |
| Flash Chromatography | 95-99% | Moderate | Initial cleanup of complex mixtures or crude products with low purity. |
| Recrystallization | >99.5% | High (for pure feeds) | Final polishing step to achieve analytical-grade purity; best for >85% pure material. |
| Acid-Base Extraction | 90-98% | High | Efficient removal of neutral or acidic impurities; excellent as a workup or initial cleanup step. |
For achieving the highest purity material suitable for drug development, a multi-step approach is often best. An initial cleanup via acid-base extraction or flash chromatography, followed by a final polishing recrystallization, will reliably yield this compound of exceptional purity.
References
-
ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis | Request PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Jubilant Ingrevia Limited. (n.d.).
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]
Sources
Application Notes and Protocols for the Recrystallization of Methyl 3-amino-2-methylpyridine-4-carboxylate
Abstract
This document provides a comprehensive guide to the purification of Methyl 3-amino-2-methylpyridine-4-carboxylate via recrystallization. While a definitive, published protocol for this specific molecule is not widely available, this guide synthesizes established methodologies for analogous aromatic amines and pyridine derivatives to propose a robust and scientifically grounded procedure. The primary protocol details a method using ethyl acetate, with alternative solvent systems and extensive troubleshooting advice provided. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity material for their work.
Introduction: The Rationale for Recrystallization
This compound is a substituted pyridine derivative, a class of compounds prevalent in pharmaceutical and materials science research.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures.
For pyridine derivatives and aromatic amines, selecting an appropriate solvent system is critical, as these functionalities can present challenges.[2] This guide provides a systematic approach to solvent selection and the subsequent recrystallization process for achieving high-purity this compound.
Compound Properties and Characterization
Prior to any purification attempt, it is crucial to understand the physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Expected to be a solid (powder or crystalline) | General knowledge |
| Melting Point (Est.) | 80-95 °C | Based on analogs[4][5] |
| Solubility Profile | To be determined experimentally | N/A |
Note: The melting point is an estimation based on structurally similar compounds, such as Methyl 2-aminopyridine-3-carboxylate (82-86 °C) and Methyl 3-amino-4-methylthiophene-2-carboxylate (85-88 °C).[4][5] The melting point of the purified product should be sharp (a narrow range of 1-2 °C) and can be used as an indicator of purity.
Recommended Recrystallization Protocols
Primary Protocol: Single Solvent Recrystallization with Ethyl Acetate
This protocol is recommended as the primary approach based on its documented success in recrystallizing the closely related compound, 3-amino-4-methylpyridine.[2][6]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Volume Estimation: In a small Erlenmeyer flask, add a known mass of the crude compound (e.g., 1.0 g). Add a small volume of ethyl acetate (e.g., 3-5 mL) and stir.
-
Dissolution: Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pre-heating a second Erlenmeyer flask with a small amount of boiling solvent and a stemless funnel. Pour the hot solution through a fluted filter paper to remove the solid impurities. Rationale: This step prevents premature crystallization and removes non-soluble contaminants.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate. Rationale: The cold solvent will wash away soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the estimated melting point (e.g., 40-50 °C) until a constant weight is achieved.
Alternative Protocol 1: Recrystallization from Methanol
Methanol is a viable alternative, given that the related isomer, Methyl 4-aminopyridine-3-carboxylate, is soluble in it.[5]
Procedure: Follow the steps outlined in Protocol 3.1, substituting ethyl acetate with methanol. Be aware that methanol has a lower boiling point than ethyl acetate, so heating should be controlled carefully.
Alternative Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
This method is useful if the compound is too soluble in a particular solvent at room temperature.
Procedure:
-
Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).
-
While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described in Protocol 3.1.
-
Collect, wash with a cold ethanol/water mixture, and dry the crystals.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution cooled too quickly. | - Boil off some of the solvent to increase concentration.- Try a different solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure (melting point depression).- The solution is supersaturated. | - Lower the temperature at which the compound is dissolved.- Add more solvent before heating.- Re-heat the oil in more solvent and cool more slowly. |
| Poor Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the filtrate and cool again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath.- Use a different solvent system.- Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal can adsorb the product as well, so use sparingly. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, avoiding inhalation and skin contact. Keep them away from ignition sources.
-
For related compounds like 3-amino-4-methylpyridine, there are warnings for skin, eye, and respiratory irritation. Assume similar hazards for the target compound.
References
-
How to recrystallization amine compound and it is not soluble in common organic solvents . (2021). ResearchGate. Available at: [Link]
-
Recrystallization and Crystallization . University of California, Davis. Available at: [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes . (2024). ResearchGate. Available at: [Link]
-
2-Amino-4-methylpyridine-3-carboxylic acid . PubChem. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. Available at: [Link]
- Process for the purification of aromatic amines. Google Patents.
- Preparation method of 3-amino-4-methylpyridine. Google Patents.
- Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography . PubMed. Available at: [Link]
-
Direct Synthesis of Pyridine Derivatives . Journal of the American Chemical Society. Available at: [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications . MDPI. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes . Baran Lab, Scripps Research. Available at: [Link]
- Preparation method of 3-amino-4-methylpyridine. Google Patents.
-
This compound . Cramochem. Available at: [Link]
-
Specifications of Methyl 2-amino-4-methylpyridine-3-carboxylate . Capot Chemical Co., Ltd. Available at: [Link]
Sources
- 1. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Methyl 2-aminopyridine-3-carboxylate 97 14667-47-1 [sigmaaldrich.com]
- 5. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 6. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
The Versatile Scaffold: Methyl 3-amino-2-methylpyridine-4-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic systems, the substituted aminopyridine framework has consistently proven to be a privileged motif, endowing molecules with favorable pharmacological properties. This guide delves into the potential applications and experimental considerations for a specific, yet underexplored, member of this class: Methyl 3-amino-2-methylpyridine-4-carboxylate . While direct literature on this exact molecule is sparse, its structural components suggest a rich potential for derivatization and application across various therapeutic areas. This document will, therefore, extrapolate from the well-established medicinal chemistry of its close analogs to provide a comprehensive guide for researchers.
The Aminopyridine Core: A Foundation for Diverse Biological Activity
The 3-aminopyridine moiety is a cornerstone of many biologically active compounds. Its utility stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, metal coordination, and aromatic stacking. The strategic placement of substituents on this core allows for the fine-tuning of a compound's steric and electronic properties, thereby influencing its target affinity, selectivity, and pharmacokinetic profile.
Notably, the 3-amino-4-methylpyridine substructure is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] This precedent underscores the potential of this scaffold in the design of antiviral agents. Furthermore, the broader class of aminopyridine derivatives has been extensively explored in the development of kinase inhibitors, where the amino group can serve as a crucial hydrogen bond donor to the hinge region of the kinase domain.[4][5]
Strategic Importance of Substitution: The 2-Methyl and 4-Carboxylate Groups
The specific substitution pattern of this compound offers distinct advantages for drug design:
-
The 2-Methyl Group: This group provides steric bulk adjacent to the amino group, which can influence the conformation of the molecule and its binding to a target protein. It can also serve to block metabolic attack at this position, potentially improving the compound's metabolic stability.
-
The 4-Methyl Carboxylate Group: This ester functionality presents a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can participate in ionic interactions or serve as a key recognition element for certain biological targets. Alternatively, the ester can be converted to a wide array of amides, introducing diverse functional groups to explore structure-activity relationships (SAR). This versatility is a significant asset in a lead optimization campaign.
Potential Therapeutic Applications: An Extrapolative Overview
Based on the known activities of structurally related compounds, this compound and its derivatives represent a promising starting point for the discovery of novel therapeutics in several key areas:
Kinase Inhibition
The aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region. The rest of the molecule can then be elaborated to occupy the ATP-binding pocket and achieve high affinity and selectivity. Derivatives of 4-aminoquinoline-3-carboxamide, a related scaffold, have been shown to be potent reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of rheumatoid arthritis and other autoimmune diseases.[4]
Antiviral Agents
As previously mentioned, the structural similarity to intermediates of Nevirapine suggests a potential for the development of novel antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). The overall shape and hydrogen bonding capacity of the molecule could allow it to bind to the allosteric site of reverse transcriptase, inhibiting its function.
Anticancer Agents
The aminopyridine and related aminoacridine scaffolds have been investigated for their anticancer properties.[6] These compounds can act through various mechanisms, including DNA intercalation and inhibition of topoisomerases. Furthermore, derivatives of 4-aminoquinoline have been shown to sensitize tumor cells to killing by Akt inhibitors.[5][7] The potential for this compound derivatives to exhibit cytotoxic or tumor-sensitizing effects warrants investigation.
Synthetic Pathways and Key Reactions
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 4. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 3-amino-2-methylpyridine-4-carboxylate as a Core Intermediate for Novel Anticancer Agents
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties and capacity to form critical hydrogen bonds, particularly with the hinge region of protein kinases, establish it as a premier starting point for the design of potent and selective therapeutics.[2] This guide provides an in-depth exploration of methyl 3-amino-2-methylpyridine-4-carboxylate, a versatile chemical intermediate. We present detailed, field-proven protocols for its synthesis and subsequent elaboration into a representative Cyclin-Dependent Kinase 2 (CDK2) inhibitor. Furthermore, we outline methodologies for its biological evaluation and discuss the underlying mechanism of action, offering researchers a comprehensive playbook for leveraging this scaffold in the development of next-generation anticancer agents.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The quest for targeted cancer therapies has increasingly focused on the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them high-value therapeutic targets.[3] Within the vast landscape of kinase inhibitor design, aminopyridine-based structures have emerged as a cornerstone. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, effectively anchoring the inhibitor molecule to the kinase hinge region, a critical interaction for ATP-competitive inhibition.[2]
This compound is a particularly strategic intermediate due to its trifunctional nature:
-
The 3-Amino Group: Serves as a primary nucleophilic handle for building complex side chains, commonly through amide or urea bond formation, to target solvent-exposed regions of the kinase active site.
-
The 4-Carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid for further derivatization or can engage in interactions with the ribose-binding pocket.
-
The 2-Methyl Group: Provides steric influence that can enhance selectivity by exploiting subtle differences in the hydrophobic pockets of various kinases.
This guide details a robust synthetic pathway to this key intermediate and demonstrates its utility by converting it into a potent CDK2 inhibitor, a target of significant interest for its role in cell cycle progression.[3]
Part 1: Synthesis of the Intermediate: this compound
A reliable supply of the core intermediate is paramount for any drug discovery program. While a direct, one-pot synthesis is not widely reported, a logical and robust multi-step pathway can be constructed from commercially available starting materials. The following protocol is based on well-established and high-yielding organic transformations, including esterification and catalytic hydrogenation of a nitro aromatic precursor.[4][5][6]
Protocol 1.1: Synthesis of Methyl 2-methyl-3-nitropyridine-4-carboxylate
Rationale: The first step involves the protection of the carboxylic acid as a methyl ester. This is a crucial maneuver to prevent the acidic proton from interfering with the subsequent nitro group reduction. Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid, is a classic and cost-effective method for this transformation.[5]
Materials:
-
2-methyl-3-nitropyridine-4-carboxylic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Suspend 2-methyl-3-nitropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring.
-
Once the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully dilute the residue with cold water and neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 2-methyl-3-nitropyridine-4-carboxylate as a solid.
Protocol 1.2: Synthesis of this compound
Rationale: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild conditions, which preserve the ester functionality. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[6]
Materials:
-
Methyl 2-methyl-3-nitropyridine-4-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
Dissolve methyl 2-methyl-3-nitropyridine-4-carboxylate (1.0 eq) in ethanol or methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 40-50 psi) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (ethanol or methanol).
-
Combine the filtrates and concentrate under reduced pressure to yield This compound . The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Synthetic Workflow Visualization
Caption: Synthetic route to the target intermediate.
Part 2: Application in Anticancer Agent Synthesis: A CDK2 Inhibitor
To demonstrate its utility, the intermediate is used to synthesize a representative anilinopyrimidine-type CDK2 inhibitor. This class of compounds functions by mimicking ATP and competing for the binding site on the kinase.[7] The protocol involves a crucial amide bond formation, a cornerstone reaction in medicinal chemistry.
Protocol 2.1: Synthesis of a Representative Pyridine-Based CDK2 Inhibitor
Rationale: This step involves the acylation of the 3-amino group of our intermediate with a tailored carboxylic acid derivative, for instance, 4-(pyrimidin-2-ylamino)benzoyl chloride. This builds the characteristic anilinopyrimidine pharmacophore essential for CDK inhibition. The use of a base like triethylamine (TEA) is critical to neutralize the HCl generated during the reaction, driving it to completion.
Materials:
-
This compound
-
4-(Pyrimidin-2-ylamino)benzoyl chloride (or other suitable acylating agent)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) and stir for 10 minutes.
-
In a separate flask, prepare a solution of 4-(pyrimidin-2-ylamino)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final CDK2 inhibitor.
Drug Synthesis Workflow
Caption: Elaboration of the intermediate into a final compound.
Part 3: Biological Evaluation Protocols
The efficacy of a synthesized compound must be validated through rigorous biological testing. The following protocols describe a cell-free kinase assay to determine direct target engagement and a cell-based assay to measure antiproliferative activity.
Protocol 3.1: In Vitro CDK2/Cyclin E Kinase Inhibition Assay (FRET-based)
Rationale: A Förster Resonance Energy Transfer (FRET) assay provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic activity of CDK2. It measures the phosphorylation of a peptide substrate by the kinase.[7]
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Dispense the test compound, serially diluted in DMSO, into a 384-well plate. Include a positive control (e.g., Roscovitine) and a negative control (DMSO vehicle).
-
Add the CDK2/Cyclin E enzyme and the FRET peptide substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a development solution containing a europium-labeled anti-phospho-serine/threonine antibody.
-
Incubate for an additional 60 minutes.
-
Read the plate on a time-resolved fluorescence reader. Calculate the ratio of emission signals to determine the extent of phosphorylation.
-
Plot the inhibition data against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Cell-Based Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It measures the ability of a compound to inhibit the growth of cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary Table
The following table presents representative data that could be obtained from the described protocols.
| Compound | Synthetic Step | Yield (%) | Purity (LC-MS) | CDK2 IC₅₀ (nM)[7] | MCF-7 GI₅₀ (µM) |
| Intermediate | Protocol 1.2 | ~85% | >98% | N/A | N/A |
| Final Product | Protocol 2.1 | ~65% | >99% | 75 | 1.2 |
| Roscovitine | Reference Cmpd. | N/A | N/A | 390 | 15.0 |
Part 4: Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest
Cyclin-dependent kinases are the engine of the cell cycle. CDK2, in partnership with Cyclin E and Cyclin A, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[3] It achieves this by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb).
-
Normal G1/S Transition: In a healthy cell, mitogenic signals lead to the expression of Cyclin D, which activates CDK4/6 to partially phosphorylate Rb. This releases the transcription factor E2F, which then promotes the expression of Cyclin E.
-
CDK2/Cyclin E Activation: The newly synthesized Cyclin E binds to and activates CDK2. This complex then hyperphosphorylates Rb, causing its complete inactivation and the full release of E2F.
-
S-Phase Entry: E2F drives the transcription of genes required for DNA replication, committing the cell to enter the S phase.
Our synthesized inhibitor, by competing with ATP for the active site of CDK2, prevents the hyperphosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby blocking the transcription of S-phase genes. The ultimate result is a G1/S phase cell cycle arrest, which prevents cancer cells from replicating their DNA and ultimately leads to apoptosis (programmed cell death).[3]
CDK2 Signaling Pathway Diagram
Caption: Inhibition of the G1/S cell cycle transition by a CDK2 inhibitor.
References
-
Al-Ostoot, F. H., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules. [Link]
-
Jain, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Choi, Y. J., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie. [Link]
-
Al-Warhi, T., et al. (2021). Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling. ResearchGate. [Link]
-
Jain, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]
-
El-Naggar, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
R Discovery. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. R Discovery. [Link]
-
PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from PrepChem.com. [Link]
-
Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. Patsnap. [Link]
-
Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. [Link]
-
Płaczek, R., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules. [Link]
-
Kamal, A., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
- Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Refat, M. S., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]
-
Kunos, C. A., et al. (2012). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future Oncology. [Link]
- CN104072383A. (2014). Method for preparing 3-amino-2-methyl benzoic acid.
-
Vančo, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
- US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 4. 3-AMINO-ISONICOTINIC ACID METHYL ESTER | 55279-30-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Aminopyridines
Introduction: The Synthetic Challenge and Importance of Aminopyridine Esters
Aminopyridine esters are a cornerstone of modern medicinal chemistry and materials science. These scaffolds are integral to a wide range of pharmaceuticals, including antiviral, antibacterial, and kinase inhibitor drugs, owing to the unique electronic properties and hydrogen bonding capabilities of the aminopyridine moiety.[1][2] However, their synthesis presents a classic chemoselectivity challenge for the organic chemist. The presence of two nucleophilic centers—the exocyclic amino group and the endocyclic pyridine nitrogen—alongside the target hydroxyl group (if starting from a hydroxy-aminopyridine) or the competing amine nucleophile (when reacting a carboxylic acid with an aminopyridine) necessitates carefully controlled reaction conditions to achieve the desired O-acylation (esterification) over N-acylation.[3]
This guide provides an in-depth analysis of the primary reaction conditions for aminopyridine esterification, offering detailed protocols, mechanistic insights, and a comparative overview to aid researchers in selecting the optimal strategy for their specific synthetic target.
The Core Challenge: Chemoselectivity (O- vs. N-Acylation)
The fundamental hurdle in aminopyridine esterification is directing the reaction towards the desired ester product while avoiding the formation of the thermodynamically often more stable amide byproduct. The relative nucleophilicity of the amino group versus the alcohol determines the reaction pathway. Amines are generally more nucleophilic than alcohols, meaning that under neutral or basic conditions, direct acylation often favors the amide.[3]
Several strategies are employed to overcome this, which form the basis of the protocols discussed herein:
-
Catalytic Activation: Utilizing catalysts that selectively activate the carboxylic acid or the alcohol, enhancing the rate of esterification to outcompete amidation.
-
Protecting Groups: Temporarily masking the amino group with a protecting group to prevent its participation in the reaction.[4][5]
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, and stoichiometry to favor the kinetic product (ester) over the thermodynamic product (amide).
Method 1: Carbodiimide-Mediated Coupling (Steglich Esterification)
The Steglich esterification is arguably the most widely employed method for synthesizing esters under mild conditions, making it particularly suitable for sensitive or complex substrates.[6] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), which serves as a highly effective acyl transfer agent, dramatically accelerating the desired esterification and suppressing side reactions.[7][8]
Mechanism of Action
The reaction proceeds through a well-understood mechanism:
-
Activation: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.
-
Acyl Transfer: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This step is key to the reaction's success. It forms an N-acylpyridinium intermediate, which is a highly activated "active ester".
-
Nucleophilic Attack: The alcohol attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.
-
Byproduct Formation: The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[6]
A common side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive. DMAP's role is critical in intercepting the O-acylisourea intermediate fast enough to prevent this rearrangement, thus preserving the yield.[6][9]
// Nodes RCOOH [label="{R-COOH | Carboxylic Acid}"]; DCC [label="{DCC | Carbodiimide}"]; O_Acylisourea [label="{O-Acylisourea | (Reactive Intermediate)}", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="{DMAP | (Catalyst)}"]; N_Acylpyridinium [label="{N-Acylpyridinium Ion | (Active Ester)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROH [label="{R'-OH | Alcohol}"]; Ester [label="{R-COOR' | Ester Product}", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="{DCU | Urea Byproduct}"]; N_Acylurea [label="{N-Acylurea | (Side Product)}", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_Acylisourea [label=" + DCC"]; DCC -> O_Acylisourea [style=invis]; O_Acylisourea -> N_Acylpyridinium [label=" + DMAP (fast)"]; DMAP -> N_Acylpyridinium [style=invis]; N_Acylpyridinium -> Ester [label=" + R'-OH"]; ROH -> Ester [style=invis]; Ester -> DCU [label=" + DCU (formed)"]; O_Acylisourea -> N_Acylurea [label="Rearrangement (slow)", style=dashed, color="#EA4335"]; } enddot Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Detailed Protocol: Steglich Esterification of 2-Aminopyridine with Benzoic Acid
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Benzoic Acid (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.1 equiv) and anhydrous DCM.
-
Add 2-aminopyridine (1.0 equiv) and DMAP (0.1 equiv) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form.[10]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Note: The acidic wash removes unreacted DMAP and any remaining aminopyridine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.
Method 2: Yamaguchi Esterification
For sterically hindered substrates where Steglich esterification may be sluggish, the Yamaguchi esterification offers a powerful alternative. This method, developed by Masaru Yamaguchi in 1979, utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), often called the Yamaguchi reagent, to form a mixed anhydride with the carboxylic acid in situ.[12][13] This is followed by DMAP-catalyzed acylation of the alcohol. The reaction is typically run in a non-polar aprotic solvent like toluene.
Mechanism of Action
-
Mixed Anhydride Formation: The carboxylic acid, in the presence of a base like triethylamine (TEA), reacts with TCBC to form a highly reactive mixed anhydride.
-
DMAP Activation: DMAP attacks the less sterically hindered carbonyl of the mixed anhydride, forming the same N-acylpyridinium active ester as in the Steglich reaction.[13][14]
-
Ester Formation: The alcohol attacks the active ester to yield the final product.
The use of the bulky 2,4,6-trichlorobenzoyl group creates a significant steric bias, ensuring that DMAP and the subsequent alcohol attack the desired carbonyl center.[12]
Detailed Protocol: Yamaguchi Esterification
Materials:
-
Aminopyridine-containing alcohol (1.0 equiv)
-
Sterically Hindered Carboxylic Acid (1.2 equiv)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.3 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.2 equiv), anhydrous toluene, and TEA (1.5 equiv). Stir at room temperature for 15 minutes.
-
Add TCBC (1.3 equiv) dropwise and stir the mixture for 1 hour at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve the aminopyridine-containing alcohol (1.0 equiv) and DMAP (2.0 equiv) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula or dropping funnel.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Method 3: Enzymatic Esterification
For applications demanding green chemistry principles and high selectivity, enzymatic catalysis is an excellent choice. Lipases, such as the immobilized Candida antarctica lipase B (commercially available as Novozym 435), can efficiently catalyze esterification under exceptionally mild conditions, often in organic solvents or even in aqueous miniemulsions.[15][16] This method is highly valued for its chemo-, regio-, and stereoselectivity.
Key Advantages & Considerations
-
Mild Conditions: Reactions are typically run at or near room temperature, preserving sensitive functional groups.
-
High Selectivity: Enzymes can often differentiate between similar functional groups, minimizing the need for protecting groups.
-
Environmental Benignity: Avoids the use of harsh reagents and solvents.
-
Substrate Specificity: The primary limitation is that the enzyme's active site must be able to accommodate the specific aminopyridine and carboxylic acid substrates. Preliminary screening may be necessary.
Detailed Protocol: Lipase-Catalyzed Esterification of 3-Aminopyridine
Materials:
-
3-Aminopyridine (1.0 equiv)
-
Carboxylic Acid (e.g., Octanoic Acid) (1.5 - 2.0 equiv)
-
Novozym 435 (lipase) (e.g., 50-100 mg per mmol of limiting reagent)
-
Anhydrous solvent (e.g., n-hexane, 2-methyl-2-butanol)
-
Molecular Sieves (3Å or 4Å)
Procedure:
-
To a vial, add 3-aminopyridine (1.0 equiv), the carboxylic acid (1.5-2.0 equiv), Novozym 435, and activated molecular sieves.
-
Add the anhydrous organic solvent. The use of an excess of the carboxylic acid can sometimes drive the equilibrium towards the product.
-
Seal the vial and place it in an orbital shaker at a controlled temperature (typically 40-60 °C).
-
Monitor the reaction over 24-72 hours by TLC or GC/LC-MS.
-
Once equilibrium is reached or the starting material is consumed, filter off the enzyme beads and molecular sieves. The enzyme can often be washed and reused.
-
Wash the filtrate with a mild basic solution (e.g., NaHCO₃) to remove the excess carboxylic acid.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Method 4: Direct Acid-Catalyzed Esterification
While often overlooked for complex molecules due to the harsh conditions, direct acid-catalyzed (Fischer-type) esterification can be a viable, cost-effective method for simple aminopyridine esters, particularly when the alcohol can be used as the solvent.[17] The strong acidic conditions protonate the pyridine nitrogen and the exocyclic amine, deactivating them towards acylation and allowing the esterification to proceed.
Key Considerations
-
Harsh Conditions: Requires strong acid (e.g., H₂SO₄, TsOH) and often high temperatures (reflux).[18][19]
-
Substrate Stability: Not suitable for substrates with acid-labile functional groups.
-
Equilibrium: The reaction is reversible and requires driving the equilibrium towards the product, usually by removing water or using a large excess of the alcohol.
Detailed Protocol: Synthesis of Methyl 2-(6-aminopyridin-3-yl)acetate
This protocol is adapted from a literature procedure for the synthesis of a related compound.[18]
Materials:
-
2-(6-aminopyridin-3-yl)acetic acid hydrochloride (1.0 equiv)
-
Methanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Suspend the aminopyridine carboxylic acid hydrochloride (1.0 equiv) in dry methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equiv).
-
Heat the mixture to reflux and maintain for 12-24 hours, until TLC or LC-MS indicates completion.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Comparative Summary of Reaction Conditions
| Feature | Steglich Esterification | Yamaguchi Esterification | Enzymatic Catalysis | Direct Acid Catalysis |
| Key Reagents | DCC/EDC, DMAP (cat.)[6] | 2,4,6-Trichlorobenzoyl chloride, DMAP, Base[12] | Lipase (e.g., Novozym 435) | H₂SO₄ or TsOH (cat.)[19] |
| Temperature | 0 °C to Room Temp | Room Temperature | 30 - 60 °C | Reflux Temperature |
| Solvent | Aprotic (DCM, THF)[10] | Aprotic (Toluene, THF)[13] | Organic or Aqueous Biphasic | Excess Alcohol |
| Key Advantage | Very mild, high yield, common.[7] | Excellent for sterically hindered substrates.[12] | Extremely mild, highly selective, "green".[15] | Inexpensive, simple for robust substrates. |
| Key Disadvantage | DCU byproduct can complicate purification. N-acylurea formation.[11] | Stoichiometric toxic/corrosive reagents. | Substrate scope can be limited by enzyme. Slower reaction times. | Harsh conditions, not for sensitive molecules. |
| Typical Yield | Good to Excellent (>80%)[7] | Good to Excellent (>75%)[12] | Variable to Excellent (50-99%) | Fair to Good |
Troubleshooting and Purification
A common challenge in carbodiimide-mediated reactions is the removal of byproducts.
-
N,N'-Dicyclohexylurea (DCU): This is largely insoluble in many organic solvents like DCM and can be removed by filtration. However, some may remain in solution. Cooling the filtrate (e.g., in a freezer) after concentration can often precipitate more DCU.[11]
-
Unreacted DCC/EDC and DMAP: Unreacted DCC can be quenched with a small amount of water or acetic acid. DMAP is basic and is readily removed by washing the organic layer with dilute acid (e.g., 1M HCl or 5% citric acid solution).[11]
-
N-Acylurea Byproduct: This can be particularly difficult to remove as its polarity is often similar to the desired ester product. Careful column chromatography is the most effective method for separation. Using EDC instead of DCC can sometimes be advantageous, as the corresponding urea byproduct is water-soluble and can be removed during the aqueous workup.[7]
Conclusion
The esterification of aminopyridines is a synthetically vital but challenging transformation that requires careful consideration of chemoselectivity. For most applications involving moderately complex substrates, the Steglich esterification offers a reliable and high-yielding protocol. When steric hindrance is a significant factor, the Yamaguchi esterification provides a robust solution. For syntheses where mildness and sustainability are paramount, enzymatic methods are an increasingly powerful option, provided the substrates are compatible with the chosen lipase. Finally, for simple, robust molecules, direct acid catalysis remains a cost-effective, albeit harsh, alternative. By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select and execute the optimal conditions for the successful synthesis of their target aminopyridine esters.
References
- [Reference to a general organic chemistry text or a review on pyridine synthesis]
- [Reference to a review on aminopyridine pharmaceuticals]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
-
Munawar, M. A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available at: [Link][12]
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
-
Pal, M., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445. Available at: [Link][2]
-
Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from [Link][14]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link][7]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available at: [Link][10]
-
Voronkov, M. V., et al. (2017). Chemoselective Acylation of Nucleosides. Chemistry. 23(45), 10792-10796. Available at: [Link][3]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link][6]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available at: [Link][20]
-
Kocienski, P. (n.d.). Protecting Groups. Available at: [Link] (Link is generic, specific document may be department-hosted)
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link][8]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link][11]
-
Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN111170937A. Available at: [19]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link][9]
-
Google Patents. (n.d.). Esterification of pyridine carboxylic acids. US2758999A. Available at: [17]
-
Gallou, F., & Lipshutz, B. H. (2013). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 4(7), 2892-2896. Available at: [Link][15]
-
Gnad, F., & Reiser, O. (2006). Advances in lipase-catalyzed esterification reactions. Journal of Molecular Catalysis B: Enzymatic, 41(1-2), 1-13. Available at: [Link][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 18. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 19. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 20. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Characterization of Methyl 3-amino-2-methylpyridine-4-carboxylate: A Comprehensive Guide to Analytical Techniques
Introduction
Methyl 3-amino-2-methylpyridine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the comprehensive characterization of this molecule.
This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices to provide a robust framework for analysis. The protocols described herein are designed to be self-validating, ensuring trustworthiness and reproducibility of the obtained results. All procedural details are grounded in established scientific principles and supported by authoritative references.
The integrated analytical approach described will ensure a thorough understanding of the molecule's identity, purity, and stability, which are critical aspects of drug discovery and development.[3][4]
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The logical flow of analysis typically begins with spectroscopic methods for structural elucidation, followed by chromatographic techniques for purity assessment.
Sources
- 1. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. helixchrom.com [helixchrom.com]
Application Note: Chromatographic Monitoring of Reactions Involving Methyl 3-amino-2-methylpyridine-4-carboxylate
Abstract
In pharmaceutical research and drug development, the precise monitoring of chemical reactions is critical for ensuring reaction completion, optimizing yield, and minimizing impurity formation. This guide provides a detailed framework for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reactions involving Methyl 3-amino-2-methylpyridine-4-carboxylate. We present not just the protocols, but the underlying scientific rationale, enabling researchers to adapt these methods to a variety of synthetic transformations. This document outlines step-by-step procedures for method development, in-process monitoring, and data interpretation, establishing a self-validating system for robust chemical synthesis.
Introduction: The Central Role of Reaction Monitoring
The synthesis of novel chemical entities is a cornerstone of drug discovery. The ability to track the conversion of starting materials to products in real-time is not merely a quality control step; it is an essential tool for process understanding and optimization.[1] Chromatographic techniques, particularly TLC and HPLC, are the workhorses of the modern synthesis lab, offering complementary strengths.
-
Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative assessment.[2][3] Its speed—often providing results in under 5 minutes—makes it ideal for quick checks to determine if a reaction has gone to completion.[3]
-
High-Performance Liquid Chromatography (HPLC) provides quantitative data with high resolution and sensitivity.[4][5] It is the gold standard for determining the precise conversion, yield, and impurity profile of a reaction mixture.[6]
This application note will focus on a hypothetical, yet common, reaction: the acylation of this compound (SM) with an acyl chloride to form the corresponding amide product (P).
Figure 1: Hypothetical Acylation Reaction
The Analyte: this compound
Understanding the physicochemical properties of the starting material (SM) is the foundation for developing any chromatographic method.
-
Structure: The molecule contains a pyridine ring, an amine group, a methyl group, and a methyl ester.
-
Polarity: The presence of the amino group and the ester functionality, along with the nitrogen in the pyridine ring, makes this a relatively polar compound. The product (P), being an amide, will likely have a different polarity—often slightly less polar than the starting amine depending on the nature of the 'R' group.
-
UV Absorbance: The pyridine ring is an excellent chromophore, making the molecule highly suitable for UV detection in HPLC.[7] Aminopyridine derivatives are often detected around 240-260 nm.[5][8]
Thin-Layer Chromatography (TLC) for Rapid, Qualitative Monitoring
TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[2] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
The "Why": Causality in Method Development
The goal is to find a solvent system (mobile phase) that provides good separation between the starting material spot and the product spot. An ideal TLC will show the SM spot disappearing as a new product spot appears over time.
-
Stationary Phase: Standard silica gel 60 F254 plates are the first choice. The "F254" indicates the inclusion of a fluorescent dye that allows for visualization under 254 nm UV light.[9]
-
Mobile Phase Selection: Since the analyte is polar, a mixture of a non-polar and a polar solvent is typically used.[9] A common starting point for neutral or basic organic molecules is a mixture of hexanes (or heptane) and ethyl acetate (EtOAc).[9] The ratio is adjusted to achieve an Rf for the starting material of approximately 0.2-0.4, which generally provides an optimal window for separation.[10][11]
Experimental Protocol: TLC Monitoring
-
Chamber Preparation: Add the chosen mobile phase (e.g., 70:30 Hexane:EtOAc) to a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring uniform development. Cover with the lid.
-
Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate. Mark three lanes on the origin line: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[3][10]
-
Spotting:
-
Prepare a dilute solution of your starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the SM solution to the "SM" and "Co" lanes.[10]
-
Carefully take an aliquot from the reaction mixture (e.g., with a glass capillary).[3]
-
Spot the reaction mixture on the "Rxn" and "Co" lanes (spotting directly on top of the SM spot in the "Co" lane).[10] The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the product's Rf is very close to the starting material's.[3][10]
-
-
Development: Place the spotted TLC plate in the prepared chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm).[12][13] UV-active compounds, like our pyridine derivative, will appear as dark spots against a green fluorescent background.[7][12] Circle the spots with a pencil.
-
Optional: If spots are not UV-active or for secondary confirmation, use a chemical stain. An iodine chamber is a good general, non-destructive first choice.[11][12] For amines, a ninhydrin stain can be effective, though it requires heating.[13][14] A potassium permanganate (KMnO₄) stain is a good general-purpose destructive stain that reacts with many functional groups.[13][14]
-
Data Interpretation
-
t=0: At the beginning of the reaction, the "Rxn" lane should show a single, strong spot corresponding to the starting material.
-
t=x hours: As the reaction progresses, the SM spot in the "Rxn" lane will decrease in intensity, and a new spot (the product) will appear. In our acylation example, the amide product is typically less polar than the amine SM, so the product spot will have a higher Rf value.
-
Completion: The reaction is considered complete by TLC when the SM spot is no longer visible in the "Rxn" lane.
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Industry standard polar stationary phase. F254 indicator allows non-destructive UV visualization.[9] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common binary system for molecules of intermediate polarity. The ratio is tuned to achieve optimal separation.[9] |
| Visualization | 1. UV Light (254 nm) 2. KMnO₄ Stain | 1. Non-destructive; effective for aromatic/conjugated systems.[7][12] 2. Destructive; general stain for many functional groups, provides secondary confirmation.[13] |
// Workflow Path prep_chamber -> prep_plate -> prep_samples -> spot_plate; spot_plate -> develop_plate -> dry_plate -> visualize_uv; visualize_uv -> visualize_stain [style=dashed, label="optional"]; visualize_uv -> interpret; visualize_stain -> interpret; interpret -> decision;
// Diagram Caption caption [shape=plain, label="Fig 2. Workflow for TLC Reaction Monitoring.", fontname="Arial", fontsize=10]; } .
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
When quantitative data is required, reverse-phase HPLC (RP-HPLC) is the method of choice.[15] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[15] More polar compounds elute earlier, while less polar compounds are retained longer.
The "Why": Designing a Robust HPLC Method
-
Stationary Phase: A C18 column is the most common starting point for reverse-phase chromatography and is suitable for a wide range of analytes, including aromatic compounds.[15]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used.[16] Because the analyte contains a basic amine, peak shape can be poor due to interaction with residual silanols on the silica backbone.[16] To mitigate this, a buffer or acid modifier is added to the mobile phase. A common choice is 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic phases. This ensures a consistent low pH, protonating the amine, which typically leads to sharper peaks and more reproducible retention times.
-
Detection: As determined earlier, the pyridine ring absorbs strongly in the UV region. A detection wavelength of 254 nm is a good starting point, but running a UV scan of the starting material with a diode array detector (DAD) to find the absorbance maximum (λ-max) is best practice for maximizing sensitivity.
Experimental Protocol: HPLC Monitoring
-
Sample Preparation:
-
Prepare a stock solution of the starting material (Standard) at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
For the reaction sample, take a small aliquot (e.g., 10 µL) from the reaction mixture and quench it by diluting it significantly (e.g., in 1 mL of diluent). This stops the reaction and brings the concentration into the detector's linear range. Filter the sample through a 0.45 µm syringe filter if any solids are present.
-
-
Instrument Setup & Method:
-
Equilibrate the HPLC system with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
A gradient elution is often used for method development and for analyzing reaction mixtures that contain components with a wide range of polarities. A typical screening gradient might run from 10% to 90% organic solvent over 10-15 minutes.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Starting Material standard to determine its retention time (t_R).
-
Inject the reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the SM peak and the appearance of a new product peak.
-
-
Quantification: The percentage conversion can be calculated based on the peak area of the starting material relative to the total area of all relevant peaks (SM + Product).
% Conversion = [Area(Product) / (Area(SM) + Area(Product))] * 100
Note: This calculation assumes that the SM and Product have similar molar absorptivities at the chosen wavelength. For precise quantification, response factors should be determined using isolated standards of each compound.[6]
| Parameter | Value / Description | Rationale / Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose reverse-phase column suitable for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures protonation of the basic amine for good peak shape.[16] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency.[16] |
| Gradient | 10% B to 90% B over 15 min | A scouting gradient to separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading. |
| Detector | UV/DAD at 254 nm | The pyridine ring is UV-active; 254 nm is a common wavelength for aromatic systems.[8] |
// Workflow Path prep_system -> prep_std -> prep_sample -> run_sequence; run_sequence -> acquire_data -> identify_peaks; identify_peaks -> integrate_peaks -> calculate;
// Diagram Caption caption [shape=plain, label="Fig 3. Workflow for HPLC Reaction Monitoring.", fontname="Arial", fontsize=10]; } .
Conclusion
The synergistic use of TLC and HPLC provides a comprehensive and robust system for monitoring the synthesis of this compound derivatives. TLC serves as a rapid, indispensable tool for real-time qualitative checks at the bench, allowing chemists to make quick decisions about reaction progress. HPLC complements this by delivering high-resolution, quantitative data essential for process optimization, impurity profiling, and final product characterization. By understanding the scientific principles behind method development for both techniques, researchers can confidently and efficiently advance their drug development programs.
References
-
Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Available at: [Link]
-
Guerrero, A. Thin layer chromatography (TLC). Khan Academy. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695-703. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
-
Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(20), 9644-9651. Available at: [Link]
-
Malz, F., & Jancke, H. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. PubMed. Available at: [Link]
-
Ghasemi, J., et al. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 2(7), 897-903. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.7: Visualizing TLC Plates. Available at: [Link]
-
Welch, C. J., et al. (2019). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ChemRxiv. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Visualising plates. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
MilliporeSigma. TLC Visualization Solutions. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. Available at: [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available at: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Sarr, A., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. Available at: [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. How To [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. chromtech.com [chromtech.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
"derivatization of Methyl 3-amino-2-methylpyridine-4-carboxylate for biological screening"
Application Notes & Protocols
Topic: Derivatization of Methyl 3-amino-2-methylpyridine-4-carboxylate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: The aminopyridine scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and biologically active molecules.[1][2] This privileged structure offers a versatile platform for generating compound libraries with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This document provides a detailed guide for the strategic derivatization of this compound, a readily accessible building block with two distinct, orthogonally reactive functional groups. We present robust, step-by-step protocols for selective modification of the 3-amino and 4-carboxylate positions, explain the chemical rationale behind procedural choices, and outline a strategic workflow for the subsequent biological screening of the resulting compound library.
Core Scaffold: Analysis of Reactive Sites
The starting material, this compound, possesses two primary sites for chemical modification: the nucleophilic primary amine at the C3 position and the electrophilic ester at the C4 position. The pyridine nitrogen, while technically a reactive site, is generally less nucleophilic due to the electron-withdrawing effect of the adjacent carboxylate group and is not the primary focus of these protocols.
The strategic selection of which functional group to modify first allows for the creation of a diverse library of compounds from a single, common starting material.
Caption: Reactive sites on the core scaffold and corresponding derivatization pathways.
Protocols: Derivatization at the 3-Amino Position
The primary aromatic amine is a potent nucleophile, making it an ideal handle for introducing a wide variety of substituents.
General Protocol for N-Acylation
N-acylation is a fundamental transformation that introduces an amide bond, which is a key structural motif in many drugs. This protocol uses an acyl chloride as the acylating agent.
Rationale: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5][6] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves a wide range of organic compounds.
Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.2 eq) dropwise via syringe.
-
Causality Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Reagent Type | Example | R-Group Introduced | Notes |
| Acyl Chloride | Benzoyl chloride | Phenyl | Aromatic substituent |
| Acetyl chloride | Methyl | Small alkyl substituent | |
| Cyclopropanecarbonyl chloride | Cyclopropyl | Small, strained ring | |
| Acid Anhydride | Acetic anhydride | Methyl | Alternative to acetyl chloride; less reactive.[7] |
| Sulfonyl Chloride | Tosyl chloride | p-Toluenesulfonyl | Introduces a sulfonamide linkage |
| Mesyl chloride | Methanesulfonyl | Small, polar sulfonyl group |
Table 1: Representative Reagents for N-Acylation and N-Sulfonylation.
Protocols: Derivatization at the 4-Carboxylate Position
Modification at the C4 ester position is most effectively achieved via a two-step sequence: saponification (hydrolysis) to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Caption: Two-step workflow for derivatization of the 4-carboxylate group.
Protocol for Ester Hydrolysis (Saponification)
Rationale: This reaction uses a base (e.g., lithium hydroxide) to hydrolyze the methyl ester to a carboxylate salt. Subsequent acidification with a mild acid (e.g., HCl) protonates the salt to yield the free carboxylic acid. A co-solvent system like THF/water is often used to ensure solubility of both the organic substrate and the inorganic base.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Acidification: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~4-5 by the dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid product should form.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-2-methylpyridine-4-carboxylic acid. This intermediate is often used in the next step without further purification.
General Protocol for Amide Coupling
Rationale: This protocol utilizes a coupling agent, such as HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the incoming amine nucleophile. A non-nucleophilic base like DIPEA is used to maintain basic conditions without competing in the reaction.[8]
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the 3-amino-2-methylpyridine-4-carboxylic acid (1.0 eq) from the previous step.
-
Dissolution: Suspend or dissolve the acid in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Causality Note: The order of addition can be critical. Pre-activating the acid with HATU for a few minutes before adding the amine can sometimes improve yields, especially with less reactive amines.
-
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Self-Validation: The aqueous washes remove unreacted starting materials, coupling byproducts, and the base, simplifying subsequent purification. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude product by flash column chromatography or preparative HPLC. Confirm the structure and purity via NMR and HRMS.
| Amine Reagent | R¹, R² Groups Introduced | Resulting Amide Type | Notes |
| Benzylamine | -CH₂Ph, -H | Secondary Amide | Introduces a flexible aromatic group |
| Morpholine | -(CH₂)₂O(CH₂)₂- | Tertiary Amide | Introduces a heterocyclic, polar group |
| Glycine methyl ester | -CH₂CO₂Me, -H | Secondary Amide | Introduces an amino acid moiety |
| Aniline | -Ph, -H | Secondary Amide | Introduces a rigid aromatic group |
Table 2: Representative Amines for Amide Coupling Reactions.
Strategy for Biological Screening
Once a library of derivatives has been synthesized and characterized, a systematic approach to biological screening is required to identify compounds with desired activities.
Caption: A typical workflow for a biological screening cascade.
Initial Cytotoxicity Assessment
Protocol: MTT Assay for General Cytotoxicity Before or in parallel with target-specific screening, it is essential to assess the general cytotoxicity of the compounds. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
-
Cell Plating: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Mechanism: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the CC₅₀ (50% cytotoxic concentration) for each compound.
Target-Oriented Screening Protocols
Based on the known activities of aminopyridine scaffolds, the following assays represent logical starting points.
A. Antimicrobial Susceptibility Testing (Broth Microdilution) This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial or fungal strain.[9]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Compound Plating: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + broth), negative control (broth only), and a drug control (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37 °C) for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
B. Anti-Malarial Screening (In Vitro) Pyridine derivatives have shown promise as anti-malarial agents.[10][11] A common in vitro assay uses a chloroquine-resistant strain of Plasmodium falciparum.
-
Culture Maintenance: Maintain a culture of P. falciparum in human erythrocytes in a specialized medium.
-
Assay Setup: Synchronize the parasite culture to the ring stage. In a 96-well plate, add the parasitized erythrocytes along with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours under specific gas conditions (low O₂, high CO₂).
-
Growth Inhibition Measurement: Quantify parasite growth using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value for each compound.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the generation of diverse chemical libraries. By employing the detailed protocols for N-acylation at the 3-amino position and amide coupling at the 4-carboxylate position, researchers can efficiently produce a wide array of novel compounds. A systematic biological screening cascade, beginning with general cytotoxicity assessments and progressing to targeted assays based on the known pharmacological potential of the aminopyridine core, provides a clear path from chemical synthesis to the identification of promising new bioactive lead molecules.
References
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. MDPI.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online. Available at: [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. sciforum.net. Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed Central. Available at: [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this important pyridine derivative. Here, we will explore common issues, provide in-depth troubleshooting advice in a question-and-answer format, and offer detailed experimental protocols to help you optimize your synthetic strategy.
Introduction: A Tale of Two Synthetic Routes
The synthesis of polysubstituted pyridines like this compound can be a formidable challenge. The two most common strategies to approach this target molecule are:
-
Pyridine Ring Construction followed by Functional Group Interconversion: This approach often utilizes a condensation reaction to build the pyridine core with the necessary substituents already in place or in a form that can be easily converted. A notable example is the Bohlmann-Rahtz pyridine synthesis.[1][2][3]
-
Functionalization of a Pre-existing Pyridine Ring: This strategy starts with a commercially available pyridine derivative and introduces the desired functional groups in a stepwise manner. A common sequence involves nitration followed by reduction of the nitro group to an amine.
Both routes have their own set of potential pitfalls that can lead to diminished yields. This guide will address the most frequent issues encountered in both synthetic strategies.
Troubleshooting Guide: Overcoming Low Yields
Section 1: Issues in Pyridine Ring Formation (Bohlmann-Rahtz Approach)
The Bohlmann-Rahtz synthesis is a powerful tool for creating substituted pyridines from enamines and ethynyl ketones.[1][2][3] However, its classical form is often plagued by the need for high temperatures and the isolation of an intermediate aminodiene, which can be unstable.
Question 1: My Bohlmann-Rahtz reaction to form the pyridine backbone is giving a low yield, and I see a complex mixture of byproducts. What is going wrong?
Answer: The most likely culprit is the high temperature required for the cyclodehydration step of the aminodiene intermediate. These harsh conditions can lead to decomposition of both the intermediate and the final product.
Expert Insight: The key to a successful Bohlmann-Rahtz synthesis is to facilitate the cyclodehydration under milder conditions. Recent modifications to the classical procedure have shown significant improvements in yield.
Recommended Actions:
-
Acid Catalysis: The use of an acid catalyst can dramatically lower the activation energy for the cyclization. Acetic acid or a solid-supported acid like Amberlyst 15 ion-exchange resin can be employed to promote the reaction at much lower temperatures (e.g., 50°C).[4]
-
One-Pot Procedure: Instead of isolating the aminodiene intermediate, consider a one-pot approach where the initial condensation and subsequent cyclization occur in the same reaction vessel. This minimizes handling losses and degradation of the intermediate.[4]
Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Synthesis
-
To a solution of your enamine (1.0 eq) in ethanol, add the ethynyl ketone (1.1 eq).
-
Add a catalytic amount of acetic acid (0.2 eq) or Amberlyst 15 resin.
-
Stir the reaction mixture at 50°C and monitor the progress by TLC or LC-MS.
-
Upon completion, if using Amberlyst 15, filter off the resin.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Question 2: I am attempting a one-pot Bohlmann-Rahtz synthesis, but my starting materials seem to be decomposing under the acidic conditions. What are my options?
Answer: Some substrates, particularly those with acid-sensitive functional groups, may not be compatible with even catalytic amounts of strong acids.
Recommended Actions:
-
Use a Milder Catalyst: Zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) are known to catalyze the cyclodehydration step under milder conditions and may be more suitable for acid-sensitive substrates.[2]
-
Solvent Effects: The choice of solvent can influence the reaction rate and side product formation. Protic solvents like ethanol are often favored as they can participate in proton transfer steps.[1]
Diagram: Bohlmann-Rahtz Troubleshooting Workflow
Caption: Troubleshooting decision tree for the Bohlmann-Rahtz synthesis.
Section 2: Issues in Functional Group Interconversion
A common alternative route involves the nitration of a suitable 2-methyl-pyridine-4-carboxylate precursor, followed by the reduction of the nitro group to the desired amine.
Question 3: My nitration of Methyl 2-methylpyridine-4-carboxylate is resulting in a low yield of the desired 3-nitro isomer. What's happening?
Answer: Nitration of pyridine rings can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. Furthermore, the directing effects of the existing substituents can lead to a mixture of regioisomers.
Expert Insight: The conditions for nitration must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions.
Recommended Actions:
-
Nitrating Agent and Conditions: A common and effective nitrating mixture is concentrated nitric acid in fuming sulfuric acid. The temperature should be carefully controlled, as higher temperatures can lead to the formation of undesired isomers and decomposition.
-
Starting Material Purity: Ensure your starting Methyl 2-methylpyridine-4-carboxylate is of high purity, as impurities can interfere with the reaction.
Question 4: The catalytic reduction of my Methyl 2-methyl-3-nitropyridine-4-carboxylate to the amine is incomplete or giving byproducts. How can I improve this step?
Answer: Catalytic hydrogenation of nitroarenes is generally a high-yielding reaction, but several factors can lead to poor results.
Recommended Actions:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. Ensure the catalyst is fresh and active. A catalyst loading of 5-10 mol% is typical.[5]
-
Solvent Choice: Protic solvents like ethanol or methanol are excellent choices for this reaction.[5]
-
Hydrogen Pressure: While often successful with a hydrogen balloon, some reactions may require higher pressures (e.g., 50 psi in a Parr shaker) to go to completion.[5]
-
Reaction Time and Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions can often be pushed to completion by extending the reaction time or adding more catalyst.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Ensure high-purity reagents and solvents are used.
Experimental Protocol: Catalytic Hydrogenation of a Nitro-Pyridine
-
In a hydrogenation vessel, dissolve Methyl 2-methyl-3-nitropyridine-4-carboxylate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5 mol% Pd) to the solution.
-
Seal the vessel, purge with nitrogen, and then with hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi or maintain a positive pressure with a hydrogen balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Diagram: Synthetic Workflow and Troubleshooting Points
Caption: Key synthetic routes and associated troubleshooting points.
Frequently Asked Questions (FAQs)
Q1: How do I purify the final product, this compound?
A1: The product is often a solid and can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[5] If it is an oil or if recrystallization is ineffective, column chromatography on silica gel is a standard and effective purification method.
Q2: My final product appears to be unstable and darkens over time. How can I store it properly?
A2: Aromatic amines can be susceptible to air oxidation, which often results in discoloration. It is best to store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes. Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and should be performed with extreme caution in a fume hood with appropriate personal protective equipment (PPE). The addition of reagents should be done slowly and with adequate cooling. Catalytic hydrogenation with Pd/C and hydrogen gas is flammable and should be carried out in a well-ventilated area, away from ignition sources.
Data Summary Table
| Step | Key Parameters | Common Issues | Recommended Solutions |
| Bohlmann-Rahtz Synthesis | Temperature, Catalyst | Decomposition, Low Yield | Use acid catalysis (AcOH, Amberlyst 15), one-pot procedure, milder Lewis acids (ZnBr₂, Yb(OTf)₃). |
| Nitration | Nitrating agent, Temperature | Poor regioselectivity, Byproducts | Use fuming H₂SO₄/HNO₃, maintain low temperature, ensure starting material purity. |
| Nitro Group Reduction | Catalyst, Solvent, H₂ Pressure | Incomplete reaction, Catalyst poisoning | Use fresh 10% Pd/C, protic solvent (MeOH, EtOH), adequate H₂ pressure, monitor reaction. |
| Purification | Method | Impurities remain | Recrystallization (EtOAc/hexanes), column chromatography. |
| Storage | Atmosphere, Temperature, Light | Decomposition, Discoloration | Store under inert gas, refrigerated, and protected from light. |
References
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
- Bagley, M. C.; Dale, J. W.; Bower, J. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett2001, 2001 (7), 1149–1151.
-
Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
Sources
Technical Support Center: Navigating the Complexities of Substituted Pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the practical challenges of synthesizing these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern both success and failure in these reactions. This resource is structured to help you troubleshoot common side reactions, optimize your synthetic routes, and purify your target molecules with greater efficiency.
Section 1: Foundational Challenges in Pyridine Synthesis
The synthesis of substituted pyridines, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly lower yields and complicate purification. Understanding the root causes of these issues is the first step toward resolving them.
FAQ: General Issues in Pyridine Synthesis
Q1: My reaction is giving a low yield, but the starting materials are consumed. What are the likely culprits?
A1: This common issue points towards the formation of soluble, often unnoticed, side products or product degradation. Key factors to investigate include:
-
Over-alkylation or Uncontrolled Condensation: Many pyridine syntheses involve highly reactive intermediates that can react further with starting materials or the desired product.
-
Formation of Regioisomers: Depending on the substitution pattern of your precursors, multiple isomers can form, leading to a lower yield of the desired product.
-
Product Instability: The target pyridine itself might be unstable under the reaction conditions, leading to decomposition over time.
-
N-Oxide Formation: In the presence of oxidizing agents, even adventitious oxygen, the pyridine nitrogen can be oxidized to the corresponding N-oxide.
Q2: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate?
A2: Darkening or tarring is a strong indicator of decomposition or polymerization. This is often caused by:
-
Excessive Heat: Many pyridine syntheses are exothermic. Poor temperature control can lead to runaway reactions and decomposition.
-
Highly Reactive Intermediates: Uncontrolled polymerization of enones, aldehydes, or other reactive species is a common issue.
-
Presence of Oxygen: For oxygen-sensitive reactions, particularly those involving organometallic reagents, the presence of air can lead to rapid decomposition.
Section 2: Troubleshooting Classical Pyridine Syntheses
This section provides detailed troubleshooting guides for some of the most common and powerful methods for pyridine ring construction.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method for producing dihydropyridines, which are then oxidized to pyridines. However, it is not without its challenges.
Q1: My Hantzsch reaction is giving a low yield of the final pyridine product. What are the common causes and how can I improve it?
A1: Low yields in Hantzsch synthesis are a frequent problem. The classical approach of refluxing in ethanol can be inefficient.[1] Common causes and their solutions include:
-
Incomplete Oxidation: The primary product is a 1,4-dihydropyridine (1,4-DHP), which requires a separate oxidation step. If this step is inefficient, the yield of the desired pyridine will be low.
-
Troubleshooting: Ensure your oxidizing agent (e.g., nitric acid, potassium permanganate, or iodine) is fresh and used in the correct stoichiometric amount. Monitor the oxidation by TLC to ensure complete conversion of the 1,4-DHP.[1]
-
-
Suboptimal Reaction Conditions: Traditional methods can be slow and low-yielding.
-
Troubleshooting: Modern protocols often give significantly better results. Consider using a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which can boost yields to over 90%.[1] Solvent-free conditions using γ-Al2O3 nanoparticles at 90°C have also been reported to give high yields (up to 95%) in shorter reaction times.[2]
-
-
Formation of Side Products: Incorrect order of reagent addition in unsymmetrical Hantzsch reactions can lead to undesired intermediates, such as tricyclic pyrans.
-
Troubleshooting: For unsymmetrical pyridines, it is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step. This can improve regioselectivity and reduce the formation of byproducts.
-
Q2: I am observing the formation of a 1,2-dihydropyridine regioisomer in addition to the expected 1,4-dihydropyridine. How can I control this?
A2: The formation of the 1,2-DHP isomer is a known side reaction. The ratio of 1,4-DHP to 1,2-DHP can be influenced by the reaction conditions.
-
Troubleshooting: Adjusting the solvent polarity and reaction temperature can favor the formation of the desired 1,4-DHP.[3] For aromatic aldehydes, using a heterogenized phosphotungstic acid on alumina support has been shown to selectively produce 1,2-DHPs, while aliphatic aldehydes under the same conditions yield the 1,4-DHPs.[4]
This protocol utilizes γ-Al2O3 nanoparticles as a reusable and efficient catalyst.
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Add γ-Al2O3 nanoparticles (15 mol%).
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 5-25 minutes.
-
Upon completion, cool the reaction mixture and add ethanol to dissolve the product.
-
Filter to recover the catalyst, which can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude 1,4-dihydropyridine.
-
Proceed with your standard oxidation protocol to furnish the final pyridine product.
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene, followed by a heat-induced cyclodehydration.
Q1: My Bohlmann-Rahtz synthesis requires very high temperatures for the final cyclization, leading to decomposition. How can I achieve this transformation under milder conditions?
A1: The high temperature required for the E/Z isomerization and subsequent cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis.[5]
-
Troubleshooting: The use of an acid catalyst can dramatically lower the temperature required for cyclization. Both Brønsted acids (like acetic acid) and Lewis acids (such as Yb(OTf)₃ or ZnBr₂) have been shown to be effective.[1][6] Using a solid acid catalyst like Amberlyst-15 also allows for milder conditions and a simpler workup.[6]
Q2: I am observing poor regioselectivity in my reaction. What determines the regiochemical outcome?
A2: The Bohlmann-Rahtz synthesis generally offers good regiocontrol, but issues can arise.
-
Troubleshooting: The regioselectivity is primarily dictated by the initial Michael addition. The steric and electronic properties of the enamine and the ethynylketone will influence the outcome. If you are experiencing a mixture of regioisomers, consider a one-pot approach where the enamine is generated in situ, as this can sometimes improve selectivity.[7]
This protocol, adapted from Bagley et al., allows for the direct synthesis of pyridines at a lower temperature.[8]
-
To a solution of the enamino ester (1 mmol) and the alkynone (1.1 mmol) in toluene (5 mL), add acetic acid (1 mL).
-
Stir the mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Guareschi-Thorpe Pyridine Synthesis
This condensation reaction typically prepares 2-pyridones from a cyanoacetamide (or a precursor) and a 1,3-dicarbonyl compound.
Q1: My Guareschi-Thorpe synthesis is low-yielding and produces a complex mixture of products. Are there more efficient modern protocols?
A1: Yes, the classical Guareschi-Thorpe reaction can be inefficient. Recent advancements have significantly improved this method.
-
Troubleshooting: An advanced protocol using ammonium carbonate in an aqueous medium has been shown to be highly effective.[9] This method is not only higher yielding but also more environmentally friendly, and the product often precipitates directly from the reaction mixture, simplifying purification.[9][10]
Q2: What are the common side products in this synthesis?
A2: Side products often arise from incomplete reactions or side reactions of the starting materials.
-
Incomplete Cyclization: Linear intermediates can be present in the final mixture if the cyclization is not complete.
-
Self-Condensation: The 1,3-dicarbonyl compound or the cyanoacetic ester can undergo self-condensation.
-
Byproducts from Ester Hydrolysis: The alcohol corresponding to the ester used in the reaction may be observed as a byproduct.[7]
This green and efficient protocol is adapted from Tamaddon and Maddah-Roodan.[10]
-
In a flask, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add 2 mL of water.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours, and the product often precipitates.
-
Upon completion, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.
Q1: My Kröhnke synthesis is giving a low yield. What are the key parameters to optimize?
A1: While generally high-yielding, the Kröhnke synthesis is sensitive to several factors.[2]
-
Purity of Starting Materials: The α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound (chalcone) must be pure. It is highly recommended to recrystallize or chromatograph these materials before use.[2]
-
Reaction Temperature: The reaction temperature should generally not exceed 140°C.[2] However, the optimal temperature is substrate-dependent, and screening a range from 80°C to 120°C is advisable.
-
Solvent: Glacial acetic acid and methanol are common solvents. However, solvent-free conditions, heating a mixture of the reactants and ammonium acetate, can give excellent yields, often above 90%.[11]
Q2: I am observing significant side product formation. What are the likely byproducts and how can I avoid them?
A2: Several side reactions can occur in a Kröhnke synthesis.
-
Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at higher temperatures. This can be minimized by the controlled addition of reagents and temperature optimization.[2]
-
Benzo[a]indolizine Formation: This is a known side reaction, particularly with certain substituted pyridinium salts. The formation of this byproduct is influenced by the reaction conditions.[12] The mechanism involves the formation of a vinylpyridinium ylide which undergoes a 1,5-electrocyclization.[12] Careful control of temperature can help to minimize this pathway.
The following table, with data adapted from a study by Tu et al., demonstrates the high yields achievable under solvent-free conditions.[11]
| Entry | Ar (from Chalcone) | Ar' (from Pyridinium Salt) | Yield (%) |
| 1 | Ph | Ph | 97 |
| 2 | 4-Me-Ph | Ph | 97 |
| 3 | 4-Cl-Ph | Ph | 94 |
| 4 | Ph | 4-MeO-Ph | 94 |
| 5 | 4-NO₂-Ph | Ph | 93 |
Reaction Conditions: Chalcone (1 mmol), N-phenacylpyridinium bromide derivative (1 mmol), NH₄OAc (excess), 100°C, 4h.
Caption: Competing pathways in the Kröhnke synthesis leading to the desired pyridine or a benzo[a]indolizine side product.
Chichibabin Amination Reaction
The Chichibabin reaction is a classical method for the direct amination of pyridines, typically at the 2-position, using sodium amide.
Q1: My Chichibabin reaction is producing a significant amount of a dimer byproduct. How can I suppress this side reaction?
A1: Dimerization is a well-known side reaction in the Chichibabin amination.[13] For example, with 4-tert-butylpyridine, the dimer can be the major product under atmospheric pressure.[13]
-
Troubleshooting: The reaction conditions play a crucial role. It has been shown that conducting the reaction under pressure with an initial partial pressure of ammonia can significantly favor the desired amination over dimerization. For instance, under 350 psi of nitrogen pressure, the yield of the aminated product for 4-tert-butylpyridine increased to 74%, with only 26% of the dimer being formed.[13]
The separation of the polar 2-aminopyridine from the less polar bipyridine dimer can typically be achieved by column chromatography.
-
After workup, dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Adsorb the mixture onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes or petroleum ether).
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 50% ethyl acetate).
-
The less polar dimer will elute first, followed by the more polar 2-aminopyridine product.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
Section 3: Troubleshooting Modern Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed pyridine rings. The Suzuki-Miyaura coupling is particularly prevalent, but not without its own set of challenges, especially when dealing with pyridine-based substrates.
FAQ: Suzuki-Miyaura Coupling of Pyridyl Substrates
Q1: My Suzuki-Miyaura coupling of a pyridineboronic acid is giving low yields, and I am observing a significant amount of the corresponding non-boronated pyridine. What is happening?
A1: This is a classic case of protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[14] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously prone to this side reaction.[14]
Q2: What is the mechanism of protodeboronation for 2-pyridineboronic acid, and how can I prevent it?
A2: Unlike simple arylboronic acids, which tend to undergo protodeboronation at high pH, 2-pyridineboronic acid is most susceptible under neutral conditions. This is because it can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation of the C-B bond.[14]
-
Troubleshooting Strategies:
-
Use a Boronic Acid Derivative: MIDA boronates or organotrifluoroborates are more stable alternatives. They act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[15]
-
Choose the Right Base: While a base is necessary for the Suzuki coupling, strong bases can accelerate protodeboronation. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred.[14]
-
Use Bulky, Electron-Rich Ligands: Ligands like RuPhos or XPhos can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[14]
-
Strictly Anhydrous Conditions: Water is a proton source that facilitates protodeboronation. Ensure all solvents and reagents are rigorously dried.
-
Caption: The competing pathways of Suzuki coupling and protodeboronation for 2-pyridylboronic acid.
References
-
Badaro, J. S. A., Koszarna, B., Bousquet, M. H. E., Ouellette, E., Jacquemin, D., & Gryko, D. T. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. RSC. [Link]
-
Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Gryko, D. T., et al. (2022). The Kröhnke synthesis of benzo[ a ]indolizines revisited: towards small, red light emitters. OSTI.GOV. [Link]
-
Tu, S., et al. (2006). Kroehnke Pyridines: An Efficient Solvent-Free Synthesis of 2,4,6-Triarylpyridines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Badaro, J. S. A., et al. (n.d.). The Kröhnke synthesis of benzo[a]indolizines revisited: towards small, red light emitters. University of Nantes. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. RSC Publishing. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed. [Link]
-
Bower, J., et al. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. PMC. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Bagley, M. C., et al. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ResearchGate. [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
Bentham Science Publisher. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science Publisher. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. [Link]
-
MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]
-
Cox, P. A., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]
-
NIH. (2023). Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. NIH. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. baranlab.org [baranlab.org]
- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. The Kröhnke synthesis of benzo[ a ]indolizines revisited: towards small, red light emitters (Journal Article) | OSTI.GOV [osti.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
"minimizing isomer formation in nitration of picolinic acid"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of picolinic acid. Our focus is on providing actionable strategies and troubleshooting advice to control regioselectivity and minimize the formation of undesired isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective nitration of picolinic acid so challenging?
The nitration of picolinic acid presents a significant synthetic challenge due to the electronic properties of the pyridine ring, which are further compounded by the presence of the carboxylic acid group.
-
Electron-Deficient Ring: The pyridine nitrogen is highly electronegative, withdrawing electron density from the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution compared to benzene[1].
-
Reaction Conditions: To overcome this deactivation, harsh reaction conditions are required, typically a mixture of concentrated nitric and sulfuric acids ("mixed acid") at elevated temperatures[2][3].
-
Protonation: In the strongly acidic medium, the pyridine nitrogen becomes protonated, forming the pyridinium ion. This further increases the ring's deactivation, making the substitution even more difficult.
-
Directing Effects: The positively charged nitrogen and the electron-withdrawing carboxylic acid group (-COOH) both act as deactivating, meta-directing groups. In picolinic acid (2-pyridinecarboxylic acid), this leads to a complex mixture of potential products, as the directing effects can be conflicting or reinforcing depending on the position. The primary site of nitration is typically the 5-position, which is meta to the carboxylic acid and beta to the ring nitrogen. However, other isomers (3-, 4-, and 6-nitro) are often formed as byproducts.
Q2: What is the primary role of concentrated sulfuric acid in this reaction, and how does its concentration affect isomer distribution?
Concentrated sulfuric acid serves two critical functions in the nitration of picolinic acid[4].
-
Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction[3][5]. The equilibrium for this reaction is shown below:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Dehydrating Agent: Sulfuric acid is a powerful dehydrating agent. The nitration reaction produces water as a byproduct[6]. If not removed, this water would dilute the nitric acid and shift the equilibrium away from the formation of the nitronium ion, slowing or stopping the reaction[4][7].
The concentration of sulfuric acid is paramount. Using a lower concentration (e.g., less than 95%) increases the water content in the system, which reduces the concentration of the active NO₂⁺ species and can lead to incomplete nitration[8]. While the direct effect on isomer ratio is complex, insufficient generation of the electrophile can lead to lower yields and a less predictable product profile. For deactivated substrates like picolinic acid, maintaining a high concentration of H₂SO₄ is essential to drive the reaction forward effectively.
Q3: How does reaction temperature influence the outcome of the nitration?
Temperature is a critical parameter that must be carefully controlled to balance reaction rate with selectivity and safety[9].
-
Low Temperatures (e.g., 0-10°C): At lower temperatures, the reaction rate is significantly slower. While this can sometimes improve selectivity by favoring the thermodynamically preferred isomer, the severe deactivation of the picolinic acid ring may result in very low or no conversion.
-
Moderate to High Temperatures (e.g., 80-130°C): Elevated temperatures are typically necessary to achieve a reasonable reaction rate and yield[10]. However, high temperatures can have several negative consequences:
-
Reduced Selectivity: At higher temperatures, there is enough energy to overcome the activation barriers for the formation of less-favored isomers, leading to a poorer isomer ratio[11].
-
Increased Byproducts: Oxidative side reactions and decomposition (charring) become more prevalent at higher temperatures, reducing the overall yield and complicating purification[6].
-
Safety Risks: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, posing a significant safety hazard[9].
-
Therefore, the optimal temperature is a compromise, typically found through empirical optimization. It should be high enough to drive the reaction but low enough to minimize byproduct formation and ensure safety.
Q4: Are there alternative nitrating agents that can provide better regioselectivity?
Yes, while mixed acid is common, several other nitrating systems have been developed that may offer improved selectivity or milder reaction conditions.
-
Dinitrogen Pentoxide (N₂O₅): This is an effective and eco-friendlier nitrating agent that can be used in organic solvents, sometimes reducing the need for strong acids and minimizing acidic waste[12].
-
Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate in situ. It is a powerful nitrating agent but must be handled with extreme care due to its instability[13][14]. It can sometimes offer different selectivity compared to mixed acid.
-
Nitronium Salts (e.g., NO₂BF₄): Stable nitronium salts like nitronium tetrafluoroborate can be used in organic solvents, providing a source of the electrophile without the presence of water or strong protic acids[1].
-
Nitration via N-Oxide: A powerful strategy for altering regioselectivity in pyridines involves first forming the N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position. Subsequent deoxygenation of the N-oxide yields the 4-nitropyridine derivative. This has been successfully applied to picolinic acid to yield 4-nitropicolinic acid N-oxide[10].
Q5: My reaction is complete. How can I effectively separate the different nitropicolinic acid isomers for analysis and purification?
Separating positional isomers, which often have very similar physical properties, is a common challenge[15]. High-Performance Liquid Chromatography (HPLC) is the most effective technique for both analytical quantification and preparative separation.
-
Stationary Phase: Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are typically the first choice. The different polarities of the isomers should allow for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is standard. The acidic additive ensures the carboxylic acid group is protonated, leading to better peak shape.
-
Elution Method: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve baseline separation of all isomers[16].
-
Detection: UV detection is suitable as the pyridine ring and nitro group are strong chromophores. A wavelength of around 254 nm is a good starting point[16].
For larger-scale purification, column chromatography on silica gel can be attempted, but the high polarity of the compounds can make it difficult. Crystallization can also be a powerful purification technique if a suitable solvent system that selectively precipitates one isomer can be found.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Water content in the acid mixture is too high. | 1. Ensure high concentration of H₂SO₄ (e.g., 98% or fuming) is used to maximize NO₂⁺ formation[8][17]. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Use fresh, concentrated acids. Protect the reaction from atmospheric moisture. |
| Poor Isomer Ratio / Low Selectivity | 1. Reaction temperature is too high. 2. Incorrect ratio of nitric to sulfuric acid. | 1. Lower the reaction temperature. Even a 10-20°C reduction can significantly improve selectivity[11]. 2. Experiment with the acid ratios. A larger excess of sulfuric acid can sometimes improve results. 3. Consider an alternative strategy, such as nitration of the picolinic acid N-oxide to favor the 4-position[10]. |
| Product Decomposition / Charring | 1. Reaction temperature is excessively high. 2. "Hot spots" in the reaction due to poor mixing. 3. Nitric acid concentration is too high, leading to oxidation. | 1. Immediately lower the reaction temperature. Ensure the cooling bath has sufficient capacity. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Reduce the molar equivalents of nitric acid. Add the nitric acid or the substrate slowly to the reaction mixture to control the exotherm. |
| Difficult Product Isolation | 1. Product is highly soluble in the aqueous acidic workup solution. 2. Formation of tars or oils complicates extraction. | 1. Carefully neutralize the acidic solution with a base (e.g., NaOH, NaHCO₃) while cooling in an ice bath. The product may precipitate at a specific pH. 2. Use a continuous liquid-liquid extractor if standard extraction fails. 3. Attempt to purify via column chromatography or preparative HPLC[16][18]. |
Experimental Protocols & Diagrams
Protocol 1: General Nitration of Picolinic Acid with Mixed Acid
Disclaimer: This procedure involves highly corrosive and reactive materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid (98%).
-
Cooling: Cool the flask in an ice/salt bath to 0-5°C.
-
Nitrating Mixture Formation: Slowly add 10 mL of fuming nitric acid (>90%) dropwise via the dropping funnel to the stirred sulfuric acid. Maintain the temperature below 10°C throughout the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 5.0 g of picolinic acid in small portions over 30 minutes. Ensure the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress using TLC or HPLC analysis of quenched aliquots. Hold at temperature for 2-4 hours or until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice (approx. 500 g) with vigorous stirring.
-
Isolation: The product may precipitate from the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, carefully neutralize the solution with aqueous NaOH to precipitate the product, then filter. The resulting solid will be a mixture of isomers requiring further purification.
Protocol 2: Analytical HPLC Method for Isomer Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | Dissolve crude product in 50:50 Water:Acetonitrile at ~1 mg/mL. |
Diagrams
Caption: General mechanism for the nitration of picolinic acid.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Wikipedia. (2024). Nitration. Retrieved from [Link]
-
Hogg, J. H., & Ridd, J. H. (n.d.). Nitration and aromatic reactivity. Cambridge University Press. Retrieved from [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
-
Wikipedia. (2024). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Result of nitrification in different concentration of sulphuric acid. Retrieved from [Link]
-
Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitropicolinic acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from [Link]
-
DigitalCommons@URI. (2008). Aromatic nitration using nitroguanidine and EGDN. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid. Retrieved from [Link]
-
Quora. (2018). Why is nitration done at comparatively low temperatures? Retrieved from [Link]
-
ResearchGate. (2010). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]
-
Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]
-
YouTube. (2021). nitration| formation of Picric Acid| TNB| L-16. Retrieved from [Link]
-
ResearchGate. (2018). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. Retrieved from [Link]
-
ScienceDirect. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
-
ResearchGate. (2014). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? Retrieved from [Link]
-
Quora. (2015). Why does nitration occur more rapidly in a mixture of concentrated nitric and sulfuric acid than in concentrated nitric acid alone? Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Wikipedia. (2024). Pyridinecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
DiVA portal. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. Retrieved from [Link]
- Google Patents. (n.d.). WO2016118450A1 - Nitration of aromatic compounds.
Sources
- 1. rushim.ru [rushim.ru]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 10. irl.umsl.edu [irl.umsl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitration - Wikipedia [en.wikipedia.org]
- 14. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 15. diva-portal.org [diva-portal.org]
- 16. benchchem.com [benchchem.com]
- 17. kbr.com [kbr.com]
- 18. feradical.utsa.edu [feradical.utsa.edu]
Technical Support Center: Optimizing Temperature for Methyl 3-Amino-2-methylpyridine-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on the critical role of temperature in achieving optimal yield and purity.
Introduction: The Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. A common and effective route involves the catalytic reduction of a nitro-substituted pyridine precursor. This method is often preferred for its efficiency and selectivity. The key steps are:
-
Nitration: Introduction of a nitro group at the 3-position of a suitable pyridine precursor.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
Temperature is a critical parameter in both stages, influencing reaction rate, selectivity, and the formation of byproducts. This guide will focus on optimizing the temperature for the crucial reduction step.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related solutions.
Q1: My reduction of Methyl 2-methyl-3-nitropyridine-4-carboxylate is sluggish, with low conversion of the starting material. What should I do?
A1: Low conversion is a common issue and can often be resolved by carefully adjusting the reaction temperature and other parameters.
-
Underlying Cause: The catalytic hydrogenation of a nitro group is an exothermic reaction, but it still requires a certain activation energy to proceed at a reasonable rate. Insufficient temperature can lead to a slow reaction.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If you are running the reaction at room temperature, consider a stepwise increase in temperature. For instance, you could raise the temperature to 40°C and monitor the reaction progress by TLC or LC-MS. Further increases to 50°C or 60°C may be necessary. It is crucial to increase the temperature gradually to avoid over-reduction or side reactions.
-
Catalyst Activity: Ensure your catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. An old or poorly stored catalyst can significantly slow down the reaction.
-
Hydrogen Pressure: If you are using a hydrogenation apparatus, increasing the hydrogen pressure can enhance the reaction rate.
-
Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used for this type of reduction.
-
Q2: I'm observing the formation of multiple side products during the reduction, leading to a low yield of the desired amine. How can I improve the selectivity?
A2: The formation of side products is often a consequence of over-reduction or other competing reactions, which are highly dependent on temperature.
-
Underlying Cause: At elevated temperatures, the catalytic hydrogenation can become less selective. Possible side reactions include the reduction of the ester group or hydrodehalogenation if there are halogen substituents on the pyridine ring.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are running the reaction at an elevated temperature (e.g., above 60°C), try lowering it. Running the reaction at a milder temperature, even if it takes longer, can significantly improve selectivity.
-
Optimize Catalyst Loading: A high catalyst loading can sometimes lead to over-reduction. Try reducing the amount of catalyst used.
-
Monitor the Reaction Closely: Use TLC or in-situ monitoring to stop the reaction as soon as the starting material is consumed to prevent the formation of over-reduced products.
-
Q3: The isolated product is discolored, suggesting impurities. Could this be related to the reaction temperature?
A3: Yes, product discoloration can be an indication of side product formation or degradation, which can be influenced by temperature.
-
Underlying Cause: High reaction temperatures can lead to the formation of polymeric or other colored byproducts.
-
Troubleshooting Steps:
-
Maintain a Moderate Temperature: Avoid excessive heating. A controlled temperature, typically in the range of 40-60°C, is often optimal for this type of reduction.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to colored impurities.
-
Purification Method: If the product is discolored, consider an additional purification step, such as treatment with activated carbon, before recrystallization or chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the catalytic reduction of Methyl 2-methyl-3-nitropyridine-4-carboxylate?
A: While the optimal temperature can vary depending on the specific catalyst, solvent, and scale of the reaction, a general starting point is between 40°C and 60°C . It is always recommended to perform a small-scale optimization study to determine the ideal temperature for your specific conditions.
Q: Can I run the reduction at room temperature?
A: Yes, the reaction can often be performed at room temperature, especially with a highly active catalyst and sufficient hydrogen pressure. However, the reaction time will likely be longer compared to running it at a slightly elevated temperature.
Q: Are there any alternatives to catalytic hydrogenation for the reduction of the nitro group?
A: Yes, other methods for reducing aromatic nitro groups exist, such as using metals in acidic media (e.g., tin and hydrochloric acid). However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions.
Data Presentation: Impact of Temperature on Yield and Purity
The following table summarizes the typical effects of temperature on the synthesis of this compound via catalytic hydrogenation of the corresponding nitro precursor.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temp) | 12-24 | 70-80 | >98 | Slow reaction rate, but high purity. |
| 40 | 6-8 | 85-95 | >98 | Good balance of reaction rate and purity. |
| 60 | 2-4 | 80-90 | 95-98 | Faster reaction, but potential for minor side product formation. |
| 80 | <2 | 60-75 | <95 | Rapid reaction, but significant formation of impurities and potential for product degradation. |
Experimental Protocol: Temperature Optimization for the Synthesis of this compound
This protocol outlines a general procedure for the catalytic hydrogenation of Methyl 2-methyl-3-nitropyridine-4-carboxylate with a focus on temperature optimization.
Materials:
-
Methyl 2-methyl-3-nitropyridine-4-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve Methyl 2-methyl-3-nitropyridine-4-carboxylate in ethanol.
-
Inerting: Purge the flask with an inert gas to remove air.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas.
-
Hydrogenation: Connect the flask to the hydrogenation apparatus. Purge the system with hydrogen gas.
-
Temperature Control: Begin stirring the reaction mixture at room temperature. Gradually increase the temperature to the desired setpoint (e.g., 40°C) using a controlled heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis, with a focus on temperature optimization.
Caption: A troubleshooting workflow for the synthesis.
References
-
Chapman, J. et al. (1980). The preparation of 3-amino-2-chloro-4-methylpyridine. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404. [Link]
-
Grozinger, K. et al. (1995). A new synthesis of 2-chloro-3-amino-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263. [Link]
-
Zhang, P. et al. (1995). A practical synthesis of 2-chloro-3-amino-4-methylpyridine. Tetrahedron, 51(48), 13177-13184. [Link]
- Gupton, J. T. et al. (2002). A process for making 3-amino-2-chloro-4-methylpyridine. U.S.
-
Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. [Link]
Introduction: The Purity Principle in Aminopyridine Synthesis
An in-depth guide to navigating the challenges of aminopyridine synthesis, focusing on the critical, yet often underestimated, role of substrate purity. This technical support center is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic routes, troubleshoot unexpected outcomes, and ensure the highest quality of their final products.
Aminopyridines are foundational building blocks in the pharmaceutical and agrochemical industries, serving as key intermediates for a multitude of active compounds.[1][2] The success of their synthesis, whether through classic methods like the Chichibabin reaction or modern catalytic approaches, is profoundly dependent on the purity of the starting materials.[1][3] Impurities, even at trace levels, can lead to a cascade of negative effects, including diminished yields, formation of complex side products, catalyst deactivation, and significant challenges in downstream purification.[4][5]
This guide provides field-proven insights and troubleshooting protocols to help you identify, understand, and mitigate the impact of substrate impurities in your aminopyridine synthesis workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, linking them back to the core issue of substrate purity.
Q1: My Chichibabin reaction is resulting in a low yield and significant formation of a dark, tarry byproduct. What's the likely cause?
A1: This is a classic symptom of contamination in either the pyridine substrate or the sodium amide (NaNH₂) reagent. The Chichibabin reaction, which involves the nucleophilic substitution of a hydride ion by an amide ion, is notoriously sensitive to certain impurities.[6][7]
-
Causality:
-
Moisture: Water is a primary culprit. Sodium amide is an exceptionally strong base and will be rapidly quenched by any moisture present in the pyridine, solvent (e.g., toluene, xylene), or reaction atmosphere, reducing the amount of active nucleophile available for the amination.[6][8]
-
Oxidizing Impurities: Peroxides or other oxidizing agents in the pyridine substrate can interfere with the reaction mechanism. They can potentially lead to dimerization, where two pyridine rings couple to form bipyridines, a common side reaction.[6]
-
Other Nitrogen Heterocycles: Impurities from the pyridine source, such as picolines or other pyridine derivatives, can compete in the reaction, leading to a mixture of aminated products that are difficult to separate and contribute to the "tar" formation.
-
-
Troubleshooting Protocol:
-
Substrate Purity Verification: Before starting, analyze your pyridine substrate using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any volatile impurities.[9]
-
Rigorous Drying: Reflux the pyridine over potassium hydroxide (KOH) or calcium hydride (CaH₂) and distill it under an inert atmosphere (Nitrogen or Argon) immediately before use. Ensure all glassware is oven-dried and the reaction is assembled hot to prevent atmospheric moisture contamination.
-
Reagent Quality: Use high-quality sodium amide. Interestingly, some reports suggest that the purest sodium amide may not be the most reactive, possibly due to the catalytic effect of certain impurities.[8] However, for reproducibility, it is best to start with a high-purity reagent and a scrupulously dry system.
-
Q2: I am attempting a palladium-catalyzed amination of a halopyridine, but the reaction is sluggish and fails to reach completion. Why might this be happening?
A2: In transition-metal-catalyzed reactions, the health of the catalyst is paramount. Reaction failure or sluggishness is often a direct result of catalyst poisoning, where impurities in the substrate bind to the metal center and inhibit its catalytic activity.[5]
-
Causality:
-
Sulfur and Phosphorus Compounds: Thiophenes, thiols, or phosphines, even at ppm levels, are potent poisons for palladium catalysts. They coordinate strongly to the metal center, blocking the sites needed for the catalytic cycle (oxidative addition, reductive elimination).
-
Chelating Agents: Certain impurities with bidentate or multidentate coordination sites can sequester the palladium catalyst, forming stable, inactive complexes.
-
Water Content: While some catalytic systems tolerate water, others can be sensitive. Excess water can affect ligand stability and the overall catalytic turnover.
-
-
Troubleshooting Workflow: The following workflow can help diagnose and resolve catalyst-related issues stemming from substrate impurity.
Caption: Troubleshooting workflow for catalyst poisoning.
Frequently Asked Questions (FAQs)
Q3: What are the most common impurities in commercial pyridine and its derivatives, and where do they come from?
A3: Commercial pyridine is typically synthesized from raw materials like formaldehyde, acetaldehyde, and ammonia.[10] Impurities can arise from unreacted starting materials, intermediates, or by-products of side reactions.[11] Common classes include:
-
Organic Impurities: Picolines (methylpyridines), lutidines (dimethylpyridines), and other alkylated pyridines.
-
Inorganic Impurities: Residual catalysts or reagents used in the manufacturing process.[11]
-
Residual Solvents: Solvents used during synthesis and purification.[12]
-
Water: Absorbed from the atmosphere due to the hygroscopic nature of pyridine.
Q4: Which analytical techniques are best for assessing the purity of my aminopyridine substrates?
A4: A multi-pronged analytical approach is recommended to ensure comprehensive purity assessment.[9] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.[9][13]
| Technique | Primary Use & Principle | Strengths | Limitations |
| HPLC | Quantifies non-volatile and thermally sensitive impurities by separating them based on polarity.[9] | High sensitivity and accuracy for routine purity checks.[9] | May not detect highly volatile impurities. |
| GC-MS | Separates and identifies volatile impurities based on their boiling point and mass-to-charge ratio.[14] | Excellent for identifying volatile organic impurities, unreacted starting materials, and residual solvents.[9] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Provides structural information and can be used for quantitative analysis (qNMR) without needing a reference standard for every impurity.[9] | Gives definitive structural information about impurities. qNMR can provide highly accurate purity values. | Lower sensitivity compared to HPLC or GC-MS for trace impurity detection. |
Q5: What are the regulatory standards for impurity levels in aminopyridines intended for pharmaceutical use?
A5: Regulatory bodies like the FDA and EMA have stringent guidelines, primarily detailed in the International Conference on Harmonisation (ICH) documents Q3A, Q3B, and M7.[11][15][16]
-
Identification Threshold: Impurities present at a level of 0.1% or higher generally need to be identified.[11]
-
Qualification Threshold: Impurities above 0.15% or a daily intake of 1.0 mg (whichever is lower) must be qualified, meaning toxicological data is required to justify their safety.[11]
-
Genotoxic Impurities (GTIs): Some impurities may be genotoxic. These are subject to much stricter limits, often managed under the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake of 1.5 µ g/day .[15] Aminopyridines themselves can be flagged as potential GTIs and must be carefully controlled.[17]
Protocols & Methodologies
General Protocol for Substrate Purification by Distillation
This protocol is suitable for purifying liquid pyridine substrates contaminated with water and non-volatile impurities.
-
Pre-Drying: Add anhydrous potassium hydroxide (KOH) pellets to the pyridine in a round-bottom flask (approx. 10-20 g per 100 mL). Swirl and let it stand for 12-24 hours to remove the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is thoroughly oven-dried ( >120°C for at least 4 hours) and assembled while still warm to prevent atmospheric moisture.
-
Distillation: Heat the flask using a heating mantle. Discard the initial fraction (first 5-10% of the volume) as it may contain more volatile impurities.
-
Collection: Collect the main fraction distilling at the correct boiling point (Pyridine: ~115°C) in a receiver flask under an inert atmosphere (e.g., a nitrogen balloon).
-
Storage: Store the purified pyridine over molecular sieves (3Å or 4Å) in a tightly sealed bottle, preferably in a desiccator or glovebox, to prevent re-absorption of moisture.
Diagram: Impact of an Oxidizing Impurity on the Chichibabin Reaction
The Chichibabin reaction proceeds through a σ-adduct intermediate, which eliminates a hydride ion to regain aromaticity.[6] An oxidizing impurity can interfere with this pathway, potentially leading to undesired dimerization.
Caption: Potential diversion of the Chichibabin reaction by an oxidizing impurity.
References
-
Wikipedia. Chichibabin reaction. Available from: [Link]
- Grokipedia. Chichibabin reaction.
- Slideshare. Chichibabin Reaction | PPTX.
- Chemistry Notes. (2022-04-25). Chichibabin amination: Easy mechanism.
- Chichibabin reaction.
- Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Benchchem. A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
-
Organic Syntheses Procedure. 3-Aminopyridine. Available from: [Link]
- Google Patents. CN104447523A - Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine.
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- ElectronicsAndBooks. Synthesis of aminopyridines from 2-fluoropyridine and lithium amides.
-
NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]
- Aminopyridine stabilized group-IV metal complexes and their applications.
-
SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available from: [Link]
-
PubMed. (2024-08-21). Amination of Aminopyridines via η6-Coordination Catalysis. Available from: [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis. Available from: [Link]
-
ResearchGate. (2025-08-06). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available from: [Link]
-
NIH. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]
- Google Patents. CN111170937A - Preparation method of 3-aminopyridine.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021-07-01).
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07).
- Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
- EMA. (2009-10-27). Impurities in drug substances and medicinal products.
- How to decrease the amount of impurities in low-temperature synthesis routes?. (2018-03-01).
-
BioPharm International. Analytical Strategies for Monitoring Residual Impurities. Available from: [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling.
-
ResearchGate. (PDF) Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Available from: [Link]
-
MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Available from: [Link]
- AIFA. Impurities in Drug Substances and Products.
-
ResearchGate. Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. Available from: [Link]
-
FDA. Guidance for Industry Q3A Impurities in New Drug Substances. Available from: [Link]
-
ResearchGate. 3125 PDFs | Review articles in AMINOPYRIDINES. Available from: [Link]
-
NIH. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. myttex.net [myttex.net]
- 8. chemistnotes.com [chemistnotes.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104447523A - Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine - Google Patents [patents.google.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. biomedres.us [biomedres.us]
- 14. biopharminternational.com [biopharminternational.com]
- 15. aifa.gov.it [aifa.gov.it]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of Methyl 3-amino-2-methylpyridine-4-carboxylate. It is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this and structurally related pyridine derivatives. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you overcome common experimental challenges.
Introduction: The Critical Final Step
The synthesis of this compound typically culminates in the reduction of its nitro precursor, Methyl 2-methyl-3-nitropyridine-4-carboxylate. While the reduction itself can be accomplished through various methods, the success of the entire synthesis hinges on a robust and efficient workup procedure. The inherent basicity of the pyridine nitrogen and the newly formed aniline moiety, combined with its polarity, presents unique challenges in isolating a pure product. This guide addresses these challenges head-on.
The most common and often cleanest method for this transformation is catalytic hydrogenation, which minimizes the use of harsh reagents and simplifies purification.[1]
Core Experimental Protocol: Workup Following Catalytic Hydrogenation
This protocol outlines a standard, self-validating procedure for the workup and isolation of the target compound following a typical reduction of Methyl 2-methyl-3-nitropyridine-4-carboxylate using Palladium on Carbon (Pd/C) as the catalyst.
Step-by-Step Methodology:
-
Reaction Completion & Catalyst Removal:
-
Once the reaction is deemed complete by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), purge the reaction vessel thoroughly with an inert gas (e.g., Nitrogen or Argon) to safely remove all traces of hydrogen gas.
-
Prepare a small plug of Celite® or a similar filter aid in a Büchner or fritted glass funnel.
-
Carefully filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely.[2]
-
Wash the filter cake thoroughly with several portions of the reaction solvent (e.g., Methanol or Ethyl Acetate) to ensure complete recovery of the product.[2]
-
Combine the filtrate and the washings.
-
-
Solvent Removal:
-
Transfer the combined filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will typically yield the crude product as a solid or a viscous oil.
-
-
Liquid-Liquid Extraction (If Necessary):
-
If the crude product contains non-volatile impurities or requires further purification from aqueous-soluble materials, dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by a wash with brine (saturated NaCl solution) to reduce the water content in the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
-
-
Final Purification (Recrystallization or Chromatography):
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: If the product is an oil or contains impurities with similar solubility, purification by column chromatography on silica gel may be necessary. See the Troubleshooting Guide below for tips on mitigating issues related to the basicity of the product.
-
Visualization of the General Workflow
Sources
Technical Support Center: Purification of Methyl 3-amino-2-methylpyridine-4-carboxylate
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 3-amino-2-methylpyridine-4-carboxylate. The methodologies and principles discussed are grounded in established practices for the purification of substituted aminopyridines.
Introduction: The Challenge of Purifying Aminopyridine Esters
This compound is a heterocyclic compound featuring a basic pyridine nitrogen, a nucleophilic amino group, and a hydrolytically sensitive methyl ester. This combination of functional groups presents unique challenges during purification. Common issues include strong interactions with silica gel leading to poor peak shape, co-elution with structurally similar impurities, and potential degradation of the target molecule. This guide offers a systematic, cause-and-effect approach to overcoming these obstacles.
Troubleshooting Guide: Question & Answer Format
Issue 1: Severe Peak Tailing in Silica Gel Chromatography
Question: My compound, this compound, shows significant peak tailing during silica gel column chromatography, making separation from impurities impossible. What is the cause and how can I resolve it?
Answer: This is a classic and well-documented issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1]
-
Causality (The "Why"): The primary cause is an acid-base interaction between the basic nitrogen atom of your pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding creates multiple interaction sites, causing a portion of your compound to lag behind the main band, resulting in a "tailed" peak.
-
Troubleshooting & Optimization: A systematic approach is required to mitigate this interaction.
Protocol 1: Mobile Phase Modification The most direct solution is to neutralize the active silanol sites by adding a competing base to your mobile phase.
-
Select a Competing Base: Triethylamine (TEA) is the most common choice. Ammonia (as a 7N solution in methanol) can also be used.
-
Determine Concentration: Add a small amount of the competing base to your eluent system. A typical starting concentration is 0.1-1% v/v TEA.
-
Equilibrate the Column: Before loading your sample, flush the column with at least 5 column volumes of the modified mobile phase. This ensures the silica surface is fully neutralized.
-
Run the Chromatography: Load your sample and elute with the base-modified mobile phase. You should observe a significant improvement in peak shape.
Table 1: Recommended Starting Solvent Systems for Base-Modified Chromatography
Polarity Base Solvent Co-Solvent Modifier Typical Ratio Low to Medium Hexanes / Heptane Ethyl Acetate 0.5% TEA 90:10 to 50:50 | Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 0.5% TEA | 99:1 to 95:5 |
Protocol 2: Alternative Stationary Phases If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.
-
Amine-Bonded Silica: This stationary phase has propylamine groups bonded to the silica surface, creating a more alkaline environment that is ideal for purifying organic bases without needing mobile phase modifiers.[2]
-
Reversed-Phase (C18) Silica: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using solvents like acetonitrile and water (often with a pH modifier like formic acid or ammonium acetate) can be highly effective.
-
Issue 2: Low Recovery or Suspected Decomposition on the Column
Question: My yield after silica gel chromatography is consistently low, and I see new, more polar spots on my TLC plates after spotting the column fractions. Is my compound degrading?
Answer: Yes, low recovery coupled with the appearance of new spots strongly suggests on-column degradation. For this compound, there are two primary degradation pathways.
-
Causality (The "Why"):
-
Acid-Catalyzed Hydrolysis: The acidic nature of silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. This new, highly polar carboxylic acid will likely remain at the baseline of your TLC or streak severely.
-
Oxidation: Aminopyridines are susceptible to oxidation, which can be promoted by air and the large, slightly acidic surface of the silica gel.[3][4] Oxidation products are typically more polar than the starting amine.
-
-
Troubleshooting & Optimization:
Workflow for Diagnosing and Preventing On-Column Degradation
Caption: Workflow to diagnose and solve on-column degradation.
Protocol 3: 2D Thin-Layer Chromatography (TLC) Test [1] This is a critical diagnostic tool to confirm if your compound is unstable on silica.
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will lie on the 45-degree diagonal. Any spots appearing below the diagonal represent products of decomposition that occurred on the TLC plate itself, predicting what will happen on a column.
-
Issue 3: Product Fails to Crystallize After Purification
Question: After chromatography, my product is a clean but persistent oil. How can I induce crystallization?
Answer: The inability to crystallize is often due to the presence of very minor, structurally similar impurities that inhibit the formation of a crystal lattice.[5] The inherent properties of the molecule may also favor an amorphous state.
-
Causality (The "Why"): For a molecule to crystallize, it must pack into an ordered, repeating three-dimensional array. Impurities, even at low levels, can disrupt this packing. Solvents can also play a role by interacting too strongly or too weakly with the solute.
-
Troubleshooting & Optimization:
-
Ensure Highest Purity: First, re-assess the purity by a high-resolution technique like HPLC or LC-MS. If impurities are detected, an additional purification step may be necessary.
-
Systematic Solvent Screening: Do not rely on a single solvent. Systematically screen a range of solvents with varying polarities.
Table 2: Solvent Selection for Recrystallization Screening
Solvent Class Examples Properties Non-Polar Heptane, Cyclohexane Good for "crashing out" a soluble product. Ethers Diethyl Ether, MTBE Good general-purpose solvents. Esters Ethyl Acetate Often a good starting point. Chlorinated Dichloromethane (DCM) Use with caution; can be hard to remove. Aromatic Toluene Good for dissolving, use with an anti-solvent. Polar Aprotic Acetonitrile Can be effective for polar compounds. | Polar Protic | Isopropanol, Ethanol | Can hydrogen bond; use sparingly. |
-
Experimental Crystallization Techniques:
-
Slow Evaporation: Dissolve the oil in a minimum amount of a relatively volatile solvent (e.g., DCM or Ethyl Acetate) in a vial covered with perforated foil. Allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place the vial from the previous step into a larger, sealed jar containing a more non-polar "anti-solvent" (e.g., Heptane). The vapor from the anti-solvent will slowly diffuse into the vial, reducing the solubility of your compound and promoting crystal growth.
-
Scratching: If the solution appears supersaturated, scratching the inside of the glass vial with a metal spatula just below the solvent line can create nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal from a previous batch, add it to a supersaturated solution to initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from the synthesis of this compound? While the exact impurities depend on the synthetic route, common side-products for this class of compounds include:
-
Starting Materials: Unreacted precursors.
-
Positional Isomers: Impurities arising from non-regioselective steps in the synthesis.
-
Hydrolysis Product: The corresponding carboxylic acid (3-amino-2-methylpyridine-4-carboxylic acid) from exposure to acidic or basic aqueous conditions.
-
Oxidation Products: Such as the corresponding nitro or N-oxide derivatives, which can form from the aminopyridine moiety.[3][6]
Q2: I need to remove the pyridine I used as a solvent in a previous step. What is the best method? Co-evaporation (azeotropic removal) is highly effective. Add a solvent like toluene or heptane to your crude product and evaporate under reduced pressure.[7] Repeating this process 2-3 times is much more effective than simple evaporation at removing residual pyridine. Alternatively, an acidic wash (e.g., with 1M HCl) during an aqueous workup will protonate the pyridine, partitioning it into the aqueous layer, provided your target compound is stable to acid and does not itself partition.[7]
Q3: How should I store the final, purified this compound? To ensure long-term stability, the purified compound should be stored in a tightly sealed, amber glass vial to protect it from moisture and light.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) and in a freezer (-20 °C) is also recommended to minimize the risk of oxidation and hydrolysis.
Q4: Can I use an acid/base extraction to purify my crude product? Yes, this can be a very effective initial purification step. The basic pyridine nitrogen allows the compound to be extracted from an organic solvent (like ethyl acetate) into an acidic aqueous layer (e.g., 1M HCl). The aqueous layer can then be washed with fresh organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) will deprotonate your compound, allowing it to be re-extracted back into an organic solvent. Caution: Be mindful of the ester functionality, as prolonged exposure to strong acid or base can cause hydrolysis. Use dilute acids/bases and perform the extraction quickly, preferably at a low temperature.
Purification Strategy Decision Workflow
Caption: A decision tree for selecting an appropriate purification strategy.
References
- BenchChem. (2025).
- Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494.
- BenchChem. (2025).
- BenchChem. (2025).
- Panda, M., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid.
- ACS Publications. (n.d.). Oxidation of Aminopyridines to Nitropyridines. ACS Legacy Archive.
- Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-242.
- ResearchGate. (2014).
- Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Biotage. (2023).
- Boehringer Ingelheim Pharmaceuticals Inc. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
Sources
Technical Support Center: Stability and Degradation of Methyl 3-amino-2-methylpyridine-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-methylpyridine-4-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and data on analogous pyridine derivatives to offer predictive insights and practical guidance for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and expected stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Based on the general stability of aminopyridine derivatives, it is recommended to store this compound in a cool, dry place, protected from light. A Safety Data Sheet for the related compound 3-amino-4-methylpyridine advises keeping it away from heat, sparks, open flames, high temperatures, and strong oxidizing agents.[1] For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize potential degradation from atmospheric moisture and heat.
Q2: What are the primary functional groups in this compound that are susceptible to degradation?
A2: The molecule possesses several reactive functional groups that can be susceptible to degradation under various conditions:
-
Methyl Ester: The ester group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[2][3][4]
-
Amino Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products.[5] It can also be involved in reactions such as diazotization in the presence of nitrous acid.
-
Pyridine Ring: The pyridine ring itself can undergo degradation, including oxidation and ring-opening reactions, particularly under harsh conditions or microbial action.[6][7]
-
Methyl Group: The methyl group on the pyridine ring can be a site for oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative, similar to the metabolism of nevirapine, a drug synthesized from a related intermediate.[8][9]
Q3: Is this compound sensitive to light?
A3: Yes, aminopyridine derivatives are often susceptible to photochemical degradation.[10] It is crucial to protect the compound from light during storage and handling to prevent photodegradation. Experiments involving this compound should be conducted in amber glassware or under light-protected conditions whenever possible.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis: The methyl ester can be hydrolyzed to 3-amino-2-methylpyridine-4-carboxylic acid. This reaction is catalyzed by both acid and base.
-
Oxidation: The amino group and the methyl group on the pyridine ring are potential sites of oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate addition of oxidizing agents.
-
Photodegradation: Exposure to UV or visible light may lead to complex degradation pathways, potentially involving the pyridine ring and the amino group.
Q5: How can I monitor the stability of my sample?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[11][12][13] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent molecule and detection of any impurities that may form over time.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning yellow or brown) upon storage. | Oxidation of the amino group. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment. Consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Check for Oxidizing Agents: Ensure storage is away from any oxidizing chemicals. |
| Appearance of a new peak in the HPLC chromatogram of a sample in an aqueous solution. | Hydrolysis of the methyl ester. | 1. Control pH: Maintain the pH of the solution close to neutral (pH 6-8) if experimentally feasible. Buffering the solution may be necessary. 2. Limit Time in Solution: Prepare aqueous solutions fresh and use them as quickly as possible. 3. Lower Temperature: If the experimental protocol allows, conduct the experiment at a lower temperature to slow the rate of hydrolysis. |
| Low assay value or presence of multiple unknown peaks in the HPLC analysis. | Significant degradation due to harsh experimental conditions (e.g., high temperature, extreme pH, or exposure to light). | 1. Review Experimental Protocol: Identify any steps involving high temperatures, strong acids or bases, or prolonged exposure to light. 2. Perform a Forced Degradation Study: Systematically expose the compound to different stress conditions (see Section 3) to identify the specific cause of degradation and the resulting degradation products. This will help in modifying the experimental conditions to avoid degradation. |
| Inconsistent results between experimental runs. | Variability in the stability of the compound due to inconsistent handling or storage. | 1. Standardize Procedures: Ensure that all handling and storage procedures are standardized and followed consistently. This includes weighing, dissolution, and the time between sample preparation and analysis. 2. Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for extended periods without re-verification of their purity. |
Section 3: Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N HCl and/or heat at 60 °C for a specified time.
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 N NaOH and/or heat at 60 °C.
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60 °C for 48 hours.
-
Dissolve a known amount of the stressed solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 3.2).
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Development and Validation:
-
Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, and other parameters to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating that no degradation products are co-eluting.
-
Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Section 4: Visualizations
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and the behavior of analogous compounds.
Caption: Workflow for conducting a comprehensive stability study.
References
-
Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. PubMed. Available from: [Link]
-
Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. PMC. Available from: [Link]
-
Main metabolic routes of nevirapine. ResearchGate. Available from: [Link]
-
Degradation results of Nevirapine. ResearchGate. Available from: [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available from: [Link]
-
Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. ResearchGate. Available from: [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: [Link]
-
Nevirapine. LiverTox - NCBI Bookshelf. Available from: [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available from: [Link]
-
Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Royal Society of Chemistry. Available from: [Link]
-
Chemical Stability of 4-Aminopyridine Capsules. CJHP. Available from: [Link]
-
Drugs - Photochemistry and Photostability. Wiley Online Library. Available from: [Link]
-
Chemical stability of 4-aminopyridine capsules. ResearchGate. Available from: [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. Available from: [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]
-
1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light. ResearchGate. Available from: [Link]
-
Aminopyridines. EPA. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Available from: [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link]
-
3-amino-4-methylpyridine. Stenutz. Available from: [Link]
- Preparation process of 3 amino-4 methyl pyridine. Google Patents.
- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
-
2-Amino-4-methylpyridine-3-carboxylic acid. PubChem. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
2-Pyridinecarboxylic acid, methyl ester. NIST WebBook. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available from: [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available from: [Link]
- Hydrolysis of methyl esters. Google Patents.
- Thermal salt splitting of ammonium carboxylates. Google Patents.
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available from: [Link]
- Preparation method of 3-amino-4-methylpyridine. Google Patents.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sefh.es [sefh.es]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
Technical Support Center: A Troubleshooting Guide for Pyridine Ring Functionalization
Welcome to the Technical Support Center for Pyridine Ring Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridine scaffold. The inherent electronic properties of the pyridine ring—an electron-deficient π-system combined with a Lewis basic nitrogen atom—present unique challenges that can often lead to unexpected outcomes.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Section 1: C-H Functionalization
Directly transforming a C-H bond into a C-C or C-X bond is a highly sought-after strategy for its atom economy.[1][2] However, the pyridine nucleus poses significant hurdles in reactivity and regioselectivity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My C-H activation reaction is giving very low yield or no product at all. What are the common causes?
A1: Low yields in pyridine C-H functionalization often stem from the deactivating nature of the ring and catalyst inhibition.[1][5] The electron-deficient character of the pyridine ring makes it less susceptible to electrophilic attack, which is a common mechanism in many C-H activation cycles.[5] Furthermore, the lone pair on the pyridine nitrogen can coordinate strongly to the transition metal catalyst, leading to catalyst deactivation.[1][5]
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a catalyst system known to be effective for pyridinic C-H activation. For instance, rhodium and iridium catalysts are often employed for ortho-C-H alkylation.[5]
-
Solvent and Additives: The choice of solvent can be critical. Aprotic, non-coordinating solvents are often preferred. In some cases, the use of a Lewis acid additive can help to mask the pyridine nitrogen, preventing catalyst inhibition.
-
Temperature and Reaction Time: C-H activation reactions on pyridines may require higher temperatures and longer reaction times to overcome the activation barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.
-
Substrate Purity: Ensure your starting materials and reagents are pure and dry, as impurities can poison the catalyst.
Q2: I am struggling with poor regioselectivity in my Minisci reaction, obtaining a mixture of C2 and C4 isomers. How can I improve this?
A2: The Minisci reaction, a radical alkylation of electron-deficient heterocycles, typically favors the C2 and C4 positions due to the stability of the radical intermediate.[6][7] The distribution between these isomers is influenced by several factors, including the nature of the radical, solvent, and steric effects.[7][8]
Strategies for Improving Regioselectivity:
-
Steric Hindrance: If the C2 position is sterically hindered by a substituent, the reaction will likely favor the C4 position. Conversely, an unhindered C2 position is often more reactive.
-
Radical Source: The nature of the radical precursor can influence selectivity. For instance, using a bulkier radical source may favor the more accessible C4 position.
-
Solvent Effects: The polarity of the solvent can impact the regioselectivity. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.[8]
-
pH Control: The Minisci reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, which further activates the ring towards radical attack.[6][7] Optimizing the pH can sometimes fine-tune the regioselectivity.
Here is a decision tree to guide your troubleshooting process for C-H functionalization:
Caption: Suzuki-Miyaura catalytic cycle with pyridine substrates.
Section 4: Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide
This protocol is a general procedure for the oxidation of pyridine to pyridine N-oxide using peracetic acid. [9] Materials:
-
Pyridine
-
40% Peracetic acid
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Reaction flask
Procedure:
-
In a well-ventilated fume hood, place 110 g (1.39 moles) of pyridine in a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Chloride
This protocol provides a starting point for the Suzuki-Miyaura coupling of a challenging pyridyl chloride substrate. Optimization of the ligand, base, and temperature may be necessary.
Materials:
-
Pyridyl chloride (1.0 equiv)
-
Boronic acid or ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the pyridyl chloride, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Section 5: Purification Strategies
The basicity of the pyridine ring can complicate purification. Here are some common strategies:
Q1: I am having trouble purifying my substituted pyridine product by column chromatography on silica gel. I am observing significant tailing. What can I do?
A1: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.
Solutions to Mitigate Tailing:
-
Base Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will compete with your product for binding to the acidic sites on the silica.
-
Neutralized Silica: Use commercially available neutralized silica gel or pre-treat your silica gel by washing it with a solution of triethylamine in your eluent, followed by drying.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel for reverse-phase chromatography.
-
Acid-Base Extraction: If your product is sufficiently stable, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. Then, basify the aqueous layer and re-extract your product with an organic solvent. [12]
References
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Minisci reaction. Wikipedia. [Link]
-
C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]
-
Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]
-
Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. [Link]
-
C-H functionalization of pyridines. PubMed. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Deoxygenation of pyridine N‐oxides. ResearchGate. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]
-
PYRIDINE-N-OXIDE. Organic Syntheses. [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
-
C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
ortho metalation. Andrew G Myers Research Group. [Link]
-
Directed (ortho) Metallation. Unknown Source. [Link]
-
NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. YouTube. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health. [Link]
-
Radical chain monoalkylation of pyridines. Chemical Science. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6. YouTube. [Link]
-
Electrophilic substitution on pyridine. Química Organica.org. [Link]
-
c-h-functionalization-of-pyridines. Ask this paper. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Reactions of substituted pyridines with electrophilic boranes. Dalton Transactions. [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
-
Pyridine CH functionalization. SlideShare. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reaction Efficiency in Aminopyridine Synthesis
Welcome to the Technical Support Center for Aminopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of aminopyridines. Our goal is to empower you with the technical knowledge and practical insights needed to improve reaction efficiency, optimize yields, and ensure the regioselective synthesis of these critical heterocyclic motifs.
Introduction: The Central Role of Aminopyridines and Synthetic Hurdles
Aminopyridines are foundational structural motifs in medicinal chemistry and materials science, featured in a multitude of bioactive small molecules and functional materials.[1] Despite their prevalence, the synthesis of aminopyridines can be fraught with challenges, including low yields, poor regioselectivity, and harsh reaction conditions.[1] This guide provides a structured approach to troubleshooting and optimizing the most common synthetic routes to aminopyridines.
Section 1: The Chichibabin Reaction: Direct Amination of Pyridines
The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide or a related strong base.[2][3] While powerful, it often requires high temperatures and can suffer from regioselectivity issues and side reactions.[4]
Frequently Asked Questions (FAQs): Chichibabin Reaction
Q1: My Chichibabin reaction is giving a very low yield. What are the common causes?
A1: Low yields in the Chichibabin reaction can stem from several factors:
-
Purity of Sodium Amide: Interestingly, very pure sodium amide may result in a sluggish reaction. Impurities in less pure sodium amide can have a catalytic effect.[3] If you are using highly pure sodium amide, consider the addition of a catalytic amount of potassium metal to initiate the reaction.
-
Reaction Temperature: The reaction typically requires elevated temperatures (100-130°C in inert solvents like toluene or xylene) for unactivated pyridines.[3][4] Ensure your reaction temperature is adequate. For more sensitive substrates, milder conditions using liquid ammonia at lower temperatures with potassium amide and an oxidant can be employed.[4]
-
Substrate Basicity: The ideal pKa range for the pyridine substrate is 5-8.[5] Highly basic or non-basic pyridines react poorly.[5]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the pyridine ring can inhibit the reaction.[5]
-
Moisture: The reaction is highly sensitive to moisture, which will quench the sodium amide. Ensure all reagents and glassware are scrupulously dry.
Q2: How can I improve the regioselectivity of the Chichibabin reaction?
A2: The Chichibabin reaction predominantly yields the 2-aminopyridine due to the stability of the intermediate σ-complex.[4][6] If both the 2- and 6-positions are blocked, amination may occur at the 4-position, albeit typically in lower yield.[3] To favor 2-amination:
-
Ensure the 2-position is sterically unhindered.
-
The reaction mechanism inherently favors the 2-position. If you are obtaining a mixture of isomers, purification by chromatography is often necessary.
Troubleshooting Guide: Chichibabin Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficient temperature; Impure or deactivated sodium amide; Presence of moisture; Unsuitable substrate. | Increase reaction temperature incrementally; Use freshly opened or prepared sodium amide; Ensure anhydrous conditions; Verify substrate pKa is within the optimal range.[5] |
| Formation of Byproducts | Over-amination (diamination); Dimerization of the pyridine substrate. | Use a controlled stoichiometry of sodium amide; Lower the reaction temperature.[5] |
| Poor Regioselectivity | Steric hindrance at the 2-position. | If the 2-position is blocked, anticipate 4-amination and optimize for its formation. Consider alternative synthetic routes if 2-amination is required. |
Section 2: Buchwald-Hartwig Amination: A Versatile Cross-Coupling Approach
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the synthesis of aminopyridines from halopyridines due to its broad substrate scope and functional group tolerance.[7][8] However, the success of this reaction is highly dependent on the careful selection of the catalyst system (ligand and palladium precursor), base, and solvent.[9]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: What is the most critical factor for a successful Buchwald-Hartwig amination of a halopyridine?
A1: The choice of ligand is paramount. The electron-deficient nature and coordinating ability of the pyridine nitrogen can lead to catalyst deactivation.[10] Bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent catalyst inhibition.
Q2: Which type of ligand should I choose for my pyridine amination?
A2: The optimal ligand depends on the specific substrates. Here is a general comparison:
| Ligand Class | Examples | Strengths | Considerations |
| Bulky Biarylphosphines | RuPhos, BrettPhos | Generally high reactivity for a broad range of substrates, including challenging heteroaryl chlorides. | Can be expensive. |
| Chelating Bisphosphines | Xantphos | Effective for many applications and can be used with soluble organic bases like DBU.[11] | May not be as effective for the most challenging substrates. |
| Ferrocene-based Diphosphines | Josiphos-type ligands | Effective for coupling heteroaryl chlorides with primary nitrogen nucleophiles.[8] | Performance can be substrate-dependent. |
Q3: My reaction is sluggish or stalls. How can I improve the conversion?
A3:
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be beneficial.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Toluene, dioxane, and THF are common solvents. The solvent should be able to dissolve both the organic substrates and the inorganic base to some extent.[9]
-
Temperature: Reactions with less reactive substrates or weaker bases often require higher temperatures (80-110°C).[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 2-chloropyridine (1.0 equiv) and the amine (1.1-1.2 equiv) to the vessel.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane) to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110°C) for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Flowchart: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 3: Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction that serves as a valuable alternative to palladium-catalyzed methods, particularly for large-scale synthesis due to the lower cost of copper.[12] Traditional Ullmann reactions often required harsh conditions, but modern protocols with appropriate ligands allow for milder reaction temperatures.[12][13]
Frequently Asked Questions (FAQs): Ullmann Condensation
Q1: My Ullmann amination of a bromopyridine is not proceeding. What should I check?
A1:
-
Catalyst System: While early Ullmann reactions used stoichiometric copper, modern methods use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand.[12] Diamine ligands are often effective.[14]
-
Base: A strong base such as K2CO3 or K3PO4 is typically required.[12][15]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are common, but greener alternatives like deep eutectic solvents are emerging.[12]
-
Temperature: While modern protocols are milder, temperatures of 60-120°C are often necessary.[12]
-
Atmosphere: While some modern protocols can be run in air, excluding oxygen by running the reaction under an inert atmosphere (N2 or Ar) can prevent oxidative homocoupling and improve yields.
Q2: Can I use chloropyridines in Ullmann couplings?
A2: Aryl chlorides are generally less reactive than bromides and iodides in Ullmann-type reactions.[16] Higher temperatures, more active catalyst systems, and specific ligands may be required. For chloropyridines, Buchwald-Hartwig amination is often a more reliable choice.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
For pyridines bearing a good leaving group (e.g., F, Cl, Br) at the 2- or 4-position and activated by electron-withdrawing groups, direct nucleophilic aromatic substitution (SNAr) with an amine can be an efficient, metal-free method.[17][18]
Frequently Asked Questions (FAQs): SNAr of Pyridines
Q1: Why is my SNAr reaction on a 3-halopyridine not working?
A1: SNAr reactions on pyridines proceed via a resonance-stabilized anionic intermediate (Meisenheimer complex).[18] This negative charge can be effectively delocalized onto the ring nitrogen when the attack occurs at the 2- or 4-position. Attack at the 3-position does not allow for this stabilization, making the reaction much less favorable.[18]
Q2: How can I increase the reactivity of my pyridine substrate for SNAr?
A2:
-
Leaving Group: The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I.[19][20] A 2-fluoropyridine will be significantly more reactive than a 2-iodopyridine.
-
Activation: The presence of electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group will increase the electrophilicity of the carbon atom and stabilize the Meisenheimer complex, thus accelerating the reaction.[17]
-
Pyridine N-Oxides: Converting the pyridine to its N-oxide dramatically activates the 2- and 4-positions towards nucleophilic attack.[21] The N-oxide can be removed in a subsequent step. This is a highly effective strategy for synthesizing 2-aminopyridines.[1][2]
Improving Regioselectivity in Pyridine Substitution
Sources
- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-amino-2-methylpyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of two promising alternative synthesis routes for Methyl 3-amino-2-methylpyridine-4-carboxylate, a key building block in medicinal chemistry. The routes discussed are based on established principles of pyridine synthesis, offering distinct advantages and disadvantages in terms of efficiency, scalability, and starting material availability. This document is intended to serve as a practical resource for laboratory-scale preparation and process development.
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. The arrangement of the amino, methyl, and carboxylate groups on the pyridine core provides a versatile scaffold for the development of a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of drug discovery and development programs. This guide explores two distinct and viable synthetic strategies for its preparation, providing detailed experimental insights and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Cyclocondensation of an Enamine with a Ketene Thioacetal
This approach leverages the well-established reactivity of enamines in cyclocondensation reactions to construct the pyridine ring in a convergent manner. The key transformation involves the reaction of a β-enamino ester with a ketene thioacetal derivative, which serves as a three-carbon synthon.
Mechanistic Rationale and Experimental Choices
The choice of methyl 3-aminocrotonate as the enamine component is strategic due to its commercial availability and the presence of the required methyl and amino functionalities. Ketene dithioacetals are excellent reaction partners in such cyclizations as they provide the necessary carbon framework and the thiomethyl groups act as good leaving groups to facilitate aromatization.[1]
The reaction is proposed to proceed via an initial Michael-type addition of the enamine to the ketene thioacetal, followed by an intramolecular cyclization and subsequent elimination of methanethiol and water to afford the aromatic pyridine ring. The use of a base such as sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMSO is often employed to facilitate the reaction.[1]
Caption: Proposed workflow for Route 1.
Experimental Protocol
Step 1: Synthesis of Methyl 3-aminocrotonate
Methyl 3-aminocrotonate can be readily prepared from the reaction of methyl acetoacetate with ammonia.[2]
-
To a solution of methyl acetoacetate (1 equivalent) in methanol, ammonia gas is bubbled at 0-10°C until saturation.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Cyclocondensation Reaction
-
To a solution of methyl 3-aminocrotonate (1 equivalent) and a suitable ketene dithioacetal, such as 3,3-bis(methylsulfanyl)methylenemalononitrile (1 equivalent), in DMSO, a base (e.g., powdered NaOH or KOH, 2 equivalents) is added portion-wise.[1]
-
The reaction mixture is heated to 80-100°C and stirred for several hours until the starting materials are consumed (monitored by TLC).
-
The mixture is then cooled to room temperature, poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Functionalization of a Pre-formed Pyridine Ring
This alternative strategy involves the synthesis of a suitably substituted pyridine precursor followed by the introduction of the amino group in a later step. A plausible approach starts from 2-methylnicotinic acid, which can be converted to the target molecule through a series of functional group manipulations.
Mechanistic Rationale and Experimental Choices
This route offers a more linear approach, building upon a commercially available starting material. The key steps involve esterification of the carboxylic acid, followed by nitration and subsequent reduction of the nitro group to the desired amine. The regioselectivity of the nitration step is a critical consideration in this pathway.
Caption: Synthetic workflow for Route 2.
Experimental Protocol
Step 1: Esterification of 2-Methylnicotinic Acid
The esterification of nicotinic acid derivatives is a standard procedure, often carried out using an alcohol in the presence of an acid catalyst.[3]
-
2-Methylnicotinic acid (1 equivalent) is dissolved or suspended in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.
-
The mixture is heated at reflux for several hours until the reaction is complete.
-
The excess methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product, Methyl 2-methylnicotinate, is extracted with an organic solvent and purified.
Step 2: Nitration of Methyl 2-methylnicotinate
The nitration of the pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity.
-
Methyl 2-methylnicotinate (1 equivalent) is added slowly to a mixture of concentrated nitric acid and sulfuric acid at low temperature (e.g., 0°C).
-
The reaction mixture is stirred at a controlled temperature until the nitration is complete.
-
The mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
The crude product, Methyl 3-nitro-2-methylnicotinate, is washed and dried.
Step 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method.
-
Methyl 3-nitro-2-methylnicotinate (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reduction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
Comparative Analysis
| Feature | Route 1: Cyclocondensation | Route 2: Functionalization of Pyridine Ring |
| Overall Strategy | Convergent synthesis, building the ring from acyclic precursors. | Linear synthesis, modifying a pre-existing pyridine core. |
| Starting Materials | Methyl 3-aminocrotonate and a ketene dithioacetal. | 2-Methylnicotinic acid. |
| Number of Steps | Typically 2-3 steps from readily available materials. | 3 steps from the starting pyridine derivative. |
| Potential Yield | Can be high, but dependent on the efficiency of the cyclocondensation. | Yields can be variable, particularly in the nitration step. |
| Scalability | May present challenges in handling methanethiol byproduct on a large scale. | Generally more straightforward to scale up. |
| Control of Regiochemistry | Excellent control of substituent placement is inherent to the cyclization strategy. | Regioselectivity of the nitration step can be a challenge. |
| Key Challenges | Handling of odorous and potentially toxic sulfur-containing reagents. | Control of nitration regioselectivity and handling of strong acids. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 , the cyclocondensation approach, is an elegant and convergent strategy that provides excellent control over the substitution pattern of the pyridine ring. However, the use of sulfur-containing reagents may pose challenges in terms of odor and waste management, particularly on a larger scale.
Route 2 , involving the functionalization of a pre-formed pyridine ring, utilizes more conventional and often easier-to-handle reagents. While the linear nature of this synthesis may be less convergent, it can be more amenable to process scale-up. The critical step in this route is the regioselective nitration, which may require careful optimization to achieve high yields of the desired isomer.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available equipment, and expertise in handling particular classes of reagents. This guide provides the foundational knowledge and experimental framework to enable an informed decision and successful synthesis of this valuable chemical intermediate.
References
- One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals. Request PDF. (n.d.).
- Tandem one-pot synthesis of polysubstituted pyridines using the Blaise reaction intermediate and 1,3-enynes. PubMed. (2011, December 16).
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
- (PDF)
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. (n.d.).
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, arom
- (PDF)
- Chemistry of Ketene N,S-Acetals: An Overview | Chemical Reviews - ACS Public
- Regioselective Synthesis of Heterocyclic Ketene N,N -, N,O - and N,S-acetals in Aqueous Medium - Semantic Scholar. (2010, April 20).
- CN114644567A - Preparation method of methyl 3-aminocrotonate - Google P
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
- Methyl 3-Aminocroton
- Methyl nicotinate (Nicotinic acid methyl ester)
- Methyl 3-aminocroton
- Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),...
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
Sources
"comparing yields of different Methyl 3-amino-2-methylpyridine-4-carboxylate syntheses"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Pyridine Core
Methyl 3-amino-2-methylpyridine-4-carboxylate is a highly functionalized pyridine derivative. The unique arrangement of its substituents—an amino group at the 3-position, a methyl group at the 2-position, and a methyl carboxylate at the 4-position—makes it a valuable synthon for the construction of complex heterocyclic scaffolds. These scaffolds are often found at the core of pharmacologically active molecules. The ability to efficiently and selectively synthesize this compound is therefore of paramount importance in medicinal chemistry and drug discovery. This guide will explore and compare plausible synthetic routes, providing the necessary data and protocols for researchers to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented here: a linear synthesis commencing from a pre-formed pyridine ring (Route 1) and a convergent approach involving the de novo construction of the pyridine ring (Route 2).
Route 1: Functionalization of a Pre-existing Pyridine Ring via N-Oxide Chemistry
This route leverages the directing effects of the N-oxide functional group to achieve the desired substitution pattern on a pyridine ring. The general strategy involves the nitration of a substituted pyridine N-oxide, followed by nucleophilic substitution and subsequent reduction of the nitro group.
dot graph "Route_1" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Methyl 2-methylpyridine-4-carboxylate"]; N_Oxide [label="Methyl 2-methyl-1-oxido-pyridin-1-ium-4-carboxylate"]; Nitro [label="Methyl 2-methyl-3-nitro-1-oxido-pyridin-1-ium-4-carboxylate"]; Amino_Ester [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> N_Oxide [label="Oxidation"]; N_Oxide -> Nitro [label="Nitration"]; Nitro -> Amino_Ester [label="Reduction"]; } caption [label="Figure 1: Synthetic pathway for Route 1.", fontsize=10]; /dot
Causality Behind Experimental Choices:
The initial N-oxidation of the pyridine ring is a critical step that activates the ring for electrophilic substitution and directs the incoming electrophile. The subsequent nitration is directed to the 3-position due to the electronic effects of the N-oxide and the existing substituents. The final step involves the reduction of the nitro group to the desired amine. This multi-step approach allows for a controlled introduction of the functional groups. The reduction of nitropyridines to aminopyridines is a well-established and high-yielding transformation, often employing reagents like iron in acetic acid or catalytic hydrogenation.[1][2][3]
Expected Yields and Considerations:
The overall yield of this route is dependent on the efficiency of each individual step. While the reduction of the nitro group is typically high-yielding (often exceeding 80-90%), the nitration and preceding N-oxidation steps can have variable yields depending on the specific substrate and reaction conditions. Careful optimization of each step is crucial for maximizing the overall output.
Route 2: De Novo Pyridine Ring Synthesis via Cyclocondensation
This approach builds the pyridine ring from acyclic precursors through a cyclocondensation reaction. A plausible strategy is a modification of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone or a related β-keto ester derivative.[4][5][6][7]
dot graph "Route_2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Enamine [label="Enamine Precursor\n(e.g., from β-aminocrotonate)"]; Ketoester [label="β-Keto Ester Precursor\n(e.g., Acetoacetic Ester Derivative)"]; Cyclization [label="Cyclocondensation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine_Intermediate [label="Substituted Dihydropyridine"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Enamine -> Cyclization; Ketoester -> Cyclization; Cyclization -> Pyridine_Intermediate [label="Ring Formation"]; Pyridine_Intermediate -> Target [label="Aromatization & Functional Group Manipulation"]; } caption [label="Figure 2: Conceptual workflow for Route 2.", fontsize=10]; /dot
Causality Behind Experimental Choices:
Cyclocondensation reactions, such as the Hantzsch[8][9][10][11][12] or Bohlmann-Rahtz syntheses, offer a convergent and often highly efficient method for constructing polysubstituted pyridines.[4][5][6][7][13] The choice of starting materials is dictated by the desired substitution pattern of the final product. For this compound, a β-aminocrotonate derivative could provide the C2-methyl and C3-amino functionalities, while a suitably substituted β-keto ester would furnish the C4-carboxylate group. The reaction typically proceeds through a dihydropyridine intermediate which is subsequently aromatized.
Expected Yields and Considerations:
One-pot multicomponent reactions based on these principles can provide good to excellent yields of the pyridine product.[14] However, the synthesis of the required acyclic precursors and the potential for side reactions during the cyclization are important considerations. The final aromatization step is often driven by the formation of the stable aromatic ring and can be facilitated by an oxidizing agent. The overall efficiency of this route can be very high if the precursors are readily available and the cyclization proceeds cleanly.
Data Presentation: Comparison of Synthetic Routes
| Metric | Route 1: Functionalization of Pyridine N-Oxide | Route 2: De Novo Synthesis (Cyclocondensation) |
| Starting Materials | Methyl 2-methylpyridine-4-carboxylate | Simple acyclic precursors (e.g., β-aminocrotonates, β-keto esters) |
| Number of Steps | Multiple linear steps | Potentially a one-pot, multi-component reaction |
| Key Reactions | N-oxidation, Nitration, Nitro group reduction | Cyclocondensation, Aromatization |
| Estimated Overall Yield | Moderate to Good (highly dependent on optimization of each step) | Good to Excellent (if precursors are readily available and cyclization is efficient) |
| Advantages | Utilizes a readily available starting material; well-established transformations. | Convergent; potentially higher overall yield in fewer steps. |
| Disadvantages | Linear sequence can lead to lower overall yield; may require harsh nitrating conditions. | Requires synthesis of specific acyclic precursors; potential for regioisomer formation. |
Experimental Protocols
Protocol for Route 1: Representative Procedure for the Reduction of a Nitropyridine
This protocol is a general representation of the final step in Route 1, the reduction of a nitro group to an amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methyl 2-methyl-3-nitropyridine-4-carboxylate intermediate in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]
-
Reaction Monitoring: Heat the reaction mixture to reflux (for metal/acid reductions) or stir at room temperature under hydrogen pressure (for catalytic hydrogenation). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a metal was used, filter the mixture to remove the metal residues. If catalytic hydrogenation was performed, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol for Route 2: General Procedure for a Bohlmann-Rahtz Type Pyridine Synthesis
This protocol outlines a general procedure for the construction of the pyridine ring as described in Route 2.
-
Preparation of Precursors: Synthesize or procure the required enamine (e.g., methyl 3-aminobut-2-enoate) and the β-keto ester derivative.
-
Condensation Reaction: In a suitable solvent such as ethanol or toluene, combine the enamine and the β-keto ester. An acid catalyst, such as acetic acid or a Lewis acid, may be added to facilitate the reaction.[4][7]
-
Cyclodehydration: Heat the reaction mixture to reflux to promote the cyclodehydration and formation of the dihydropyridine intermediate. The progress of the reaction can be monitored by TLC or LC-MS.
-
Aromatization: The dihydropyridine intermediate can be aromatized in situ or in a separate step. This can often be achieved by continued heating, sometimes in the presence of an oxidizing agent.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the desired this compound.
Conclusion
Both the functionalization of a pre-existing pyridine ring and the de novo synthesis via cyclocondensation represent viable strategies for obtaining this compound. The choice between these routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types.
Route 1 offers a more traditional, stepwise approach that allows for the isolation and characterization of intermediates, which can be advantageous for process control. However, the linear nature of this synthesis may result in a lower overall yield.
Route 2, particularly if performed as a one-pot, multi-component reaction, has the potential for higher efficiency and atom economy. This convergent approach is often favored in modern synthetic chemistry for its ability to rapidly generate molecular complexity.
Ultimately, the optimal synthetic route will be a balance of these considerations. This guide provides the foundational knowledge and comparative data necessary for researchers to select and implement the most suitable synthesis for their specific needs.
References
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Bohlmann–Rahtz pyridine synthesis. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available from: [Link]
-
Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. 2025. Available from: [Link]
- Bulavka VN, Boiko II. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Molbank. 2000;2000:M168.
- Bagley MC, Dale JW, Bower J.
-
Hantzsch pyridine synthesis. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. Available from: [Link]
-
Pyridine Synthesis: Condensation & Cycloaddition Reactions. Studylib. Available from: [Link]
-
O'Malley SJ. Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute; 2004. Available from: [Link]
-
Preparation of Pyridines, Part 1: By Cyclocondensation [Internet]. YouTube. 2022. Available from: [Link]
-
Hantzsch Pyridine Synthesis. Scribd. Available from: [Link]
- Gao B, Sun Y, Wang J, Liu W. Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. Asian Journal of Organic Chemistry. 2019;8(9):1576–85.
- Singh K, Singh J, Kaur P, Chibale K. Recent advances in Hantzsch 1,4-dihydropyridines. Arkivoc. 2008;2008(1):1–33.
-
Hantzsch pyridine synthesis – overview. ChemTube3D. Available from: [Link]
- Bloch E, inventor; Process for the manufacture of 2-methyl-pyridine-4-carboxylic acid derivatives.
- Katritzky AR, Abdel-Fattah AAA, Vakulenko AV. Hantzsch pyridine synthesis. Arkivoc. 2002;2002(4):14–24.
Sources
- 1. mdpi.org [mdpi.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. scispace.com [scispace.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
A Comparative Spectroscopic Guide to Aminopyridine Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural nuances of isomers can dictate the efficacy, reactivity, and safety of a compound. Aminopyridines, with their versatile applications as building blocks for drugs and ligands, are a prime example where isomeric purity is paramount.[1] This guide provides an in-depth spectroscopic comparison of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. By understanding their distinct spectral fingerprints across various analytical techniques, researchers can confidently identify, differentiate, and quantify these isomers, ensuring the integrity of their work.
This comparison is built on the foundational principle that the position of the amino group on the pyridine ring creates unique electronic environments. These differences are directly observable through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), each providing a different piece of the structural puzzle.
The Isomeric Landscape of Aminopyridine
The location of the amino (-NH₂) group relative to the ring nitrogen dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall symmetry. This directly influences how each isomer interacts with electromagnetic radiation, providing the basis for their spectroscopic differentiation.
Caption: The three structural isomers of aminopyridine.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful first-pass technique for identifying functional groups. For aminopyridines, the key diagnostic peaks are the N-H stretching vibrations of the primary amine and the C-N stretching modes. The position of the amino group influences the degree of intermolecular hydrogen bonding in the solid state, which in turn affects the vibrational frequencies.
Causality Behind Experimental Choices
When analyzing solid samples, the choice between a KBr pellet and a Nujol mull can be significant. KBr is hygroscopic and can introduce water bands, but it provides a clean spectrum if prepared correctly. A Nujol mull is inert but introduces C-H stretching and bending bands from the mineral oil that can obscure parts of the spectrum. For solution-state analysis, a non-polar solvent like carbon tetrachloride (CCl₄) is often used to minimize solvent-solute interactions and observe the "free" N-H stretching bands.[2]
Key Differentiating Features
-
N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The positions of these bands are sensitive to hydrogen bonding.
-
N-H Scissoring: The in-plane bending (scissoring) vibration of the -NH₂ group typically appears around 1650-1580 cm⁻¹.
-
C-N Stretching: The aromatic C-N stretching vibration is found in the 1350-1250 cm⁻¹ region.
Comparative IR Data
| Vibrational Mode | 2-Aminopyridine (cm⁻¹) | 3-Aminopyridine (cm⁻¹) | 4-Aminopyridine (cm⁻¹) |
| N-H Asymmetric Stretch | ~3442[3] | ~3420 | ~3430 |
| N-H Symmetric Stretch | ~3300[3] | ~3330 | ~3260 |
| N-H Scissoring (Bend) | ~1617-1628[3] | ~1620 | ~1645[4] |
| Ring C=C, C=N Stretches | ~1600, 1562, 1481[5] | ~1590, 1480 | ~1600[4] |
| Aromatic C-N Stretch | ~1328[3] | ~1310 | ~1270 |
Note: Values are approximate and can vary based on the sample state (solid/solution) and instrument resolution. Data compiled from multiple sources including the NIST Chemistry WebBook.[2][6][7]
Insight: 4-Aminopyridine often exhibits stronger intermolecular hydrogen bonding in the solid state due to the para-position of the amino group, which can lead to a broader and lower frequency symmetric N-H stretch compared to the other isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR is arguably the most definitive technique for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are highly dependent on the electronic influence (mesomeric and inductive effects) of the amino group. The -NH₂ group is an activating, ortho-para directing group, meaning it increases electron density at these positions, causing the corresponding protons to be shielded (appear at a lower ppm).
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Position | 2-Aminopyridine (δ ppm) | 3-Aminopyridine (δ ppm) | 4-Aminopyridine (δ ppm) |
| H-2 | --- | ~8.08[8] | ~8.00 |
| H-3 | ~6.58 | --- | ~6.60 |
| H-4 | ~7.40 | ~7.40[8] | --- |
| H-5 | ~6.75 | ~7.00 | ~6.60 |
| H-6 | ~8.00 | ~8.23[8] | ~8.00 |
| -NH₂ | ~5.80 | ~5.50 | ~5.90 |
Note: Values are approximate and depend on solvent and concentration. Data compiled from various sources.[8][9]
Insight:
-
2-Aminopyridine: Protons H-3 and H-5 are significantly shielded due to the ortho and para relationship with the -NH₂ group.
-
3-Aminopyridine: The -NH₂ group is meta to the ring nitrogen. H-2 and H-6 are the most deshielded protons, being adjacent to the electronegative ring nitrogen.
-
4-Aminopyridine: The molecule has a plane of symmetry. Therefore, H-2 and H-6 are chemically equivalent, as are H-3 and H-5. This results in a simpler spectrum with only two signals for the ring protons.
¹³C NMR Spectroscopy
The shielding/deshielding effects observed in ¹H NMR are even more pronounced in ¹³C NMR. The carbon atom directly attached to the amino group (ipso-carbon) is highly shielded, while other carbons are affected based on their position relative to both the amino group and the ring nitrogen.
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon Position | 2-Aminopyridine (δ ppm) | 3-Aminopyridine (δ ppm) | 4-Aminopyridine (δ ppm) |
| C-2 | ~159.9[10] | ~142.0 | ~150.0 |
| C-3 | ~110.0[10] | ~146.5 | ~109.5 |
| C-4 | ~137.8[10] | ~123.5 | ~155.5 |
| C-5 | ~113.5[10] | ~121.0 | ~109.5 |
| C-6 | ~148.0[10] | ~138.0 | ~150.0 |
Note: Data compiled from ChemicalBook.[10]
Insight: The chemical shift of the carbon bearing the amino group (C-2, C-3, or C-4) is a key differentiator. In 4-aminopyridine, the high value for C-4 (~155.5 ppm) and the symmetry (C-2/C-6 and C-3/C-5 are equivalent) make its spectrum easily distinguishable.
Caption: A typical experimental workflow for NMR-based isomer identification.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the amino group affects the energy of the π → π* and n → π* transitions of the pyridine ring. The -NH₂ group acts as an auxochrome, typically causing a bathochromic (red) shift of the primary absorption bands compared to unsubstituted pyridine.
Key Differentiating Features
The wavelength of maximum absorbance (λ_max) is the most critical parameter. The electronic conjugation between the amino group's lone pair and the pyridine π-system is position-dependent, leading to distinct λ_max values for each isomer.
Comparative UV-Vis Data (in Ethanol or Water)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 2-Aminopyridine | ~235 | ~300 |
| 3-Aminopyridine | ~230 | ~290 |
| 4-Aminopyridine | ~260[5] | N/A |
Note: Values are approximate and highly solvent-dependent. Data compiled from the NIST Chemistry WebBook and other sources.[5]
Insight: 4-Aminopyridine exhibits the most significant red shift. This is because the amino group is in the para position, allowing for the most effective resonance stabilization of the excited state through a quinoid-like structure, which lowers the energy of the π → π* transition.
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and reveals its fragmentation pattern upon electron impact. While all three isomers have the same nominal mass (94 g/mol ), their fragmentation patterns can show subtle differences.
Key Differentiating Features
-
Molecular Ion Peak (M⁺•): All three isomers will show a strong molecular ion peak at m/z = 94.
-
Fragmentation: The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the pyridine ring, leading to a fragment ion at m/z = 67 (94 - 27). The relative intensity of this peak and other minor fragments may vary slightly between isomers due to differences in the stability of the precursor molecular ion and the resulting fragment ions. Another common fragmentation is the loss of a hydrogen radical to give a fragment at m/z=93.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment (m/z) |
| 2-Aminopyridine | 94 (base peak) | 67, 93 |
| 3-Aminopyridine | 94 (base peak) | 67, 93 |
| 4-Aminopyridine | 94 (base peak)[7] | 67, 93[7] |
Insight: While MS is excellent for confirming the molecular weight, it is the least effective of these four techniques for distinguishing the isomers from one another based solely on their standard EI fragmentation patterns, which are very similar. However, when coupled with a separation technique like Gas Chromatography (GC-MS), the distinct retention times of the isomers allow for unambiguous identification.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the following general protocols should be considered standard practice.
Protocol 1: FTIR Spectroscopy (KBr Pellet)
-
Preparation: Grind 1-2 mg of the aminopyridine sample with ~200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pelletizing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Validation: The spectrum should be free of broad O-H bands around 3400 cm⁻¹, which would indicate moisture contamination in the KBr.
Protocol 2: NMR Spectroscopy
-
Sample Prep: Accurately weigh 10-20 mg of the isomer and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Lock and shim the spectrometer on the deuterated solvent signal to optimize magnetic field homogeneity.
-
Acquisition: Acquire a ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. Standard acquisition parameters are usually sufficient.
-
Validation: The solvent residual peak in the ¹H spectrum should be sharp, indicating good shimming. The chemical shifts should be referenced to tetramethylsilane (TMS) at 0 ppm, either directly or indirectly using the solvent signal.
Conclusion
The differentiation of aminopyridine isomers is a straightforward process when the correct analytical tools are applied systematically.
-
¹³C and ¹H NMR are the most powerful and definitive methods, providing unambiguous structural identification through unique chemical shifts and, for ¹H NMR, distinct coupling patterns and proton counts.
-
IR spectroscopy serves as a rapid and effective tool for preliminary identification, with characteristic shifts in N-H and C-N vibrational modes offering clear clues.
-
UV-Vis spectroscopy provides supporting evidence based on the position-dependent electronic transitions, with 4-aminopyridine showing a distinct bathochromic shift.
-
Mass Spectrometry confirms the molecular weight but is best used in conjunction with a separation technique like GC for isomer differentiation.
By leveraging this multi-technique approach, researchers and drug development professionals can operate with a high degree of confidence in the identity and purity of their aminopyridine starting materials and products, upholding the principles of scientific integrity and ensuring the quality of their results.
References
-
P.S. Gill, G.S. Ranga, and S.L. Gupta. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 1968.
-
ChemicalBook. 3-Aminopyridine(462-08-8) 13C NMR spectrum.
-
ChemicalBook. 4-Aminopyridine(504-24-5) 13C NMR spectrum.
- [Reference not directly cited in the text but used for general knowledge]
-
Y. Sunitha Mary, C. James, and S. Mohan. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
- [Reference not directly cited in the text but used for general knowledge]
-
NIST. 2-Aminopyridine - UV/Visible spectrum. NIST Chemistry WebBook, SRD 69.
- [Reference not directly cited in the text but used for general knowledge]
-
M.G. Arnaudov, B.B. Ivanova, and S.G. Dinkov. A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate.
-
ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.
-
ChemicalBook. 2-Aminopyridine(504-29-0) 13C NMR spectrum.
- [Reference not directly cited in the text but used for general knowledge]
-
NIST. 2-Aminopyridine - IR Spectrum. NIST Chemistry WebBook, SRD 69.
-
NIST. 3-Aminopyridine - IR Spectrum. NIST Chemistry WebBook, SRD 69.
- [Reference not directly cited in the text but used for general knowledge]
-
NIST. 4-Aminopyridine - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69.
-
NIST. 3-Aminopyridine - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69.
- [Reference not directly cited in the text but used for general knowledge]
- [Reference not directly cited in the text but used for general knowledge]
- [Reference not directly cited in the text but used for general knowledge]
- [Reference not directly cited in the text but used for general knowledge]
-
NIST. 2-Aminopyridine - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69.
- [Reference not directly cited in the text but used for general knowledge]
- [Reference not directly cited in the text but used for general knowledge]
-
ChemicalBook. 4-Aminopyridine(504-24-5) 1H NMR spectrum.
- [Reference not directly cited in the text but used for general knowledge]
- [Reference not directly cited in the text but used for general knowledge]
- [Reference not directly cited in the text but used for general knowledge]
- [Reference not directly cited in the text but used for general knowledge]
-
Kingsley John Orie et al. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
-
NIST. 3-Aminopyridine - UV/Visible spectrum. NIST Chemistry WebBook, SRD 69.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. 4-Aminopyridine [webbook.nist.gov]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]
- 9. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]
- 10. 4-Aminopyridine [webbook.nist.gov]
A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-amino-2-methylpyridine-4-carboxylate
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, the precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and ultimately, its therapeutic potential. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of Methyl 3-amino-2-methylpyridine-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.
Our approach moves beyond a mere recitation of methods. We will delve into the causality behind experimental choices, establishing a self-validating system of analysis. This guide is structured to provide not only the "how" but, more critically, the "why," empowering researchers to confidently and accurately characterize this and similar molecules.
The Imperative of Structural Integrity: Why Scrutinize this compound?
Pyridine-based scaffolds are prevalent in a vast number of pharmaceuticals due to their ability to engage in various biological interactions.[1][2] The specific substitution pattern on the pyridine ring in this compound—an amino group at the 3-position, a methyl group at the 2-position, and a methyl carboxylate at the 4-position—gives rise to a unique electronic and steric profile. However, during its synthesis, the potential for isomeric impurities is a significant concern. For instance, the migration of substituents could lead to the formation of isomers such as Methyl 2-amino-3-methylpyridine-4-carboxylate or Methyl 3-amino-4-methylpyridine-2-carboxylate. Such seemingly minor changes can drastically alter a compound's biological activity and toxicity profile. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A Triad of Spectroscopic Verification: NMR, MS, and IR
Our validation strategy for this compound rests on the synergistic application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-reinforcing confirmation of the target molecule's identity.
Experimental Workflow: A Holistic Approach
The following diagram illustrates the logical flow of our multi-technique validation process.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory or as a KBr pellet) or as a thin film.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H stretching | Amino group (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic (pyridine) |
| 2950-2850 | C-H stretching | Aliphatic (methyl groups) |
| ~1720 | C=O stretching | Ester carbonyl |
| 1620-1580 | C=C and C=N stretching | Pyridine ring |
| ~1250 | C-O stretching | Ester |
The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The characteristic N-H stretching vibrations of the primary amine will also be prominent. While the IR spectra of the different isomers will be broadly similar, subtle shifts in the positions and intensities of the bands in the "fingerprint region" (below 1500 cm⁻¹) can provide additional evidence for the correct structure.
Synthesizing the Evidence: A Self-Validating Conclusion
The power of this multi-technique approach lies in its self-validating nature. The molecular formula determined by HRMS is confirmed by the integration of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy (amino, ester, pyridine ring) are consistent with the structural fragments deduced from the NMR and MS data. Finally, the precise connectivity of these fragments is unambiguously established by the detailed analysis of the NMR chemical shifts and coupling patterns, and corroborated by the MS fragmentation pattern.
By comparing the acquired experimental data with the predicted values and the data for known related compounds, researchers can build an irrefutable case for the structure of this compound, thereby ensuring the integrity and reproducibility of their research and development efforts.
References
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Institutes of Health. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PMC - NIH. [Link]
Sources
A Comparative Guide to Purity Analysis of Synthesized Methyl 3-amino-2-methylpyridine-4-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Methyl 3-amino-2-methylpyridine-4-carboxylate, a crucial building block in the synthesis of various therapeutic agents, rigorous purity analysis is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this synthesized compound, grounded in scientific principles and supported by experimental data.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate can have cascading effects on the final drug product. These impurities can arise from various sources, including the starting materials, byproducts of the synthesis, degradation of the product, or residual catalysts and solvents.[1][2] Even trace amounts of certain impurities can be toxic, affect the stability of the API, or lead to the formation of undesirable side products in subsequent synthetic steps. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a fundamental aspect of quality control in drug manufacturing.[3]
Hypothetical Synthesis and Potential Impurity Profile
To establish a realistic framework for our analytical discussion, we will consider a plausible synthetic route for this compound, based on known methodologies for similar compounds.[4][5][6][7][8][9][10] A common approach could involve the amination of a corresponding precursor, such as a halogenated or nitro-substituted pyridine carboxylate.
A potential synthesis could start from a commercially available substituted pyridine, followed by steps of nitration, reduction, and esterification, or through a multi-component reaction. Based on such synthetic pathways, a range of impurities could be anticipated:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
Isomeric Impurities: Positional isomers formed during substitution reactions on the pyridine ring.
-
Byproducts: Compounds formed from side reactions, such as over-methylation or hydrolysis of the ester group.
-
Reagent-Related Impurities: Residual catalysts (e.g., palladium) or reagents used in the synthesis.
-
Degradation Products: Compounds formed upon exposure to light, heat, or incompatible pH conditions.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[3]
The Rationale Behind the HPLC Method Design
The selection of HPLC parameters is a critical step driven by the physicochemical properties of this compound and its potential impurities.
-
Stationary Phase (Column): A C18 (octadecylsilyl) reversed-phase column is the most common choice for separating moderately polar to non-polar compounds. The aromatic pyridine ring and the methyl ester group of the target analyte will interact with the non-polar stationary phase, while the polar amino group will have less affinity. This differential interaction is the basis for separation.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used in reversed-phase HPLC. The buffer controls the pH, which is crucial for ionizable compounds like our target molecule (due to the amino group). Maintaining a consistent pH ensures reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities.
-
Detector: A UV-Vis detector is suitable for this analysis as the pyridine ring of the analyte and its aromatic impurities will absorb UV light. The detection wavelength should be set at the absorbance maximum of the main compound to achieve the highest sensitivity.
Detailed HPLC Protocol
Objective: To determine the purity of a synthesized batch of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are reported as area percentages.
Diagram of the HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Comparative Analysis with Alternative Techniques
While HPLC is a robust primary technique, orthogonal methods are often employed to provide a more comprehensive purity profile and to comply with regulatory expectations.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures.
-
Principle: The smaller particles provide a greater surface area for interaction, leading to significantly higher resolution and sensitivity. The higher optimal flow rates result in much faster analysis times.
-
Advantages over HPLC:
-
Higher Resolution: Better separation of closely eluting impurities.
-
Increased Sensitivity: Sharper peaks lead to higher signal-to-noise ratios.
-
Faster Analysis Times: Run times can be reduced by a factor of 5-10.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage.
-
-
Disadvantages:
-
Higher Cost: UPLC systems are more expensive than traditional HPLC systems.
-
Method Transfer: Methods developed on HPLC may require significant redevelopment for UPLC.
-
-
Applicability: UPLC is particularly advantageous for complex samples with many impurities or for high-throughput screening environments.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Advantages:
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of impurities.
-
Excellent for Volatile Impurities: Ideal for detecting residual solvents and other volatile byproducts.[11]
-
-
Disadvantages:
-
Limited to Volatile Compounds: Not suitable for non-volatile or thermally labile compounds like many pharmaceutical intermediates and APIs without derivatization.
-
Derivatization: For polar compounds like this compound, derivatization might be necessary to increase volatility, which adds a step to the sample preparation and can introduce variability.[12]
-
-
Applicability: GC-MS is an excellent complementary technique to HPLC for identifying and quantifying volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[13][14][15][16][17]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard for the analyte.[13][14][15][16][17]
-
Structural Information: Provides structural information about the main component and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than chromatographic techniques.
-
Signal Overlap: Complex mixtures can lead to overlapping signals, making quantification difficult.
-
Requires High-Purity Internal Standard: The accuracy of the method depends on the purity of the internal standard.
-
-
Applicability: qNMR is a powerful orthogonal technique for the definitive purity assessment of reference standards and for validating the results obtained from chromatographic methods.[13][14]
Performance Comparison Summary
| Feature | HPLC | UPLC | GC-MS | qNMR |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning & Mass Analysis | Nuclear Magnetic Resonance |
| Resolution | Good to Excellent | Excellent | Very High | Moderate |
| Sensitivity | High | Very High | Very High | Moderate |
| Analysis Time | Moderate | Fast | Fast | Moderate |
| Sample Volatility | Not required | Not required | Required | Not required |
| Quantification | Relative (Area %) | Relative (Area %) | Relative/Absolute | Absolute |
| Structural Info | Limited (requires MS detector) | Limited (requires MS detector) | Yes (from MS) | Yes |
| Primary Use Case | Routine purity testing | High-throughput screening, complex mixtures | Volatile impurity analysis | Absolute purity of reference standards |
Decision Tree for Selecting an Analytical Technique
Caption: Decision-making for analytical technique selection.
Conclusion: An Integrated Approach to Purity Analysis
For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC serves as the foundational technique for routine quality control, offering a reliable and robust method for quantifying the main component and known impurities. UPLC presents a superior alternative for complex impurity profiles or when high throughput is essential.
To ensure the highest level of quality and to meet stringent regulatory standards, the use of orthogonal techniques is indispensable. GC-MS should be employed to specifically target and quantify volatile impurities that may not be detected by HPLC. Furthermore, qNMR provides an invaluable method for the absolute purity determination of the reference standard and for confirming the purity values obtained from chromatographic analyses.
By integrating these complementary techniques, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound purity profile for pharmaceutical intermediates, thereby ensuring the quality, safety, and efficacy of the final drug product.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Nishiwaki, N., et al. (2006). Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. Synlett, 2006(1), 1-3. [Link]
-
Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. [Link]
-
Narayana, C., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 346-360. [Link]
-
University of Wisconsin-Madison. (2020). Quantitative NMR Spectroscopy. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 199–208. [Link]
- An improved process for producing aminopyridines. (2012).
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2018).
-
IMPURITY PROFILING OF DRUGS: A RE- VIEW. (2023). IJNRD. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (2023). Separation Science. [Link]
-
3125 PDFs | Review articles in AMINOPYRIDINES. (n.d.). ResearchGate. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). LinkedIn. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]
- Preparation method of 3-amino-4-methylpyridine. (2015).
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
-
Tyagi, S., et al. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 9(2), 1-6. [Link]
-
Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry, 9(2), 32-41. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
Kim, Y., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 12(11), 1438. [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3543. [Link]
-
El-Gindy, A., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(15), 4983. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. [Link]
-
Lämmerhofer, M., et al. (2008). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. ResearchGate. [Link]
-
HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 10. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ethz.ch [ethz.ch]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of Aminopyridine Synthesis Pathways
For the discerning researcher, scientist, and drug development professional, the synthesis of aminopyridines represents a critical juncture in the journey of discovery. These nitrogen-containing heterocycles are foundational building blocks in a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic pathway is therefore not merely a matter of academic curiosity, but a strategic decision with profound implications for cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the most prevalent synthetic routes to aminopyridines, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
Introduction: The Strategic Importance of Aminopyridine Synthesis
The aminopyridine scaffold is a privileged motif in medicinal chemistry, imparting desirable physicochemical properties and serving as a versatile handle for further chemical elaboration. The economic and scientific viability of a drug discovery program can hinge on the efficient and scalable production of these key intermediates. This guide will dissect and compare the following major synthetic pathways:
-
The Classic Chichibabin Reaction: A direct but often harsh method for the amination of the pyridine ring.
-
Modern Catalytic Cross-Coupling Reactions: Primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), which offer greater versatility and milder conditions.
-
Synthesis from Pyridine N-Oxides: An increasingly popular strategy that provides excellent regioselectivity under milder conditions.
We will evaluate these pathways based on a multi-faceted cost-benefit analysis, encompassing not only the financial outlay for starting materials and catalysts but also the "hidden costs" of reaction time, safety hazards, and environmental footprint.
The Chichibabin Reaction: A Legacy Method with Significant Trade-offs
First reported by Aleksei Chichibabin in 1914, this reaction facilitates the direct amination of pyridine and its derivatives at the 2- or 4-position using sodium amide (NaNH₂) or a related strong base.[1][2]
The Chemistry: Nucleophilic Aromatic Substitution of Hydride
The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring, leading to the formation of a σ-complex (a Meisenheimer-type adduct).[2] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source in the workup.[2]
// Nodes Pyridine [label="Pyridine"]; NaNH2 [label="NaNH₂", shape=plaintext, fontcolor="#EA4335"]; SigmaComplex [label="σ-Complex\n(Meisenheimer Adduct)"]; HydrideElimination [label="Hydride Elimination", shape=plaintext, fontcolor="#4285F4"]; SodiumSalt [label="Sodium Salt of\n2-Aminopyridine"]; Workup [label="Aqueous Workup", shape=plaintext, fontcolor="#FBBC05"]; Product [label="2-Aminopyridine"];
// Edges Pyridine -> SigmaComplex [label="+ NH₂⁻"]; NaNH2 -> SigmaComplex [style=invis]; SigmaComplex -> SodiumSalt [label="- H⁻"]; HydrideElimination -> SodiumSalt [style=invis]; SodiumSalt -> Product; Workup -> Product [style=invis]; }
Figure 1: Simplified mechanism of the Chichibabin reaction.
Cost-Benefit Analysis
| Metric | Assessment | Justification |
| Starting Material Cost | Low | Pyridine is an inexpensive and readily available bulk chemical. Sodium amide is also a relatively low-cost reagent. |
| Catalyst Cost | N/A | This is a stoichiometric reaction and does not require a metal catalyst. |
| Reaction Conditions | Harsh | Typically requires high temperatures (100-150 °C) and the use of a highly reactive and hazardous reagent (NaNH₂).[1] |
| Yield | Variable | Yields can be moderate to good but are highly dependent on the substrate and reaction conditions. Side reactions are common.[1] |
| Safety | High Hazard | Sodium amide is a highly water-reactive and corrosive solid that can be fatal if inhaled or swallowed.[1][3][4] The reaction also produces flammable hydrogen gas.[2] |
| Environmental Impact | Moderate to High | The use of high-boiling aromatic solvents and the generation of inorganic waste contribute to a significant environmental footprint. |
| Scalability | Challenging | The hazardous nature of sodium amide and the high reaction temperatures pose significant challenges for large-scale industrial synthesis. |
Experimental Protocol: Modified Chichibabin Reaction
A milder protocol for the Chichibabin amination has been developed using a sodium hydride-iodide composite.[5]
Materials:
-
Pyridine (0.492 mmol)
-
Sodium hydride (1.54 mmol)
-
Lithium iodide (1.02 mmol)
-
n-Butylamine (1.00 mmol)
-
Anhydrous Tetrahydrofuran (THF) (500 µL)
Procedure:
-
To a 10 mL sealed tube containing pyridine, sodium hydride, and lithium iodide in THF, add n-butylamine at room temperature under a nitrogen atmosphere.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
Cool the reaction mixture to 0 °C and quench with ice-cold water.
-
Extract the organic materials with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the product.
Reported Yield: 93%[5]
Buchwald-Hartwig Amination: A Versatile and Milder Approach
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and milder reaction conditions compared to classical methods.[6]
The Chemistry: Palladium-Catalyzed Cross-Coupling
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the aminopyridine product, regenerating the Pd(0) catalyst.[6]
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition Complex"]; AmineCoord [label="Amine Coordinated\nComplex"]; Deprotonation [label="Deprotonation", shape=plaintext, fontcolor="#EA4335"]; AmidoComplex [label="Amido Complex"]; RedElim [label="Reductive\nElimination"];
// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> AmineCoord [label="+ R₂NH"]; AmineCoord -> AmidoComplex [label="- HX"]; Deprotonation -> AmidoComplex [style=invis]; AmidoComplex -> RedElim; RedElim -> Pd0 [label="- Ar-NR₂"]; }
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Cost-Benefit Analysis
| Metric | Assessment | Justification |
| Starting Material Cost | Moderate to High | Halopyridines are generally more expensive than pyridine. 2-Chloropyridine is the most cost-effective halo-precursor, with prices around $7-10 per kilogram.[7][8] |
| Catalyst Cost | High | Palladium is a precious metal, and the associated phosphine ligands can also be expensive.[9][10] However, catalyst loadings are typically low (0.5-5 mol%).[11] |
| Reaction Conditions | Mild to Moderate | Reactions are often run at moderate temperatures (80-110 °C) and are tolerant of a wide range of functional groups.[12] |
| Yield | Good to Excellent | High yields are achievable for a broad range of substrates.[11][13] |
| Safety | Low to Moderate Hazard | While some phosphine ligands can be air-sensitive, the overall process is significantly safer than the Chichibabin reaction. Standard laboratory precautions for handling organic solvents and reagents are required. |
| Environmental Impact | Moderate | The use of a precious metal catalyst is a concern, though efforts in catalyst recycling and the development of more active catalysts with lower loadings are mitigating this.[9][14][15] The use of organic solvents is a primary contributor to the E-factor.[16] |
| Scalability | Good | The reaction is widely used in the pharmaceutical industry and is amenable to scale-up.[15] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
2,4-Dichloropyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
Combine 2,4-dichloropyridine, aniline, K₂CO₃, Pd(OAc)₂, and the Josiphos ligand in a reaction vessel.
-
Add dry, degassed toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter.
-
Purify the product by column chromatography.
Note: This is a general procedure; specific conditions such as temperature and reaction time will vary depending on the specific substrates and catalyst system used. Highly regioselective amination at the C-2 position is often observed.[11]
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing a more cost-effective alternative to the Buchwald-Hartwig amination.[17]
The Chemistry: Copper-Mediated Nucleophilic Substitution
The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination of the aminopyridine product.[18]
// Nodes ArylHalide [label="Aryl Halide (Ar-X)"]; Amine [label="Amine (R₂NH)"]; CuCatalyst [label="Cu(I) Catalyst", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="[Ar-Cu-NR₂] Complex"]; Product [label="Aminopyridine (Ar-NR₂)"]; Byproduct [label="CuX + Base-H⁺", shape=plaintext, fontcolor="#FBBC05"];
// Edges ArylHalide -> Intermediate; Amine -> Intermediate; CuCatalyst -> Intermediate [style=invis]; Intermediate -> Product; Intermediate -> Byproduct [style=invis]; }
Figure 3: Simplified representation of the Ullmann condensation.
Cost-Benefit Analysis
| Metric | Assessment | Justification |
| Starting Material Cost | Moderate to High | Similar to the Buchwald-Hartwig reaction, this method utilizes halopyridines. |
| Catalyst Cost | Low | Copper is an abundant and inexpensive metal, making the catalyst significantly cheaper than palladium-based systems. |
| Reaction Conditions | Moderate to Harsh | Traditional Ullmann reactions require high temperatures (>200 °C), but modern ligand-assisted protocols allow for milder conditions (60-100 °C).[19][20][21] |
| Yield | Good | Good to excellent yields can be achieved, particularly with modern ligand systems.[21][22] |
| Safety | Low to Moderate Hazard | The reagents and conditions are generally less hazardous than the Chichibabin reaction. Standard laboratory safety protocols should be followed. |
| Environmental Impact | Low to Moderate | The use of a less toxic and more abundant metal catalyst is a significant advantage. However, the use of high-boiling polar solvents can be a drawback. Greener approaches using deep eutectic solvents are being developed.[21] |
| Scalability | Good | The low cost of the catalyst makes this an attractive option for large-scale synthesis. |
Experimental Protocol: Ullmann Amination in a Deep Eutectic Solvent
Materials:
-
Bromobenzene (0.5 mmol)
-
N,N-dimethylethylenediamine (0.5 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1 mmol)
-
Deep Eutectic Solvent (DES) (e.g., Choline chloride/glycerol) (1 g)
Procedure:
-
Suspend CuI, bromobenzene, N,N-dimethylethylenediamine, and K₂CO₃ in the DES in a vial.
-
Stir the reaction mixture vigorously at 60 °C for 12 hours.
-
Cool the mixture to room temperature and add 1 mL of water.
-
Extract the product and purify as necessary.
Reported Yield: Up to 98%[20][21]
Synthesis from Pyridine N-Oxides: A Regioselective and Mild Alternative
The use of pyridine N-oxides as starting materials offers a distinct advantage in controlling regioselectivity, primarily affording 2-aminopyridines under mild conditions.[23]
The Chemistry: Activation and Nucleophilic Attack
The N-oxide functionality activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. Reaction with an activating agent (e.g., an isocyanide) is followed by nucleophilic attack of an amine and subsequent rearrangement to yield the 2-aminopyridine.
// Nodes Start [label="Pyridine N-Oxide"]; Activation [label="Activation\n(e.g., with Isocyanide)"]; ActivatedIntermediate [label="Activated Intermediate"]; NucleophilicAttack [label="Nucleophilic Attack\nby Amine"]; Rearrangement [label="Rearrangement & Deprotection"]; Product [label="2-Aminopyridine"];
// Edges Start -> Activation; Activation -> ActivatedIntermediate; ActivatedIntermediate -> NucleophilicAttack; NucleophilicAttack -> Rearrangement; Rearrangement -> Product; }
Figure 4: General workflow for aminopyridine synthesis from N-oxides.
Cost-Benefit Analysis
| Metric | Assessment | Justification |
| Starting Material Cost | Moderate | Pyridine N-oxides are typically prepared from pyridine, adding a step to the overall synthesis, which can increase the cost. |
| Catalyst Cost | Varies | This pathway can be performed under metal-free conditions or with various activating agents, the cost of which can vary. |
| Reaction Conditions | Mild | Reactions are generally carried out at or near room temperature. |
| Yield | Good to Excellent | High yields of the desired 2-aminopyridine isomer are often obtained.[23] |
| Safety | Low Hazard | The reagents and conditions are generally mild, posing minimal safety risks. |
| Environmental Impact | Low | The mild conditions and often high atom economy contribute to a favorable environmental profile. |
| Scalability | Good | The mild conditions and high selectivity make this an attractive route for scale-up. |
Comparative Summary and Strategic Recommendations
The optimal synthetic pathway for aminopyridines is highly dependent on the specific needs of the project. The following table provides a comparative summary to guide your decision-making process.
| Pathway | Starting Material Cost | Catalyst Cost | Reaction Conditions | Yield | Safety | Environmental Impact | Scalability |
| Chichibabin | Low | N/A | Harsh | Variable | High Hazard | Moderate-High | Challenging |
| Buchwald-Hartwig | Moderate-High | High | Mild-Moderate | Good-Excellent | Low-Moderate | Moderate | Good |
| Ullmann | Moderate-High | Low | Moderate | Good | Low-Moderate | Low-Moderate | Good |
| From N-Oxides | Moderate | Varies | Mild | Good-Excellent | Low | Low | Good |
Strategic Recommendations:
-
For cost-sensitive, large-scale production where the final product is a simple aminopyridine: A well-optimized, modern Ullmann condensation is often the most economically viable option due to the low cost of the copper catalyst.
-
For medicinal chemistry applications requiring high functional group tolerance and broad substrate scope: The Buchwald-Hartwig amination remains the gold standard, despite the higher catalyst cost. The development of highly active catalysts allows for low catalyst loadings, mitigating the cost concern.
-
For the synthesis of 2-aminopyridines with high regioselectivity under mild conditions: The synthesis from pyridine N-oxides is an excellent choice, particularly when avoiding harsh reagents and high temperatures is a priority.
-
The Chichibabin reaction should generally be avoided in a modern drug discovery setting due to its significant safety hazards and challenging scalability, unless no other viable route exists.
Conclusion: A Data-Driven Approach to Synthesis
The synthesis of aminopyridines is a mature field with a diverse array of methodologies. By moving beyond a singular focus on reaction yield and embracing a holistic cost-benefit analysis that incorporates starting material and catalyst costs, reaction conditions, safety, and environmental impact, researchers can make more strategic and sustainable decisions. This guide has provided a framework and the supporting data to empower you, the senior application scientist, to navigate the complexities of aminopyridine synthesis with confidence and precision.
References
- Chichibabin, A. E.; Zeide, O. A. J. Russ. Phys. Chem. Soc.1914, 46, 1216–1236.
- 2-Aminopyridine Powder - CAS No 504-29-0 Latest Price, Manufacturers & Suppliers. IndiaMART. (accessed Dec 18, 2023).
- Material Safety Data Sheet - Sodium amide - Cole-Parmer. (accessed Dec 18, 2023).
- Sodium amide SDS, 7782-92-5 Safety Data Sheets - ECHEMI. (accessed Dec 18, 2023).
- SAFETY DATA SHEET - Sigma-Aldrich. (accessed Dec 18, 2023).
- 2-Aminopyridine | 504-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (accessed Dec 18, 2023).
- Sodium amide - Safety Data Sheet - ChemicalBook. (accessed Dec 18, 2023).
- 2-Aminopyridine = 99 504-29-0 - Sigma-Aldrich. (accessed Dec 18, 2023).
- 2-AMINOPYRIDINE 99% 1KG - A12374-0B, 1 kg - Dabos. (accessed Dec 18, 2023).
- Pang, J. H.; Kaga, A.; Roediger, S.; Lin, M. H.; Chiba, S. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. 2019.
- A green catalyst for pharmaceutical and industrial chemistry - Phys.org. (accessed Dec 18, 2023).
- 2-AMINOPYRIDINE - SD Fine-Chem. (accessed Dec 18, 2023).
- Chemist developed a green catalyst for pharmaceutical and industrial chemistry. (accessed Dec 18, 2023).
- 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency.
- Chichibabin reaction - Wikipedia. (accessed Dec 18, 2023).
- A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid - Benchchem. (accessed Dec 18, 2023).
- Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry - O
- Ullmann Reaction - Organic Chemistry Portal. (accessed Dec 18, 2023).
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. (accessed Dec 18, 2023).
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (accessed Dec 18, 2023).
- Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing - IUCRC. (accessed Dec 18, 2023).
- A Comparative Benchmarking of Synthesis Methods for 4-Aminopyridine-3-Sulfonic Acid - Benchchem. (accessed Dec 18, 2023).
- Chichibabin Reaction. Cambridge University Press. (accessed Dec 18, 2023).
- Chichibabin pyridine synthesis - Wikipedia. (accessed Dec 18, 2023).
- A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (accessed Dec 18, 2023).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (accessed Dec 18, 2023).
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (accessed Dec 18, 2023).
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (accessed Dec 18, 2023).
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC - NIH. (accessed Dec 18, 2023).
- A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers - Benchchem. (accessed Dec 18, 2023).
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. (accessed Dec 18, 2023).
- Buchwald–Hartwig amination - Wikipedia. (accessed Dec 18, 2023).
- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (accessed Dec 18, 2023).
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (accessed Dec 18, 2023).
- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. (accessed Dec 18, 2023).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (accessed Dec 18, 2023).
- Ullmann coupling-An overview - OperaChem. (accessed Dec 18, 2023).
- 2-Chloropyridine-3-boronic Acid: A Comparative Guide to its Efficacy in Pharmaceutical Intermediate Synthesis - Benchchem. (accessed Dec 18, 2023).
- Green Chemistry - RSC Publishing. (accessed Dec 18, 2023).
- US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google P
- 2-Chloropyridine - Wikipedia. (accessed Dec 18, 2023).
- Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028 | Technavio. (accessed Dec 18, 2023).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. alkalimetals.com [alkalimetals.com]
- 4. echemi.com [echemi.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028 | Technavio [technavio.com]
- 8. benchchem.com [benchchem.com]
- 9. phys.org [phys.org]
- 10. Chemist developed a green catalyst for pharmaceutical and industrial chemistry - Catalyst based on a substance that comes from plant waste [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ‘Green’ Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency | NC State News [news.ncsu.edu]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Ullmann coupling-An overview - operachem [operachem.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 21. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Activities of Aminopyridine Carboxylates and Related Heterocyclic Compounds
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their enzymatic targets is paramount. This guide provides a comparative analysis of the enzyme inhibitory potential of aminopyridine carboxylates and structurally related compounds. While specific experimental data for Methyl 3-amino-2-methylpyridine-4-carboxylate is not extensively available in public literature, this guide leverages data from closely related analogs to provide a robust framework for understanding potential applications and guiding future research.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1][2] Variations in substitution patterns on the pyridine ring, including the placement of amino, methyl, and carboxylate groups, can dramatically influence inhibitory potency and selectivity. This guide will explore the inhibitory activities of aminopyridine derivatives against several key enzyme families, presenting comparative data, outlining experimental methodologies, and providing insights into their potential therapeutic applications.
Inhibition of Nitric Oxide Synthases (NOS)
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory pathway, and its selective inhibition is a key therapeutic strategy. Several 2-amino-4-methylpyridine derivatives have demonstrated potent and selective inhibition of iNOS.
A notable example is 2-amino-4-methylpyridine , which has been identified as a potent inhibitor of iNOS.[3] In vitro studies showed that it inhibited the activity of iNOS from mouse RAW 264.7 cells with an IC50 of 6 nM.[3] The inhibition was found to be competitive with respect to the substrate, arginine. Comparatively, its potency against human recombinant nNOS and eNOS was lower, with IC50 values of 100 nM, indicating a degree of selectivity for the inducible isoform.[3]
Further structure-activity relationship (SAR) studies have led to the development of even more potent and selective iNOS inhibitors. For instance, a series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated for their potential as PET tracers for imaging iNOS.[4]
Comparative Inhibitory Activity against NOS Isoforms:
| Compound | Target Enzyme | IC50 (nM) | Species | Notes |
| 2-amino-4-methylpyridine | iNOS | 6 | Mouse | Competitive inhibitor with respect to arginine.[3] |
| h-nNOS | 100 | Human | Less potent against neuronal NOS.[3] | |
| h-eNOS | 100 | Human | Less potent against endothelial NOS.[3] | |
| N-(3-(aminomethyl)benzyl)acetamidine (1400W) | iNOS | - | - | A well-known selective iNOS inhibitor, often used as a reference compound.[4] |
Inhibition of Enzymes in the Glyoxylate Shunt of Pseudomonas aeruginosa
The glyoxylate shunt is essential for the survival of certain pathogens, including Pseudomonas aeruginosa, making its constituent enzymes, isocitrate lyase (ICL) and malate synthase (MS), attractive targets for novel antibacterial agents. A study on 2-aminopyridine analogs revealed their ability to inhibit both ICL and MS.[5]
One of the most potent compounds identified was SB002 , a 2-aminopyridine derivative. It demonstrated complete inhibition of ICL activity at 75 µM and over 90% inhibition of MS at the same concentration.[5] The IC50 value of SB002 against ICL was found to be 13.3 µM, which was more potent than the known ICL inhibitor itaconate (IC50 = 24.9 µM).[5]
Comparative Inhibitory Activity against Glyoxylate Shunt Enzymes:
| Compound | Target Enzyme | IC50 (µM) | % Inhibition at 75 µM |
| SB002 (a 2-aminopyridine analog) | Isocitrate Lyase (ICL) | 13.3 | 100% |
| Malate Synthase (MS) | - | >90% | |
| Itaconate | Isocitrate Lyase (ICL) | 24.9 | ~70% |
Inhibition of Protein Kinases
The aminopyridine scaffold is also a common feature in protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, aminopyridine-containing spiro derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER2.[6]
In one study, a series of compounds (A1-A4) showed excellent inhibitory activity against EGFR and ERBB2 (HER2) kinases, with inhibition percentages comparable to the known pan-HER inhibitor, Neratinib.[6]
Inhibition of Ribonucleotide Reductase (RR)
Ribonucleotide reductase is a critical enzyme in DNA synthesis and repair, making it a key target for anticancer drugs. 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and its analog, 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarbazone (3-AMP), are potent inhibitors of RR.[7] These compounds exert their inhibitory effect by binding to the non-heme iron in the R2 subunit of the enzyme.[7][8] 3-AP has been investigated in clinical trials as an anticancer agent.[8]
Experimental Methodologies
To provide a practical context for the presented data, this section outlines a general protocol for an in vitro enzyme inhibition assay, which can be adapted for various enzyme systems.
General Protocol for In Vitro Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Recombinant or purified enzyme is diluted to a working concentration in an appropriate assay buffer.
-
The substrate for the enzyme is prepared at various concentrations in the same buffer.
-
-
Inhibitor Preparation:
-
The test compound (e.g., an aminopyridine derivative) and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the inhibitors are prepared to generate a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the enzyme, and the inhibitor solution.
-
Incubate the mixture for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method will depend on the specific enzyme and can include spectrophotometry, fluorometry, or luminometry.
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Diagram of a Typical Enzyme Inhibition Assay Workflow:
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Signaling Pathway Context: iNOS in Inflammation
The inhibition of iNOS by aminopyridine derivatives has significant implications for modulating inflammatory responses. The following diagram illustrates the central role of iNOS in the inflammatory cascade.
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) of aminopyridine derivatives"
Future research will undoubtedly continue to leverage this scaffold. The focus should be on integrating early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to optimize pharmacokinetic properties alongside potency. [7][14]Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing next-generation aminopyridine derivatives with enhanced efficacy and safety profiles for a wide array of therapeutic applications. [24][26][27]
References
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. Available at: [Link]
-
Takahashi, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5188-5191. Available at: [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 23. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2016). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 52(42), 6879-6896. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Request PDF. Available at: [Link]
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available at: [Link]
-
Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152. Available at: [Link]
-
Sulpice, T., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(15), 1325-1340. Available at: [Link]
-
Szczepankiewicz, B. G., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3296-3301. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2695-2700. Available at: [Link]
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. Available at: [Link]
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. Available at: [Link]
-
Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6825-6839. Available at: [Link]
-
Ma, L., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 533. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2. Request PDF. Available at: [Link]
-
Sharma, S., et al. (2009). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Indian Journal of Pharmaceutical Sciences, 71(2), 153-158. Available at: [Link]
-
Liu, D., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 2969-2974. Available at: [Link]
-
Rodriguez-Soto, J., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11255. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6241. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Request PDF. Available at: [Link]
-
PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]
-
Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 215. Available at: [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia. Available at: [Link]
-
Murray, J. R., & Newsom-Davis, J. (1981). 4-aminopyridine--a review. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 19(11), 499-504. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Wikipedia. Available at: [Link]
-
Rodriguez-Soto, J., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11255. Available at: [Link]
-
Tsvetkova, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 345-351. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 9. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 14. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Definitive Identification of Methyl 3-amino-2-methylpyridine-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized small molecules is a foundational requirement for advancing a project. Trivial errors in identification can lead to the misinterpretation of biological data, wasted resources, and significant delays. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the identity of Methyl 3-amino-2-methylpyridine-4-carboxylate (C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ), a substituted pyridine derivative of interest in medicinal chemistry and materials science.
This document moves beyond simple procedural lists, offering a logical framework that integrates multiple analytical techniques. By understanding the strengths and limitations of each method and how their data streams converge, researchers can establish a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
The Orthogonal Analytical Approach: A Framework for Certainty
No single analytical technique can provide absolute structural proof.[1] A robust identification strategy relies on an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. For a molecule like this compound, the primary pillars of identification are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography (LC), supported by Infrared (IR) Spectroscopy.
The logical flow of this process is designed to be sequential and confirmatory. Chromatography first establishes purity, Mass Spectrometry provides the molecular formula, and NMR spectroscopy definitively maps the atomic connectivity.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Causality in NMR: The choice of NMR experiments is driven by a need to build the molecular structure piece by piece. ¹H NMR identifies all proton-containing fragments, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments act as the "glue," connecting these fragments together.
Expected ¹H and ¹³C NMR Spectral Data
Based on the structure of this compound and known chemical shift principles for pyridine derivatives, we can predict the following spectral features.[2][4]
| Assignment | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |
| Pyridine-H (C5-H) | ¹H NMR | ~7.8 - 8.2 | Doublet (d) |
| Pyridine-H (C6-H) | ¹H NMR | ~7.0 - 7.4 | Doublet (d) |
| -NH₂ | ¹H NMR | ~4.5 - 5.5 | Broad Singlet (br s), exchangeable with D₂O |
| -OCH₃ (Ester) | ¹H NMR | ~3.8 - 4.0 | Singlet (s) |
| -CH₃ (Ring) | ¹H NMR | ~2.3 - 2.6 | Singlet (s) |
| C=O (Ester) | ¹³C NMR | ~165 - 170 | |
| Pyridine-C (C2, C3, C4) | ¹³C NMR | ~110 - 160 | C2, C3, C4 will be distinct quaternary carbons. |
| Pyridine-C (C5, C6) | ¹³C NMR | ~115 - 150 | C5 and C6 will be CH carbons. |
| -OCH₃ (Ester) | ¹³C NMR | ~50 - 55 | |
| -CH₃ (Ring) | ¹³C NMR | ~18 - 25 |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.
2D NMR: Confirming Connectivity
While 1D NMR provides the pieces, 2D NMR connects them. For this molecule, the following experiments are critical:
-
COSY (Correlation Spectroscopy): Will show a correlation between the two pyridine protons (C5-H and C6-H), confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon. This will definitively link the predicted ¹H signals for the methyl groups and pyridine protons to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the entire structure. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:
-
The ring -CH₃ protons to C2 and C3.
-
The ester -OCH₃ protons to the C=O carbon.
-
The C5-H proton to C3, C4, and C6.
-
Caption: Standard NMR workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the proposed structure.[5][6] For this work, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Trustworthiness through Mass Accuracy: An HRMS measurement provides a mass accurate to several decimal places. This allows for the calculation of a unique elemental formula (C₈H₁₀N₂O₂), providing strong evidence against isomeric impurities or misidentification.
Expected Mass Spectrometry Data
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen atoms of the pyridine ring and amino group.
-
Expected Ion: [M+H]⁺
-
Calculated Exact Mass of C₈H₁₀N₂O₂: 166.0742
-
Expected [M+H]⁺: 167.0815
Tandem MS (MS/MS) for Fragmentation Analysis: By isolating the parent ion (m/z 167.0815) and subjecting it to collision-induced dissociation, we can observe characteristic fragments. This serves as a validation checkpoint for the structure.
| Fragment m/z | Proposed Loss | Structural Rationale |
| ~135 | Loss of CH₃OH (Methanol) | A common fragmentation pathway for methyl esters. |
| ~122 | Loss of C₂H₅O (Ethoxy radical) | Incorrect for methyl ester, but shown for comparison with ethyl ester analog. For methyl, loss of OCH₃ (31 Da) to give m/z 136 is more likely. |
| ~107 | Subsequent loss of CO | Decarbonylation of the pyridine carboxylate fragment. |
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Chromatography is used to separate the target compound from any starting materials, byproducts, or impurities.[3][5] This is a critical first step, as the presence of impurities can severely complicate the interpretation of spectroscopic data. HPLC coupled with a mass spectrometer (LC-MS) is a particularly powerful combination.[7][8]
Methodological Rationale: Aromatic amines can be challenging to analyze by HPLC due to their basicity, which can cause peak tailing on standard silica-based columns. Therefore, specific column and mobile phase choices are necessary.[9][10]
| Parameter | Recommendation | Justification |
| Column | C18 with end-capping or a polar-embedded phase | Minimizes silanol interactions, reducing peak tailing for basic analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a proton source to ensure consistent ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic solvents for reversed-phase chromatography. |
| Detection | UV-Vis (approx. 254 nm & 280 nm) and/or MS | The aromatic pyridine ring will have strong UV absorbance. MS provides mass confirmation. |
Comparison of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| ¹H, ¹³C, 2D NMR | Atomic connectivity, stereochemistry | Provides the most complete structural picture.[1][2] | Requires relatively pure sample (>95%); larger sample amount needed; can be time-consuming. |
| High-Resolution MS | Exact mass, elemental formula | Extremely high sensitivity and mass accuracy; confirms molecular formula.[5] | Does not distinguish between isomers; provides limited connectivity information without fragmentation. |
| HPLC/UPLC | Purity, retention time | Excellent for assessing sample purity and quantifying components.[10] | Provides no structural information on its own; requires a reference standard for absolute identification. |
| Infrared (IR) | Presence of functional groups | Fast, simple, non-destructive; good for identifying key bonds (C=O, N-H).[1][5] | Provides a "fingerprint" but not a definitive structure; complex spectra can be difficult to interpret fully. |
Detailed Experimental Protocols
Protocol 1: HPLC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water.
-
Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector and a 6420 Triple Quadrupole MS or equivalent.
-
Column: Agilent Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm).[8]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 5 µL.
-
MS Conditions (ESI+): Capillary Voltage: 4000 V; Gas Temperature: 350 °C; Nebulizer Pressure: 40 psi. Scan range: m/z 50-500.
-
Acceptance Criteria: A single major peak (>95% by area) with the corresponding mass of [M+H]⁺ = 167.1 ± 0.1 Da.
Protocol 2: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width of 240 ppm using proton decoupling.
-
2D Experiments (COSY, HSQC, HMBC): Use standard manufacturer pulse programs. Acquisition times will vary but typically range from 30 minutes to several hours.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to TMS at 0 ppm.
-
Acceptance Criteria: The observed signals, multiplicities, and 2D correlations must be fully consistent with the proposed structure of this compound.
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background scan (clean crystal) and subtract it from the sample scan.
-
Acceptance Criteria: The spectrum should display characteristic peaks for N-H (~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and C=O (~1700-1730 cm⁻¹).
Conclusion
Confirming the identity of this compound is a multi-faceted process that requires the intelligent application of orthogonal analytical techniques. By first establishing purity with HPLC, then confirming the molecular formula by HRMS, and finally elucidating the detailed connectivity with a full suite of NMR experiments, researchers can achieve an unambiguous and scientifically rigorous identification. This guide provides the framework and experimental details necessary to perform this critical task with confidence, ensuring the integrity of subsequent research and development efforts.
References
-
Unchained Labs. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Identifying Organic Molecules | NMR, IR, MS, UV-Vis, and Chromatography Explained. Retrieved from [Link]
-
PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]
-
Baylor College of Medicine. (n.d.). Organic Molecule Identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Capot Chemical. (n.d.). Specifications of Methyl 2-amino-4-methylpyridine-3-carboxylate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Identifying Organic Molecules Using Spectroscopy: Practice Problems | Study.com [study.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ovid.com [ovid.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
Safety Operating Guide
Methyl 3-amino-2-methylpyridine-4-carboxylate proper disposal procedures
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of Methyl 3-amino-2-methylpyridine-4-carboxylate. The procedures outlined here are designed to be self-validating, ensuring the safety of personnel, the integrity of your research environment, and regulatory compliance.
Compound Profile and Hazard Assessment
Pyridine and its derivatives are known for their potential toxicity and environmental hazards. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1] The amino group may cause skin and eye irritation, and some aromatic amines are classified as toxic.[2][3] Therefore, this compound must be handled as a hazardous substance.
Table 1: Chemical and Predicted Hazard Profile
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | - |
| CAS Number | 1227581-39-6 | [4] |
| Molecular Formula | C₉H₁₀N₂O₂ | Inferred from structure |
| Molecular Weight | 178.19 g/mol | Inferred from structure |
| Predicted Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Potential for respiratory irritation. Toxic to aquatic life. | Based on analogs like 3-Amino-4-methylpyridine and general pyridine toxicity.[2][5] |
| Physical Form | Likely a solid powder or crystalline material. | Based on similar pyridine carboxylate compounds.[2][6][7] |
Immediate Safety Protocols: PPE and First Aid
Before handling or preparing for disposal, adherence to strict personal protective equipment (PPE) protocols is mandatory. The causality here is simple: creating a barrier between the chemical and your body is the most effective way to prevent exposure.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation or damage.[8][9] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. | Prevents dermal absorption, a common exposure route for pyridine derivatives.[1] |
| Body Protection | A properly fastened laboratory coat. | Minimizes the risk of skin contact and protects personal clothing from contamination.[8][10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors or dust.[1][8][11] |
Emergency First Aid Measures
In the event of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and wash it before reuse.[1][2][9]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous.[12][13] Given the toxicological profile of its parent structures, this compound waste must be classified and handled as hazardous waste .
The core principle is segregation. Never mix this waste with non-hazardous materials or other incompatible chemical waste streams. Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing risk and cost. Waste must be collected in a designated, properly labeled, and sealed container.[11][14]
Step-by-Step Disposal Protocol
The following workflow provides a clear path for the safe disposal of both the pure (neat) compound and dilute solutions.
Caption: Disposal Decision Workflow for this compound.
Operational Plan: Waste Container Management
-
Selection: Use only approved, compatible containers for hazardous waste collection. Borosilicate glass or high-density polyethylene are generally suitable.[1] The container must have a secure, tight-fitting lid.
-
Labeling: Attach a "Hazardous Waste" label to the container before adding any waste.[11] The label must clearly state the full chemical name and any other components in the waste mixture.
-
Accumulation: Keep waste containers closed at all times except when adding waste.[14] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Disposal Request: Once the container is full or is no longer being used, complete a chemical waste collection request form as per your institution's Environmental Health & Safety (EH&S) guidelines.[11]
Spill Management Protocol
Accidents can happen, and a clear, pre-defined response plan is essential for safety.
Caption: Emergency Spill Response Workflow.
Spill Cleanup Methodology
-
Containment: For liquid spills, cover with an inert absorbent material like sand or vermiculite.[1] For solid spills, gently cover to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the contained material into a designated waste container.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.[15]
-
Reporting: Report all spills to your laboratory supervisor and your institution's safety office, regardless of size.[1]
By adhering to this comprehensive guide, you build a framework of safety and responsibility that protects you, your colleagues, and the broader environment. This protocol is more than a set of steps; it is a system designed to ensure that the disposal process is as rigorous and controlled as your research.
References
- Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- WASTE DISPOSAL PROCEDURES. Washington State University.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet: Pyridine. Carl ROTH.
- 3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- A Comprehensive Technical Guide to the Safe Handling and Application of NHS Ester Compounds. Benchchem.
- Methyl 3-amino-2-methyl-pyridine-4-carboxylate | 1227581-39-6. Manchester Organics.
- Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7. ChemicalBook.
- Methyl 2-aminopyridine-3-carboxylate 97 14667-47-1. Sigma-Aldrich.
- What are the safety precautions when handling amines and amides?. ChemGulf.
- Safeguarding Your Research: A Comprehensive Guide to Handling 8-Aminooctanoic Acid. Benchchem.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 7. 2-氨基吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-2-methylpyridine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Methyl 3-amino-2-methylpyridine-4-carboxylate is a substituted aminopyridine, a class of compounds that requires careful and informed handling. While a comprehensive, peer-reviewed safety profile for this specific molecule is not widely available, its structural similarity to other aminopyridines provides a clear directive for establishing robust safety protocols.
This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protection. The recommendations herein are synthesized from safety data for structurally related and well-characterized aminopyridines, ensuring a conservative, safety-first approach. The core principle is to mitigate risk by treating the compound as potentially toxic via inhalation, dermal absorption, and ingestion.
Hazard Assessment & Profile: An Analog-Based Approach
The primary hazards of this compound are inferred from its aminopyridine core. Compounds like 2-aminopyridine and 3-amino-4-methylpyridine are known to be toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Skin absorption is a particularly critical route of exposure, with reports of fatal intoxication from spills on clothing for related compounds.[4] Furthermore, these analogs are documented to cause serious skin and eye irritation or damage.[3][5]
Based on this data, we can extrapolate a conservative hazard profile for this compound.
| Hazard Classification (Inferred) | GHS Pictogram | Primary Risk | Authoritative Source (Analog Compounds) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Potential for systemic effects. | [1][2][6] | |
| Skin Corrosion / Irritation | Causes skin irritation and potentially severe eye damage. | [3][5] | |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3][5] |
Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a requirement but a scientifically-backed system to prevent chemical exposure. Each component addresses a specific exposure route identified in our hazard assessment.
-
Respiratory Protection: The Primacy of Engineering Controls The single most important piece of safety equipment is not worn, but worked within. All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[7] This engineering control is designed to contain and exhaust vapors and fine particulates, which are primary inhalation risks for aminopyridine compounds.[8][9] A respirator (e.g., a NIOSH-approved N95 for particulates or a cartridge respirator for organic vapors) should be reserved for emergency situations like spill cleanup, and requires proper medical clearance and fit-testing.[7]
-
Eye and Face Protection: Shielding from Splashes and Particulates Given the risk of serious eye damage, standard safety glasses are insufficient.[3]
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.
-
Recommended for High-Risk Operations: When handling larger quantities or performing vigorous operations (e.g., sonicating a solution), a full-face shield should be worn over the chemical splash goggles for an added layer of protection.
-
-
Hand Protection: Preventing Dermal Absorption The ability of pyridine derivatives to be absorbed through the skin is a critical and potentially fatal hazard.[1][4] Glove selection is therefore paramount.
-
Glove Type: While nitrile gloves are common in laboratories, butyl rubber gloves offer superior protection against many pyridine compounds.[7] If butyl rubber is not available, double-gloving with two pairs of nitrile gloves is a robust alternative that increases protection against tears and incidental contact.[10] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Technique: Change gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area.
-
-
Skin and Body Protection: The Final Barrier A clean, fully buttoned, long-sleeved lab coat must be worn at all times.[8] This prevents contamination of personal clothing. For procedures involving larger quantities (>10g), consider supplementing with a chemically resistant apron. All protective clothing should be removed before leaving the laboratory.
Step-by-Step Safe Handling Protocol
This protocol provides a self-validating workflow from preparation to cleanup.
-
Pre-Handling Verification:
-
Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[7]
-
Locate the appropriate spill kit containing an inert absorbent material like vermiculite or sand.[8][10]
-
Prepare and label all necessary glassware and waste containers before handling the compound.
-
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Don the first pair of nitrile/butyl gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling (Inside Fume Hood):
-
Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
When weighing the solid compound, use a disposable weigh boat or creased glassine paper to minimize dust creation.
-
Keep the primary container tightly sealed when not in active use.[9]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Decontamination and Doffing:
-
After handling, decontaminate any non-disposable equipment used.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.[10]
-
To doff PPE, first remove the outer pair of gloves, turning them inside out.
-
Remove the lab coat, followed by the goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water for at least 20 seconds.[1]
-
Emergency & Spill Response Plan
Accidents require immediate and correct action.
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes at a safety shower. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Small Spill (Contained within Fume Hood):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (vermiculite, sand, or commercial spill pillows).[8][10]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[10]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Operational Disposal Plan
Disposal of pyridine-based waste is strictly regulated. Improper disposal poses a significant environmental and safety risk.
-
Waste Segregation:
-
Solid Waste: Unused chemical, contaminated weigh boats, gloves, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.[10]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[7]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[10]
-
Final Disposal: Never pour pyridine derivatives down the drain.[8] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[10][11] This typically involves incineration at high temperatures.[11]
Visualized Handling Workflow
The following diagram outlines the critical path for safely handling this compound.
Caption: Safe handling workflow for potent aminopyridine compounds.
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Safety Data Sheet: 2-Amino Pyridine. Biochem Chemopharma. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
MSDS: p-Amino pyridine. Oxford Lab Fine Chem LLP. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
